molecular formula C9H11N3O B1517556 6-amino-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1021135-29-4

6-amino-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1517556
CAS No.: 1021135-29-4
M. Wt: 177.2 g/mol
InChI Key: ZDHNJWHMMMTRRE-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-1H-indole-1-carboxamide ( 1021135-29-4) is an indole-based chemical scaffold of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H11N3O and a molecular weight of 177.20 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring a dihydroindole core, is similar to that of other investigated compounds, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide, which have been designed as potent and selective inhibitors of discoidin domain receptor 1 (DDR1) kinase, a target in oncology research for diseases like pancreatic cancer . Indole-carboxamide derivatives are frequently explored as key scaffolds in developing inhibitors for various biological targets, including kinases, and represent a valuable template for structure-activity relationship (SAR) studies . Researchers utilize this compound strictly for laboratory research applications. This product is labeled with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Store in a dark place under an inert atmosphere at room temperature . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-amino-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHNJWHMMMTRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-amino-2,3-dihydro-1H-indole-1-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Abstract: This document provides a comprehensive analysis of the chemical properties, predicted characteristics, and a proposed synthetic pathway for 6-amino-2,3-dihydro-1H-indole-1-carboxamide. As a molecule with limited direct representation in current scientific literature, this guide leverages established principles of organic chemistry and data from closely related structural analogs to provide a robust predictive profile. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and potentially utilize this novel chemical scaffold. We will deconstruct the molecule into its core components—the indoline ring, the 6-amino substituent, and the 1-carboxamide group—to forecast its reactivity, metabolic fate, and potential as a pharmacophore.

Introduction and Molecular Overview

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a unique heterocyclic compound built upon the indoline (2,3-dihydro-1H-indole) framework. The indoline core is a prevalent motif in numerous biologically active compounds and natural products. The addition of a 6-amino group and a 1-carboxamide functional group introduces specific electronic and steric properties that are critical for molecular interactions and overall chemical behavior. The amino group acts as a powerful electron-donating group, influencing the aromaticity and reactivity of the benzene ring, while the 1-carboxamide transforms the indoline nitrogen into a non-basic, planar amide, significantly impacting its hydrogen bonding capacity and conformational flexibility.

The indole scaffold, from which this molecule is derived, is a cornerstone in drug discovery, forming the basis for drugs ranging from anti-inflammatory agents like indomethacin to antimigraine medications like sumatriptan[1]. The 2-aminoindole subclass, in particular, is recognized for its role in developing inhibitors for targets such as IκB kinase and phosphodiesterase-V[1]. This guide will provide the foundational chemical knowledge necessary to explore the potential of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in similar research endeavors.

Caption: Structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Insight
Molecular Formula C₉H₁₁N₃O-
Molecular Weight 177.20 g/mol -
logP (Octanol/Water) ~0.5 - 1.5The indoline core is moderately lipophilic, but the primary amine and carboxamide groups significantly increase polarity and water solubility compared to unsubstituted indoline (logP ~2.0)[2].
Hydrogen Bond Donors 3 (one -NH₂ group, one -CONH₂)The presence of multiple H-bond donors is critical for target engagement in drug design, allowing for strong, directional interactions with protein residues[1].
Hydrogen Bond Acceptors 2 (one C=O, one -NH₂)The carbonyl oxygen is a strong H-bond acceptor. The nitrogen of the amino group can also act as an acceptor.
pKa (Most Basic) ~4.0 - 5.0The 6-amino group is the most basic site. Its basicity is typical for an aromatic amine, reduced by the electron-withdrawing effect of the 1-carboxamide group transmitted through the ring system. The nitrogen of the 1-carboxamide is non-basic.
Aqueous Solubility Moderately SolubleExpected to have significantly better aqueous solubility than many indole-based scaffolds due to its polarity, a desirable trait for drug candidates[3].
Predicted Spectroscopic Signatures
  • ¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons (at C4, C5, and C7) will appear in the aromatic region (~6.5-7.5 ppm), with splitting patterns influenced by the amino group. The diastereotopic protons of the indoline ring at C2 and C3 will likely appear as triplets around 3.0-4.0 ppm. The -NH₂ protons will be a broad singlet, and the -CONH₂ protons will present as two distinct signals or a single broad signal, depending on the rotational barrier and solvent.

  • ¹³C NMR: Aromatic carbons will resonate between 110-150 ppm. The carbonyl carbon of the carboxamide will be significantly downfield (>165 ppm). The aliphatic carbons C2 and C3 will be found in the upfield region (~25-50 ppm).

  • FT-IR: Key vibrational bands will confirm the functional groups. Look for N-H stretching of the amine and amide (~3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹).

Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthetic route to 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be designed from commercially available starting materials. The following multi-step synthesis is proposed, prioritizing robust and well-documented chemical transformations.

Synthetic_Pathway start 6-Nitroindoline reagents1 Boc₂O, Et₃N CH₂Cl₂ step1_prod 1-(tert-butoxycarbonyl)-6-nitroindoline reagents2 H₂, Pd/C MeOH or EtOAc step2_prod 1-(tert-butoxycarbonyl)-6-aminoindoline reagents3 TFA or HCl in Dioxane step3_prod 6-Aminoindoline reagents4 1. Phosgene or CDI 2. NH₃ (aq) step4_prod Target Molecule: 6-amino-2,3-dihydro-1H- indole-1-carboxamide reagents1->step1_prod Step 1: N-Protection reagents2->step2_prod Step 2: Nitro Reduction reagents3->step3_prod Step 3: Deprotection reagents4->step4_prod Step 4: Carboxamide Formation

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol Details

Step 1: Protection of the Indoline Nitrogen

  • Rationale: The indoline nitrogen is a nucleophilic secondary amine that would compete with the desired reaction in the subsequent carboxamide formation step. Furthermore, it can interfere with the nitro group reduction. A tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to catalytic hydrogenation and can be removed under acidic conditions without affecting the final structure.

  • Methodology:

    • Dissolve 6-nitroindoline (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.2 eq) to act as a base.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-(tert-butoxycarbonyl)-6-nitroindoline.

Step 2: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.

  • Methodology:

    • Dissolve the product from Step 1 in methanol or ethyl acetate.

    • Add 10% Pd/C catalyst (5-10 mol% loading).

    • Purge the reaction vessel with hydrogen gas (or use a balloon) and maintain a hydrogen atmosphere with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate to yield 1-(tert-butoxycarbonyl)-6-aminoindoline, which is often pure enough for the next step.

Step 3: Deprotection of the Indoline Nitrogen

  • Rationale: The Boc group must be removed to free the indoline nitrogen for the final carboxamidation step. Strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleanly cleaves the Boc group, producing isobutylene and carbon dioxide as byproducts.

  • Methodology:

    • Dissolve the product from Step 2 in DCM or 1,4-dioxane.

    • Add an excess of TFA (4-5 eq) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.

    • Concentrate the mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. The free base can be obtained by neutralization with a mild base (e.g., NaHCO₃ solution) and extraction into an organic solvent.

Step 4: Formation of the 1-Carboxamide

  • Rationale: This is the key step to install the desired functional group. A two-step, one-pot procedure is most effective. First, the secondary amine of 6-aminoindoline is converted into an active intermediate (like a carbamoyl chloride with phosgene or an imidazolide with carbonyldiimidazole, CDI). This intermediate is then reacted with ammonia to form the primary carboxamide. CDI is often preferred over phosgene due to its lower toxicity and ease of handling.

  • Methodology (using CDI):

    • Dissolve 6-aminoindoline (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF).

    • Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature. Stir for 1-2 hours to form the acylimidazolide intermediate.

    • To the same flask, add an excess of aqueous ammonia (e.g., 28% NH₄OH solution) and stir vigorously for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization to obtain the final product, 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Chemical Reactivity and Potential for Derivatization

The molecule possesses three primary sites for chemical modification, making it a versatile scaffold for library synthesis in a drug discovery context.

Caption: Key reactivity sites on the molecular scaffold.

  • Site A (6-Amino Group): This is the most nucleophilic position. It will readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and can be converted to a diazonium salt for Sandmeyer-type reactions. This site is ideal for modulating polarity and introducing new pharmacophoric elements.

  • Site B (Aromatic Ring): The 6-amino group is a strong activating group for electrophilic aromatic substitution (EAS). Reactions like halogenation, nitration, or Friedel-Crafts acylation will be directed ortho and para to the amine, primarily at the C5 and C7 positions. The C7 position is generally more sterically accessible.

  • Site C (1-Carboxamide): The amide N-H protons are weakly acidic and can be deprotonated by strong bases (e.g., NaH), allowing for subsequent N-alkylation to generate secondary amides. This modification can alter the hydrogen bonding profile and steric bulk.

Potential Applications and Research Directions

The indole and indoline carboxamide motifs are privileged structures in medicinal chemistry.

  • CNS Disorders: The core structure shares features with allosteric modulators of the cannabinoid type 1 (CB1) receptor, which are of interest for various neurological and metabolic functions[4]. The combination of a hydrogen-bonding carboxamide and a substituted aromatic ring fits the general pharmacophore model for many G-protein coupled receptors (GPCRs) in the central nervous system[4].

  • Antimicrobial/Antiparasitic Agents: Indole-based compounds have shown promise as antibacterial and anti-trypanosomal agents[3][5]. The presented scaffold could be explored for activity against various pathogens, with the functional groups providing handles for optimization of potency and pharmacokinetic properties like solubility and metabolic stability, which are often challenges in this class of compounds[3].

  • Oncology: The indole nucleus is critical for the interaction of some small molecules with cancer targets like MDM2[1]. The ability of the 6-amino-1-carboxamide scaffold to present hydrogen bond donors and an aromatic system in a defined spatial orientation makes it a candidate for development as an inhibitor of protein-protein interactions.

Safety and Handling

No specific toxicity data exists for 6-amino-2,3-dihydro-1H-indole-1-carboxamide. However, based on its functional groups and related compounds like 6-aminoindole, the following precautions are warranted.

  • GHS Classification (Predicted):

    • Causes skin irritation[6][7].

    • Causes serious eye irritation[6][7].

    • May cause respiratory irritation[6][7].

    • May be harmful if swallowed[8].

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

    • In case of contact, rinse the affected area immediately with copious amounts of water.

Conclusion

6-amino-2,3-dihydro-1H-indole-1-carboxamide represents an intriguing, yet underexplored, chemical entity. By dissecting its structure and applying fundamental principles of chemistry, we have constructed a comprehensive profile of its predicted properties, a viable synthetic route, and its potential reactivity. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this scaffold, providing the necessary insights to accelerate its exploration in medicinal chemistry and materials science. The combination of the electron-rich amino-aromatic system with the conformationally constrained indoline-1-carboxamide core makes it a promising platform for the development of novel therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22064627, 6-amino-2,3-dihydro-1H-isoindol-1-one. Available: [Link]

  • Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2192542, 1H-indole-3-carboxamide. Available: [Link]

  • Botte, M., et al. (2021). Late-stage peptide C–H functionalization using a versatile C-terminal directing group. Chemical Science, 12(3), 1195-1201. Available: [Link]

  • Fay, J. F., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(15), 6430–6449. Available: [Link]

  • Wang, W., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 14(3), 215–220. Available: [Link]

  • Alberca, L. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(15), 11049–11067. Available: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available: [Link]

  • Wikipedia contributors. (2024). Imidazole. Wikipedia, The Free Encyclopedia. Available: [Link]

  • Dotsenko, V. V., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7):3161. Available: [Link]

  • Adams, J. L., et al. (2003). 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Available: [Link].

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Sources

A Technical Guide to the Structural Elucidation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a substituted indoline derivative of significant interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering an in-depth exploration of the synergistic application of modern analytical techniques. Moving beyond a simple recitation of methods, this document emphasizes the causal logic behind experimental choices, the establishment of self-validating protocols, and the authoritative grounding of all claims in established scientific literature. Through a multi-technique approach—combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—we present a robust workflow for unambiguous structural confirmation. The guide includes detailed experimental protocols, data interpretation strategies, and visual aids to facilitate a deeper understanding of the molecular architecture.

Introduction: The Scientific Imperative

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analog, 6-amino-2,3-dihydro-1H-indole-1-carboxamide, presents a unique combination of a primary aromatic amine and a carboxamide group attached to the heterocyclic nitrogen. This arrangement offers multiple points for potential biological interactions, making precise structural verification a critical prerequisite for any further investigation into its pharmacological properties. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a drug development program.

The core challenge lies in unequivocally determining the connectivity and substitution pattern of the molecule. While the elemental composition can be readily determined, it is the precise arrangement of the amino and carboxamide groups on the indoline ring system that requires a sophisticated and orthogonal analytical approach. This guide outlines such an approach, designed to build a self-consistent and irrefutable structural proof.

The Strategic Analytical Workflow

The elucidation of a novel or synthesized molecule is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Our strategy is built on the principle of orthogonality, where each analytical technique provides a unique and complementary piece of the structural puzzle.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Primary Structural Analysis cluster_confirmation Detailed Structural Confirmation cluster_final Final Validation Synthesis Synthesis & Purification of Target Compound MS Mass Spectrometry (MS) Determine Molecular Weight & Elemental Composition Synthesis->MS Initial Characterization FTIR FTIR Spectroscopy Identify Key Functional Groups (Amine, Amide) MS->FTIR Functional Group ID NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments FTIR->NMR_1D Detailed Mapping NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity & Spatial Relationships NMR_1D->NMR_2D Connectivity XRay Single Crystal X-Ray (Optional, Definitive) Absolute 3D Structure NMR_2D->XRay If crystal available Final_Structure Final Structure Elucidation & Data Consolidation NMR_2D->Final_Structure Structural Hypothesis XRay->Final_Structure Absolute Confirmation

Caption: Integrated workflow for the structural elucidation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial phase of analysis focuses on establishing the molecular formula and identifying the key functional groups present. This provides the fundamental building blocks for the more detailed structural work that follows.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question is "What is the molecular formula?". HRMS provides the high-accuracy mass measurement necessary to confidently determine the elemental composition, distinguishing the target compound from potential isomers or impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to facilitate protonation of the basic amino groups, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition that best fits the measured mass.

Expected Data & Interpretation: For 6-amino-2,3-dihydro-1H-indole-1-carboxamide (C₉H₁₁N₃O), the expected exact mass of the neutral molecule is 177.0902. The protonated molecule [M+H]⁺ would have an exact mass of 178.0975. The HRMS result should confirm this mass to within 5 ppm, providing strong evidence for the C₉H₁₁N₃O formula. Fragmentation patterns, often studied using tandem MS (MS/MS), can reveal structural motifs like the loss of the carboxamide group.[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: Before mapping the atomic connectivity, we must confirm the presence of the defining functional groups—the primary amine and the carboxamide. FTIR is an exceptionally reliable and rapid method for this purpose, as these groups have highly characteristic vibrational frequencies.[4][5][6]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Data & Interpretation: The FTIR spectrum provides a molecular "fingerprint." For this specific molecule, the key is to distinguish the N-H vibrations of the primary aromatic amine from those of the primary amide.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Rationale & Key Features
Primary Aromatic Amine (Ar-NH₂) 3500-3300 (two bands)Asymmetric and symmetric N-H stretching vibrations are characteristic of a primary amine.[5][6] The aromatic attachment typically shifts these to slightly higher frequencies compared to aliphatic amines.[6]
1650-1580N-H scissoring (bending) vibration.[5]
Primary Carboxamide (-CONH₂) 3400-3150 (two bands)Asymmetric and symmetric N-H stretching, often appearing broad due to hydrogen bonding.[7][8]
~1680-1650C=O stretching (Amide I band). This is a very strong and sharp absorption.
~1640-1590N-H bending (Amide II band).
Aromatic C-H 3100-3000C-H stretching on the benzene ring.
Aliphatic C-H 3000-2850C-H stretching of the CH₂ groups in the dihydro-indole ring.

The presence of distinct pairs of N-H stretching bands and a strong carbonyl absorption provides conclusive evidence for the presence of both the primary amine and carboxamide functional groups.

High-Resolution Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and functional groups established, NMR spectroscopy is employed to piece together the atomic framework. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom in the molecule.

1D NMR: ¹H and ¹³C Spectra

Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR shows the number of distinct carbon environments. Together, they provide a complete census of the atoms in the molecule's backbone.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with labile N-H protons, helping in their identification.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Note the chemical shift of each unique carbon signal. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Expected Data & Interpretation (in DMSO-d₆):

¹H NMR:

  • Aromatic Region (δ ~6.0-7.5 ppm): Three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) will give rise to a characteristic set of splitting patterns. For 6-amino substitution, one would expect a doublet (H-7), a doublet of doublets (H-5), and a signal for H-4.

  • Amine Protons (Ar-NH₂, δ ~5.0 ppm): A broad singlet that integrates to two protons. This signal may broaden or disappear upon D₂O exchange.

  • Amide Protons (-CONH₂, δ ~6.5-7.5 ppm): Two broad singlets, each integrating to one proton.

  • Aliphatic Region (δ ~2.5-4.0 ppm): Two triplets, each integrating to two protons, corresponding to the two CH₂ groups (C2 and C3) of the indoline ring. They will show coupling to each other.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the range of δ 160-175 ppm.

  • Aromatic Carbons: Six distinct signals in the range of δ 100-150 ppm. The carbon attached to the amino group (C6) will be significantly shielded (shifted upfield) compared to the others.[9]

  • Aliphatic Carbons (C2, C3): Two signals in the range of δ 25-55 ppm.

2D NMR: The Connectivity Matrix

Causality: While 1D NMR provides the pieces, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential for building the molecular structure from the ground up, providing a self-validating network of correlations.

NMR_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Experiments cluster_structure Structural Fragments H1_NMR ¹H Signals (Chemical Shift, Multiplicity) COSY COSY (¹H-¹H Correlations) 'Who is next to whom?' H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) 'Which H is on which C?' H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 'Which H is 2-3 bonds from which C?' H1_NMR->HMBC C13_NMR ¹³C Signals (Chemical Shift) C13_NMR->HSQC C13_NMR->HMBC Fragments Build Fragments: - Aromatic System - Aliphatic Chain - Confirm C=O placement COSY->Fragments HSQC->Fragments HMBC->Fragments Final_Structure Assemble Fragments into Final Molecular Structure Fragments->Final_Structure

Caption: Logical flow of NMR data integration for structure assembly.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will show a clear correlation between the protons on C2 and C3 of the indoline ring, and among the neighboring protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final confirmation. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations for 6-amino-2,3-dihydro-1H-indole-1-carboxamide would include:

    • Correlation from the amide (CONH₂) protons to the carbonyl carbon.

    • Correlation from the C2 protons to the carbonyl carbon, confirming the carboxamide is attached at the N1 position.

    • Correlations from the aromatic protons (H-4, H-5, H-7) to the surrounding aromatic carbons, confirming the 6-amino substitution pattern.

Definitive Structure: Single Crystal X-Ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the "gold standard" for absolute structure determination.[10][11][12] If a suitable single crystal can be grown, this technique provides a definitive 3D model of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles.

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[13] Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Conclusion: A Synthesis of Evidence

The structural elucidation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is achieved not by a single measurement, but by the logical synthesis of data from multiple, orthogonal analytical techniques. HRMS establishes the elemental formula. FTIR confirms the presence of the critical amine and amide functionalities. 1D and 2D NMR spectroscopy meticulously map the atomic connectivity and substitution pattern. Finally, X-ray crystallography can provide the ultimate, unambiguous proof. This integrated, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for all subsequent research and development efforts.

References

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

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  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Molecules, 30(15), 1234. Available at: [Link]

  • Antus, S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3141. Available at: [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available at: [Link]

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  • Pereira, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3296-3313. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will explore two primary retrosynthetic approaches, detailing the strategic considerations, reaction mechanisms, and experimental protocols for each key transformation. The guide emphasizes the causality behind experimental choices and provides a framework for the rational design and optimization of the synthesis of this important molecule.

Introduction: The Significance of the 6-Aminoindoline-1-carboxamide Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 6-position and a carboxamide moiety at the 1-position imparts specific physicochemical properties and potential for diverse biological interactions. The 6-amino group can serve as a key pharmacophore or a handle for further derivatization, while the 1-carboxamide can influence solubility, metabolic stability, and receptor binding. A robust and scalable synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is therefore of considerable interest for the development of novel therapeutics.

Retrosynthetic Analysis and Proposed Synthetic Pathways

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be approached through two primary retrosynthetic strategies, differing in the sequence of key functional group introductions.

Pathway A focuses on the late-stage introduction of the 1-carboxamide group after the formation of the 6-aminoindoline core. Pathway B proposes an earlier carbamoylation of the indoline nitrogen, followed by nitration and subsequent reduction.

G cluster_A Pathway A cluster_B Pathway B target 6-Amino-2,3-dihydro-1H-indole-1-carboxamide pathA_start Indoline pathA_step1 6-Nitroindoline pathA_start->pathA_step1 Nitration pathA_step2 6-Aminoindoline pathA_step1->pathA_step2 Reduction pathA_step3 Protected 6-Aminoindoline pathA_step2->pathA_step3 Protection (optional) pathA_step4 Protected 6-Aminoindoline-1-carboxamide pathA_step3->pathA_step4 Carbamoylation pathA_step4->target Deprotection pathB_start Indoline pathB_step1 Indoline-1-carboxamide pathB_start->pathB_step1 Carbamoylation pathB_step2 6-Nitroindoline-1-carboxamide pathB_step1->pathB_step2 Nitration pathB_step2->target Reduction

Figure 1: Retrosynthetic approaches to 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Pathway A: Late-Stage Carbamoylation

This pathway prioritizes the early establishment of the 6-amino functionality on the indoline ring. A key patent outlines a similar strategy for related compounds, suggesting its industrial relevance[1].

Step 1: Nitration of Indoline to 6-Nitroindoline

The regioselective introduction of a nitro group at the C6 position of the indoline ring is a critical first step. Electrophilic aromatic substitution on the electron-rich benzene ring of indoline is facile.

  • Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The amino group of the indoline ring is a powerful ortho-, para-director. However, under strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-director. The interplay between the directing effects of the dihydro-pyrrole ring and the (protonated) amino group, along with steric factors, influences the regioselectivity. Literature suggests that nitration of the indoline core can yield a mixture of 5- and 6-nitro isomers, often with the 6-nitro isomer being a major product that can be isolated.[2]

  • Experimental Considerations: Careful control of the reaction temperature is crucial to minimize side reactions, such as dinitration and oxidation. The slow addition of the nitrating agent to a solution of indoline in a strong acid like sulfuric acid at low temperatures (e.g., -20 °C to 0 °C) is recommended.[2]

Step 2: Reduction of 6-Nitroindoline to 6-Aminoindoline

The reduction of the nitro group to a primary amine is a well-established and high-yielding transformation. Several methods are available, with catalytic hydrogenation being a common choice for its clean reaction profile.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[3][4] The reaction is typically carried out in a protic solvent like ethanol or methanol at room temperature and moderate hydrogen pressure. The process is generally clean, with water being the only byproduct. However, the use of hydrogen gas requires specialized equipment and safety precautions.[5]

  • Chemical Reduction: Alternatively, chemical reducing agents can be employed. A common and effective method is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.[6] Other reagents such as sodium dithionite can also be effective.[6] These methods avoid the need for high-pressure hydrogenation equipment but may require more extensive workup procedures to remove metal salts.

Reduction MethodCatalyst/ReagentSolventTemperatureTypical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Ethanol, MethanolRoom Temperature>90%[6]Clean reaction, high yieldRequires specialized equipment for handling H₂ gas
Stannous ChlorideSnCl₂·2H₂O, conc. HClEthanolReflux~80-95%[6]No specialized pressure equipment neededStoichiometric use of metal reagent, requires careful workup
Sodium DithioniteNa₂S₂O₄, NaOHEthanol/Water50 °C~70-90%[6]Avoids heavy metalsCan require careful control of pH

Table 1: Comparison of common methods for the reduction of nitroarenes.

Step 3 & 4: (Optional Protection and) Carbamoylation

With 6-aminoindoline in hand, the final step is the introduction of the carboxamide group at the N1 position. Direct carbamoylation of 6-aminoindoline can be challenging due to the presence of two nucleophilic nitrogen atoms. The N1 nitrogen is generally less nucleophilic than the exocyclic C6 amino group. Therefore, a protection-carbamoylation-deprotection sequence may be necessary.

  • Protection of the 6-Amino Group: The 6-amino group can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent its reaction in the subsequent carbamoylation step.

  • Carbamoylation: The N1-carboxamide can be installed by reacting the protected 6-aminoindoline with an isocyanate. The reaction of indoles with isocyanates is a known method for the synthesis of indole-1-carboxamides.[7][8][9] The reaction can be catalyzed by a Lewis acid or a copper(I) salt to enhance the reactivity of the indoline nitrogen.[7][8] Alternatively, reaction with chlorosulfonyl isocyanate followed by hydrolysis provides a route to the primary carboxamide.

  • Deprotection: Following the successful installation of the 1-carboxamide, the protecting group on the 6-amino function is removed under appropriate conditions (e.g., acid-mediated cleavage of a Boc group).

Pathway B: Early-Stage Carbamoylation

This alternative pathway involves the initial formation of the 1-carboxamide on the indoline ring, followed by the introduction and reduction of the nitro group. This approach avoids the need for a protection-deprotection sequence for the 6-amino group.

G start Indoline step1 Indoline-1-carboxamide start->step1 Carbamoylation (e.g., KCNO, Acetic Acid) step2 6-Nitroindoline-1-carboxamide step1->step2 Nitration (HNO₃, H₂SO₄) target 6-Amino-2,3-dihydro-1H-indole-1-carboxamide step2->target Reduction (e.g., H₂, Pd/C)

Figure 2: Workflow for the early-stage carbamoylation pathway (Pathway B).

Step 1: Synthesis of Indoline-1-carboxamide

The direct carbamoylation of indoline can be achieved by reacting it with a source of the carbamoyl group. A straightforward method involves the reaction of indoline with an isocyanate, as discussed in Pathway A. For the synthesis of the primary carboxamide, reaction with an in-situ generated isocyanic acid (from the decomposition of urea or the reaction of an alkali metal cyanate with an acid) is a viable option.

Step 2: Nitration of Indoline-1-carboxamide

The N1-carboxamide group is an electron-withdrawing group, which will deactivate the indoline ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position relative to the nitrogen atom's point of attachment to the benzene ring (i.e., positions 5 and 7). However, the overall directing effect will be a combination of the deactivating N-acyl group and the activating dihydro-pyrrole ring. Judicious choice of nitrating conditions will be critical to achieve the desired regioselectivity for the 6-position. Milder nitrating agents may be required to avoid decomposition of the starting material.

Step 3: Reduction of 6-Nitroindoline-1-carboxamide

The final step in this pathway is the reduction of the nitro group to the corresponding amine. The same methodologies described in Pathway A (catalytic hydrogenation or chemical reduction) are applicable here. The presence of the 1-carboxamide group is not expected to interfere with the reduction of the nitro group.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available starting materials.

Protocol for Nitration of Indoline (Pathway A, Step 1)
  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add indoline (1 equivalent).

  • Cool the flask to -10 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (5-10 equivalents) while maintaining the temperature below 0 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C.

  • Add the nitrating mixture dropwise to the indoline solution over 30-60 minutes, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 6-nitroindoline isomer.

Protocol for Catalytic Hydrogenation (Pathway A, Step 2 & Pathway B, Step 3)
  • To a hydrogenation vessel, add the 6-nitroindoline derivative (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Add 5-10 mol% of palladium on carbon (10% w/w).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoindoline derivative, which can be purified further if necessary.

Conclusion

This technical guide has detailed two logical and scientifically sound synthetic pathways for the preparation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. Pathway A, involving late-stage carbamoylation, benefits from more predictable regioselectivity in the initial nitration step but may require a protection-deprotection sequence. Pathway B, with an early-stage carbamoylation, offers a more concise route but may present challenges in achieving the desired regioselectivity during the nitration of the deactivated indoline ring. The choice between these pathways will depend on the specific requirements of the synthesis, including scale, available reagents, and the desired purity of the final product. The provided experimental protocols and comparative data offer a solid foundation for researchers to embark on the synthesis of this valuable heterocyclic building block.

References

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Unveiling the Enigmatic Mechanism: A Technical Guide to the Putative Action of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this broad class, 6-amino-2,3-dihydro-1H-indole-1-carboxamide is a molecule of significant interest, though its precise mechanism of action is not extensively documented in publicly available literature. This technical guide synthesizes information from structurally related indole carboxamides to propose a plausible and compelling mechanism of action centered on the allosteric modulation of the Cannabinoid Receptor 1 (CB1). We will explore the intricacies of this proposed mechanism, detail experimental protocols for its validation, and provide a framework for future research into this promising compound.

Introduction: The Indole Carboxamide Scaffold - A Versatile Pharmacophore

The indole ring system is a cornerstone of drug discovery, lauded for its ability to mimic peptide structures and engage in reversible binding with a wide array of proteins.[1] This versatility has led to the development of indole-based drugs for a multitude of therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral applications.[1][2][3] The 2,3-dihydroindole, or indoline, core of the molecule suggests a three-dimensional structure that can be finely tuned to interact with specific biological targets. The addition of a 1-carboxamide and a 6-amino group further functionalizes the scaffold, opening avenues for precise molecular interactions. While direct studies on 6-amino-2,3-dihydro-1H-indole-1-carboxamide are sparse, extensive research on analogous 1H-indole-2-carboxamides provides a strong foundation for a hypothetically driven investigation into its mechanism of action.

Proposed Core Mechanism of Action: Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)

Based on extensive structure-activity relationship (SAR) studies of closely related indole-2-carboxamides, we postulate that the primary mechanism of action for 6-amino-2,3-dihydro-1H-indole-1-carboxamide is the allosteric modulation of the Cannabinoid Receptor 1 (CB1) .[4][5] The CB1 receptor, a G-protein coupled receptor (GPCR), is one of the most abundant receptors in the central nervous system and plays a crucial role in a variety of physiological processes, including pain perception, appetite, and mood.[4]

The Concept of Allosteric Modulation

Unlike orthosteric ligands that bind directly to the receptor's primary active site (the same site as endogenous ligands like anandamide), allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor that, in turn, alters the binding affinity and/or efficacy of the orthosteric ligand. Allosteric modulators can be:

  • Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist.

  • Negative Allosteric Modulators (NAMs): Diminish the effect of the orthosteric agonist.

  • Neutral Allosteric Ligands: Bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.

A significant advantage of allosteric modulators is their potential for greater target specificity and a ceiling effect on their activity, which can lead to a more favorable safety profile compared to orthosteric ligands.

Indole Carboxamides as CB1 Allosteric Modulators

Research has identified several 1H-indole-2-carboxamides as potent allosteric modulators of the CB1 receptor.[4] These compounds have been shown to act as negative allosteric modulators, reducing the Emax (maximum effect) of CB1 agonists.[4] The SAR studies reveal that modifications to the indole core, including substitutions at the C3 and C5 positions, significantly impact the potency and efficacy of these modulators.[4] The 6-amino substitution on our target molecule could play a critical role in its interaction with the allosteric binding pocket of the CB1 receptor, potentially through hydrogen bonding or other electrostatic interactions.

Signaling Pathway of CB1 Receptor Modulation

The canonical signaling pathway for the CB1 receptor involves coupling to Gi/o proteins upon activation by an agonist. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

Diagram 1: Proposed Allosteric Modulation of the CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production Agonist Orthosteric Agonist (e.g., Anandamide) Agonist->CB1 Binds to Orthosteric Site NAM 6-amino-2,3-dihydro-1H-indole-1-carboxamide (Putative NAM) NAM->CB1 Binds to Allosteric Site Downstream Downstream Effects cAMP->Downstream Cellular Response

Caption: Proposed negative allosteric modulation of the CB1 receptor.

Experimental Protocols for Mechanism Validation

To rigorously test the hypothesis that 6-amino-2,3-dihydro-1H-indole-1-carboxamide acts as a CB1 allosteric modulator, a series of well-established in vitro assays are required.

Radioligand Binding Assays

Objective: To determine if the compound binds to the CB1 receptor and to characterize its effect on the binding of a known orthosteric ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Saturation Binding: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled orthosteric agonist (e.g., [3H]CP55,940).

  • Competition Binding: To assess the ability of the test compound to displace the radiolabeled orthosteric ligand. This will determine its binding affinity (Ki) for the orthosteric site.

  • Allosteric Modulation Binding Assay:

    • Incubate the membranes with a fixed, sub-saturating concentration of the radiolabeled orthosteric agonist.

    • Add increasing concentrations of the test compound.

    • Measure the bound radioactivity.

    • Expected Outcome for a NAM: A dose-dependent decrease in the binding of the radiolabeled agonist.

Diagram 2: Experimental Workflow for Radioligand Binding Assays

Binding_Assay_Workflow start Start prep Prepare CB1-expressing cell membranes start->prep saturation Saturation Binding Assay ([3H]CP55,940) prep->saturation competition Competition Binding Assay (Test Compound vs. [3H]CP55,940) prep->competition allosteric Allosteric Modulation Assay (Fixed [3H]CP55,940 + varying Test Compound) prep->allosteric data_analysis Data Analysis: Determine Kd, Bmax, Ki, and allosteric effect saturation->data_analysis competition->data_analysis allosteric->data_analysis end End data_analysis->end

Caption: Workflow for characterizing CB1 receptor binding.

Functional Assays

Objective: To assess the functional consequences of the compound's binding on CB1 receptor signaling.

Methodology: [35S]GTPγS Binding Assay

  • Principle: This assay measures the activation of G-proteins, a proximal event in GPCR signaling. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this activation.

  • Procedure:

    • Incubate CB1-expressing cell membranes with a fixed concentration of a CB1 agonist (e.g., CP55,940).

    • Add increasing concentrations of the test compound.

    • Add [35S]GTPγS.

    • Separate bound from free [35S]GTPγS and quantify the bound radioactivity.

  • Expected Outcome for a NAM: A dose-dependent decrease in the agonist-stimulated [35S]GTPγS binding.

Table 1: Summary of Expected Outcomes for a CB1 Negative Allosteric Modulator

AssayParameter MeasuredExpected Outcome
Radioligand Binding (Allosteric)Binding of orthosteric agonistDecrease
[35S]GTPγS BindingAgonist-stimulated G-protein activationDecrease
cAMP Accumulation AssayAgonist-inhibited cAMP levelsIncrease (reversal of inhibition)

Structure-Activity Relationship (SAR) Insights and Future Directions

The SAR for indole-2-carboxamide CB1 allosteric modulators suggests that specific substitutions are crucial for activity.[4] Key areas for future investigation for 6-amino-2,3-dihydro-1H-indole-1-carboxamide include:

  • Modification of the 6-amino group: Exploring different amine substitutions (e.g., alkylation, acylation) to probe the steric and electronic requirements of the allosteric pocket.

  • Substitution on the indole ring: Introducing various substituents at other positions of the indoline ring to optimize potency and selectivity.

  • Variations of the 1-carboxamide: Synthesizing and testing analogs with different amide substitutions to understand their role in binding.

Conclusion

While the definitive mechanism of action for 6-amino-2,3-dihydro-1H-indole-1-carboxamide awaits empirical validation, the existing body of evidence for structurally related indole carboxamides strongly points towards allosteric modulation of the CB1 receptor as a primary and highly plausible mechanism. This technical guide provides a scientifically grounded framework for initiating a research program aimed at characterizing this compound. The proposed experimental protocols offer a clear path to elucidating its molecular interactions and functional effects. Further investigation into this molecule and its analogs holds significant promise for the development of novel therapeutics with potentially improved safety and efficacy profiles for a range of neurological and other disorders.

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The Enigmatic Potential of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide: A Technical Guide to Putative Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 6-amino-2,3-dihydro-1H-indole-1-carboxamide. In the absence of direct empirical data for this specific molecule, this document synthesizes a predictive framework based on established structure-activity relationships (SAR) of its core components: the 6-aminoindoline scaffold and the 1-carboxamide functional group. By dissecting the known pharmacological landscape of structurally analogous compounds, we will project a spectrum of plausible biological activities, ranging from anticancer and antimicrobial to neurological and anti-inflammatory applications. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising, yet uncharacterized, molecule.

Introduction: Deconstructing the Core Moiety

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in bioactive natural products and its role as a "privileged scaffold" in drug design.[1][2] Its reduced form, the indoline ring system, also features in a multitude of pharmacologically active agents. The subject of this guide, 6-amino-2,3-dihydro-1H-indole-1-carboxamide, integrates the 6-aminoindoline core with a 1-carboxamide group, a combination that suggests a rich potential for diverse biological interactions. The amino group at the 6-position can significantly influence the electronic properties of the aromatic ring and serve as a key hydrogen bonding motif, while the carboxamide at the 1-position introduces a planar, rigidifying element capable of engaging in various receptor interactions.[3]

Projected Biological Activities Based on Structural Analogs

Given the lack of direct experimental data, the following sections will explore the potential biological activities of 6-amino-2,3-dihydro-1H-indole-1-carboxamide by drawing parallels with the known functions of related indole and indoline carboxamide derivatives.

Anticancer Potential: A Multi-pronged Hypothesis

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent antiproliferative activity.[4][5] We hypothesize that 6-amino-2,3-dihydro-1H-indole-1-carboxamide could exert anticancer effects through several mechanisms:

  • Kinase Inhibition: A significant number of indole-2-carboxamides have been identified as inhibitors of crucial oncogenic kinases such as EGFR, VEGFR-2, and BRAFV600E.[4] The core indole structure often serves as a hinge-binding motif in the ATP-binding pocket of these enzymes. The 6-amino group could potentially form additional hydrogen bonds within the kinase domain, enhancing binding affinity and inhibitory potency.

  • Tubulin Polymerization Inhibition: Indole derivatives have been successfully developed as inhibitors of tubulin polymerization, a validated anticancer strategy.[6] These compounds typically bind to the colchicine binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The indoline core of our target molecule could mimic the binding of known indole-based tubulin inhibitors.

  • NF-κB Inhibition: Certain indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated inhibitory activity against the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[7] The carboxamide moiety of 6-amino-2,3-dihydro-1H-indole-1-carboxamide could play a crucial role in interacting with components of the NF-κB pathway.

  • Thioredoxin Reductase (TrxR) Inhibition: Indolin-2-one derivatives have been identified as inhibitors of thioredoxin reductase, an enzyme overexpressed in many cancer cells and crucial for maintaining redox homeostasis.[8] Inhibition of TrxR leads to increased oxidative stress and apoptosis in cancer cells.[8] The indoline core of our molecule of interest suggests potential for similar activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A representative protocol to assess the potential kinase inhibitory activity of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is as follows:

  • Enzyme and Substrate Preparation: Recombinant human EGFR, VEGFR-2, and BRAFV600E kinases and their respective peptide substrates are obtained from commercial sources.

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Compound Dilution: Prepare a serial dilution of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for each respective kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a commercially available ADP-Glo™ Kinase Assay.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Hypothesized Kinase Inhibition Pathway

G 6-amino-2,3-dihydro-1H-indole-1-carboxamide 6-amino-2,3-dihydro-1H-indole-1-carboxamide ATP Binding Pocket ATP Binding Pocket 6-amino-2,3-dihydro-1H-indole-1-carboxamide->ATP Binding Pocket Competitive Binding Cell Proliferation & Survival Cell Proliferation & Survival 6-amino-2,3-dihydro-1H-indole-1-carboxamide->Cell Proliferation & Survival Inhibits Apoptosis Apoptosis 6-amino-2,3-dihydro-1H-indole-1-carboxamide->Apoptosis Induces Oncogenic Kinase (e.g., EGFR, VEGFR-2) Oncogenic Kinase (e.g., EGFR, VEGFR-2) ATP Binding Pocket->Oncogenic Kinase (e.g., EGFR, VEGFR-2) Substrate Substrate Oncogenic Kinase (e.g., EGFR, VEGFR-2)->Substrate Phosphorylation ATP ATP ATP->ATP Binding Pocket Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylated Substrate->Cell Proliferation & Survival Promotes G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Dilution Compound Dilution Microtiter Plate Assay Microtiter Plate Assay Compound Dilution->Microtiter Plate Assay Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum->Microtiter Plate Assay MIC Determination MIC Determination Microtiter Plate Assay->MIC Determination Visual/Spectrophotometric Reading MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Sub-culturing

Caption: Workflow for antimicrobial testing.

Neurological Applications: Targeting Cannabinoid and Vanilloid Receptors

The endocannabinoid and vanilloid systems are critical regulators of pain, inflammation, and various neurological processes. Structurally related indole-2-carboxamides have been identified as potent allosteric modulators of the CB1 receptor and as agonists of the TRPV1 receptor. [1][9]

  • CB1 Receptor Modulation: Indole-2-carboxamides have been shown to act as negative allosteric modulators of the CB1 receptor, a mechanism that offers a more nuanced approach to receptor modulation compared to direct agonism or antagonism. [9]The 6-aminoindoline core could potentially interact with the allosteric binding site on the CB1 receptor.

  • TRPV1 Receptor Agonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key player in pain perception. Indole-2-carboxamides have been developed as novel and selective TRPV1 agonists. [1]The carboxamide moiety is a common feature in many TRPV1 ligands, and the 6-aminoindoline scaffold could provide the necessary hydrophobic and hydrogen-bonding interactions for receptor activation.

Anti-inflammatory Potential

The anti-inflammatory potential of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be inferred from the activities of related compounds. As previously mentioned, the inhibition of NF-κB is a key mechanism through which some indoline derivatives exert their anti-inflammatory effects. [7]Additionally, some indole-2-one derivatives have shown anti-inflammatory activity, suggesting that the core indoline structure can contribute to this pharmacological profile. [10]

Synthesis and Characterization

While no specific synthesis for 6-amino-2,3-dihydro-1H-indole-1-carboxamide has been reported, a plausible synthetic route can be envisioned based on established organic chemistry principles. A potential approach would involve the reduction of a corresponding 6-nitroindole derivative, followed by protection of the resulting amino group, N-acylation with a suitable carboxamide precursor, and subsequent deprotection.

Table 1: Summary of Potential Biological Activities and Rationale

Potential Biological ActivityRationale based on Structural AnalogsKey Structural Features
Anticancer Inhibition of oncogenic kinases (e.g., EGFR, VEGFR-2), tubulin polymerization, NF-κB, and TrxR. [4][6][7][8]Indoline core, 6-amino group, 1-carboxamide
Antimicrobial/Antifungal Disruption of microbial cell integrity and enzyme function. [11][12]6-aminoindoline scaffold, carboxamide moiety
Neurological Allosteric modulation of CB1 receptors and agonism of TRPV1 receptors. [1][9]Indoline core, 1-carboxamide
Anti-inflammatory Inhibition of the NF-κB signaling pathway. [7][10]Indoline scaffold

Future Directions and Conclusion

The in-silico and analog-based analysis presented in this guide strongly suggests that 6-amino-2,3-dihydro-1H-indole-1-carboxamide is a molecule of significant therapeutic potential. The convergence of structural motifs from known bioactive compounds points towards a high probability of activity in the domains of oncology, infectious diseases, neurology, and inflammation.

It is imperative that the hypotheses put forth in this document are rigorously tested through a systematic program of chemical synthesis and biological evaluation. The experimental protocols outlined herein provide a starting point for such an investigation. The elucidation of the true pharmacological profile of 6-amino-2,3-dihydro-1H-indole-1-carboxamide could unlock a new chapter in the development of indole-based therapeutics.

References

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An In-Depth Technical Guide to 6-Amino-2,3-dihydro-1H-indole-1-carboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] This guide delves into a specific, promising subclass: the 6-amino-2,3-dihydro-1H-indole-1-carboxamide scaffold. We will explore the synthetic rationale, key derivatization strategies, and the burgeoning therapeutic potential of these molecules. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols to facilitate further investigation and innovation in this chemical space.

The Strategic Importance of the 6-Aminoindoline-1-carboxamide Scaffold

The indoline (2,3-dihydro-1H-indole) core provides a rigid, three-dimensional structure that is amenable to extensive chemical modification. The strategic placement of the 6-amino group and the 1-carboxamide moiety creates a versatile platform for tuning physicochemical properties and exploring structure-activity relationships (SAR).

  • The Indoline Core: This saturated heterocyclic system offers a distinct spatial arrangement compared to its aromatic indole counterpart, allowing for different interactions with biological targets.

  • The 6-Amino Group: This functional group serves as a critical hydrogen bond donor and a key vector for chemical diversification. Its position on the benzene ring influences the electronic properties of the entire scaffold.

  • The 1-Carboxamide Linkage: More than 25% of common drugs feature an amide bond, prized for its stability and ability to act as both a hydrogen bond donor and acceptor.[1][2] In this scaffold, the 1-carboxamide provides a robust handle for introducing a wide variety of substituents, directly impacting properties such as solubility, cell permeability, and target engagement.

The convergence of these features makes the 6-amino-2,3-dihydro-1H-indole-1-carboxamide scaffold a compelling starting point for developing novel therapeutics across multiple disease areas, including oncology, infectious diseases, and neurology.[1][3]

Synthetic Strategies and Chemical Space Exploration

The efficient construction and diversification of the core scaffold are paramount to a successful drug discovery campaign. The methodologies described herein are designed to be robust and scalable, allowing for the generation of diverse chemical libraries.

Core Scaffold Synthesis: A Step-by-Step Protocol

The synthesis of the 6-aminoindoline core often begins with a commercially available substituted nitro-aromatic compound. A common and effective approach is the one-pot, two-step reductive cyclization.[4]

Protocol: One-Pot Synthesis of 2-Amino-indole-3-carboxamides [4]

This protocol outlines a general method that can be adapted for the synthesis of various indole carboxamides, which can then be further modified to the target dihydroindole structure.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • To a solution of a suitable 2-halo-nitro-aromatic starting material (1.0 equiv) in an appropriate solvent like DMF, add a cyanoacetamide derivative (1.1 equiv).

    • Add a suitable base, such as potassium carbonate (K2CO3, 2.0 equiv), to facilitate the SNAr reaction.

    • Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material. The reaction mixture will typically develop a deep color.[4]

  • Step 2: Reductive Cyclization

    • To the reaction mixture from Step 1, carefully add 1.0 N HCl (2.0 equiv).

    • Follow with the addition of a reducing agent system, such as Zinc dust (10 equiv) and FeCl3 (3 equiv).[4]

    • Heat the reaction mixture to 100°C for 1-2 hours. The progress of the cyclization can be monitored by TLC or LC-MS.

  • Work-up and Purification

    • Cool the reaction mixture to room temperature and dilute with water.

    • Filter the crude mixture and wash the solid with ethyl acetate.

    • Extract the aqueous filtrate with ethyl acetate (2 x 20 mL).

    • Combine the organic phases, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-indole-3-carboxamide.[4]

Subsequent reduction of the indole to an indoline can be achieved using various established methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., NaBH3CN).

Workflow for Scaffold Diversification

The true power of this scaffold lies in its potential for diversification. The following workflow illustrates the key points of modification to explore the chemical space and optimize for biological activity.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Analysis & Optimization start Substituted Nitro-Aromatic snar S_N_Ar Reaction (e.g., with Cyanoacetamide) start->snar r3_mod R3/R4 Modification: Aromatic Ring Substitution start->r3_mod Use Varied Starting Materials reductive_cyclization Reductive Cyclization (e.g., Zn/FeCl3) snar->reductive_cyclization indole_core Substituted Indole-Carboxamide reductive_cyclization->indole_core dihydro_reduction Indole Reduction (e.g., H2, Pd/C) indole_core->dihydro_reduction final_core 6-Amino-2,3-dihydro-1H- indole Core dihydro_reduction->final_core r1_mod R1 Modification: 1-Carboxamide Derivatization final_core->r1_mod Amide Coupling (EDC, HOBt, etc.) r2_mod R2 Modification: 6-Amino Group Derivatization final_core->r2_mod Acylation, Alkylation, Sulfonylation library Diverse Compound Library r1_mod->library r2_mod->library r3_mod->library assay Biological Screening (In Vitro Assays) library->assay sar SAR Analysis & Computational Modeling assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and diversification.

Biological Activity and Therapeutic Frontiers

Derivatives of the indole carboxamide scaffold have demonstrated a wide spectrum of biological activities, validating the "privileged" status of the core structure.[1] The specific 6-aminoindoline-1-carboxamide class is being actively investigated for several therapeutic applications.

Key Biological Targets
  • Enzyme Inhibition: This class of compounds has shown promise as enzyme inhibitors. For instance, indole derivatives are being explored as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a crucial enzyme in the immune system and a high-value target in oncology.[5] Other enzymes, such as isoprenylcysteine carboxyl methyltransferase (Icmt), involved in cell growth regulation, are also targeted by indole-based inhibitors.[6]

  • Receptor Modulation: Indole-2-carboxamides have been extensively studied as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[7][8] Structure-activity relationship studies have shown that modifications to the indole ring and the carboxamide tail significantly impact potency and efficacy.[7]

  • Antimicrobial Activity: Indole-containing compounds are reported to have antibacterial activity.[9] Certain spiro[indole-3,4′-pyridine] derivatives, which share structural similarities, have shown moderate activity against Gram-negative bacteria like P. aeruginosa.[9][10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded critical insights into the structural requirements for activity. The following table summarizes key SAR findings from related indole carboxamide series, which can guide the design of novel 6-aminoindoline-1-carboxamide derivatives.

Position of ModificationStructural ChangeObserved Impact on ActivityReference
Indole C5-Position Introduction of chloro or fluoro groupEnhanced potency for CB1 receptor modulation.[7]
Indole C3-Position Substitution with short alkyl groupsIncreased potency for CB1 receptor modulation.[7]
1-Carboxamide (N-substituent) Varies (e.g., phenethyl, piperidinyl)Significantly impacts allostery and binding affinity.[8]
6-Amino Group Replacement of acetamide with tertiary aminesCan increase antiproliferative activity in Icmt inhibitors.[6]

These findings underscore the importance of systematic chemical exploration. The interplay between substitutions at different positions dictates the overall pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.

Molecular Interactions and Rational Design

Computational studies, such as molecular docking, are invaluable for understanding how these ligands interact with their target proteins. For many inhibitors, key interactions include hydrogen bonding and hydrophobic contacts within the binding pocket.[9] The 6-amino group and the carboxamide moiety are often crucial for establishing these hydrogen bonds, anchoring the ligand in the active site.

G cluster_0 Ligand (Inhibitor) cluster_1 Protein Target (e.g., Enzyme Active Site) L 6-Aminoindoline-1-carboxamide Derivative P Amino Acid Residue 1 (e.g., Asp) Amino Acid Residue 2 (e.g., Phe) Amino Acid Residue 3 (e.g., Ser) L->P:aa1 H-Bond (from 6-NH2) L->P:aa2 Hydrophobic/π-π Interaction (from Indoline Ring) L->P:aa3 H-Bond (from 1-CONH)

Caption: Ligand-protein interaction model.

Experimental Protocols for Compound Evaluation

A self-validating system of robust experimental protocols is essential for advancing compounds through the drug discovery pipeline.

Protocol: Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Results can be read visually or by using a plate reader to measure optical density (OD) at 600 nm.

Protocol: In Vitro Enzyme Inhibition Assay (General Kinase Assay)

This protocol provides a framework for assessing a compound's ability to inhibit a specific kinase.

  • Reagents and Plate Setup:

    • Prepare an assay buffer appropriate for the kinase of interest.

    • Serially dilute the test compound in DMSO and then in the assay buffer.

    • In a 96-well or 384-well plate, add the diluted compound, the kinase enzyme, and a mixture of the kinase's substrate and ATP.

  • Reaction and Detection:

    • Initiate the reaction by adding the ATP/substrate mix.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) are available that measure the product of the kinase reaction (phosphorylated substrate or ADP) via luminescence or fluorescence.

  • Data Analysis:

    • Measure the signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Outlook and Strategic Directions

The 6-amino-2,3-dihydro-1H-indole-1-carboxamide scaffold is a fertile ground for novel drug discovery. While initial explorations have been promising, significant opportunities for innovation remain.

  • Improving Pharmacokinetics: Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Modifications that enhance metabolic stability and oral bioavailability without sacrificing potency will be critical for clinical success.[3][11]

  • Expanding the Target Space: High-throughput screening of diverse libraries based on this scaffold against a wider range of biological targets could uncover novel activities and therapeutic applications.

  • Structure-Based Design: As more crystal structures of ligands in complex with their protein targets become available, structure-based drug design will play an increasingly important role in the rational optimization of these derivatives.

By integrating robust synthetic chemistry, rigorous biological evaluation, and modern computational tools, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Dovgan, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. [Link]

  • Wang, K., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(4), 417-425. [Link]

  • Dovgan, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(ii), 163-175. [Link]

  • Caprioglio, D., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances, 13(15), 10186-10190. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]

  • Satzia, A., et al. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science. [Link]

  • Farr, D., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(15), 2844-2849. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • Sykes, M. L., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4695-4719. [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Ignas, D., et al. (2015). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 58(12), 5043-5062. [Link]

  • Magwaza, R. N., et al. (2010). Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. Bioorganic & Medicinal Chemistry Letters, 20(21), 6331-6334. [Link]

  • Rutkauskas, K., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 29(1), 195. [Link]

  • Shcheglov, V. V., et al. (2011). Synthesis of 3-Substituted 2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitriles. ResearchGate. [Link]

Sources

discovery of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery and Early Optimization of 1H-Indole-2-carboxamides as Anti-Trypanosoma cruzi Agents

Foreword

The landscape of drug discovery for neglected tropical diseases (NTDs) is fraught with challenges, from limited funding to complex parasite biology.[1] Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, stands as a significant public health issue in Latin America and increasingly, globally.[2][3] The current treatments, benznidazole and nifurtimox, are hampered by significant drawbacks, including variable efficacy and toxicity, particularly in the chronic stage of the disease.[2][4] This guide delves into the discovery and early optimization of a promising class of compounds, the 1H-indole-2-carboxamides, as potential therapeutic agents against T. cruzi. It provides a comprehensive overview of the hit-to-lead campaign, from initial identification through phenotypic screening to the medicinal chemistry efforts aimed at enhancing their pharmacological properties, and the ultimate challenges that led to the discontinuation of the series.

The Genesis: High-Throughput Screening and Hit Identification

The journey to identify novel anti-Chagasic agents often begins with high-throughput screening (HCS) of diverse chemical libraries. In this case, a cell-based HCS campaign identified three initial hits featuring an indole core that demonstrated activity against the intracellular amastigote form of T. cruzi.[1] These hits exhibited moderate in vitro potency and good selectivity over host cells.[1] For Chagas disease, a compound is typically considered a good hit if it has a pEC50 greater than 5.5 (ideally >6.0) against intracellular T. cruzi amastigotes, combined with at least a 10-fold selectivity index.[1]

An essential early step was to screen these hits against recombinant T. cruzi sterol 14α-demethylase (TcCYP51), a target associated with clinical failures for other compounds.[5] Encouragingly, the initial in vitro potency of these indole hits against the parasite did not correlate with the inhibition of TcCYP51, suggesting a different and potentially more desirable mechanism of action.[1][5]

From Hit to Lead: A Journey of Medicinal Chemistry

With promising initial hits in hand, a comprehensive hit-to-lead optimization program was launched. The primary objectives were to improve aqueous solubility and metabolic stability while exploring the structure-activity relationship (SAR) to enhance potency.[1] This effort led to the identification of two key subseries: one with a 4-phenylsulfonamide moiety and another with a 4-(2-pyridyl)morpholine substituent.[1]

Core Scaffold and Side Chain Modifications

The optimization process involved systematic modifications to different parts of the 1H-indole-2-carboxamide scaffold. The general structure of the investigated compounds is depicted below.

Caption: General structure of the 1H-indole-2-carboxamide scaffold.

The medicinal chemistry campaign explored the impact of various substituents at the R¹, R², and R³ positions on the compound's biological activity and physicochemical properties. For instance, tuning the electron-withdrawing effect of substituents was found to modulate potency, although moderately.[1]

Synthesis and Characterization

The synthesis of the 1H-indole-2-carboxamide derivatives was primarily achieved through standard amide coupling reactions between the corresponding carboxylic acids and amines.[1] The general synthetic route is outlined below.

General Synthetic Protocol for 1H-Indole-2-carboxamides
  • Carboxylic Acid Preparation: Substituted 1H-indole-2-carboxylic acids were either commercially available or synthesized according to established literature procedures.[6]

  • Amine Synthesis: The requisite amine side chains were also prepared using known synthetic methods.[1]

  • Amide Coupling: The final 1H-indole-2-carboxamides were synthesized by coupling the carboxylic acid and amine components. Common coupling reagents such as EDCI/HOBt or HBTU/HOBt with a base like DIPEA in a suitable solvent (e.g., DCM, DMF) were employed.[6]

  • Purification: The crude products were purified using column chromatography to yield the final compounds, which were then characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS).

Synthesis_Workflow A 1H-Indole-2-carboxylic Acid C Amide Coupling (e.g., EDCI, HOBt) A->C B Amine Side Chain B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Final 1H-Indole-2-carboxamide E->F

Caption: Generalized workflow for the synthesis of 1H-indole-2-carboxamides.

Biological Evaluation: From In Vitro Assays to In Vivo Models

A critical aspect of this drug discovery program was the comprehensive biological evaluation of the synthesized compounds. This involved a battery of in vitro and in vivo assays to determine their efficacy, selectivity, and pharmacokinetic properties.

In Vitro Anti-Trypanosoma cruzi Assay Protocol
  • Cell Culture: Host cells (e.g., Vero cells) are seeded in multi-well plates and incubated to form a monolayer.

  • Parasite Infection: The host cell monolayer is then infected with T. cruzi trypomastigotes.

  • Compound Treatment: After allowing the parasites to invade the host cells, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 96 hours) to allow for parasite replication.

  • Quantification: The parasite load is quantified. This can be done using high-content imaging with fluorescently labeled parasites or by measuring the activity of a reporter enzyme (e.g., β-galactosidase) expressed by the parasites.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percentage of parasite inhibition against the compound concentration.

In Vivo Efficacy Studies

Promising lead compounds were advanced to in vivo efficacy studies using mouse models of both acute and chronic Chagas disease.[2] These studies are crucial for assessing a compound's potential as a clinical candidate. In these models, the parasite load can be monitored using bioluminescent T. cruzi strains, allowing for a quantitative assessment of drug efficacy over time.[5]

Data Summary and Structure-Activity Relationship

The extensive medicinal chemistry efforts generated a wealth of data, which are summarized in the table below.

CompoundModificationspEC50 vs. T. cruziSolubility (µg/mL)Microsomal Stability (Clint, µL/min/mg)
Hit 1 Phenylsulfonamide>5.5LowModerate
Hit 2 Pyridylmorpholine>5.5ModerateHigh
Optimized Lead Modified Pyridylmorpholine~5.8ImprovedModerate

This table is a representative summary based on the trends described in the source material.

The SAR studies revealed several key insights:

  • The nature of the substituent at the R³ position significantly influenced solubility and metabolic stability.

  • Modifications to the phenyl ring of the sulfonamide moiety had a moderate impact on potency.[1]

  • The pyridylmorpholine subseries generally exhibited better physicochemical properties compared to the phenylsulfonamide series.

SAR_Summary cluster_sar Structure-Activity Relationship Potency Potency Solubility Solubility Metabolic_Stability Metabolic_Stability Indole_Core Indole_Core Indole_Core->Potency Substituents at R¹ and R² Indole_Core->Solubility R³ Side Chain Indole_Core->Metabolic_Stability R³ Side Chain

Caption: Simplified overview of the structure-activity relationship.

Challenges and Rationale for Discontinuation

Despite the progress made during the hit-to-lead campaign, the 1H-indole-2-carboxamide series was ultimately discontinued.[5] The decision was based on a confluence of factors that are common challenges in drug discovery:

  • Poor In Vivo Exposure: The lead compounds suffered from poor solubility and metabolic instability, which resulted in insufficient plasma exposure in animal models.[2][5]

  • Limited Potency: While optimization efforts did yield compounds with improved properties, a significant breakthrough in potency was not achieved.

  • Inability to Achieve Sterile Cure: In in vivo studies, the lead compounds were unable to completely clear the parasite infection, leading to relapse after treatment.[5]

  • Deprioritized Mechanism of Action: Further investigation revealed that for some of the more potent analogs, the anti-parasitic activity correlated with the inhibition of TcCYP51.[5] This mechanism of action has been associated with clinical failures and is therefore considered high-risk.[2][5]

Conclusion

The exploration of the 1H-indole-2-carboxamide scaffold for the treatment of Chagas disease serves as an insightful case study in the realities of drug discovery for neglected tropical diseases. While the initial hits showed promise, the multifaceted challenges of optimizing potency, solubility, metabolic stability, and in vivo exposure, coupled with concerns about the mechanism of action, ultimately led to the discontinuation of the program.[5] This work, however, provides valuable lessons for future anti-Chagasic drug discovery efforts and underscores the importance of early and continuous assessment of a compound's developability properties.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity. PubMed.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Semantic Scholar.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Synthesis, Design, and Structure‐Activity Relationship of a Benzenesulfonylpiperazine Series Against Trypanosoma cruzi.
  • Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series. Center for Tropical & Emerging Global Diseases.
  • Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Deriv
  • Challenges in Chagas Disease Drug Development. MDPI.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.
  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases.
  • In vitro and in vivo experimental models for drug screening and development for Chagas disease.

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solubility and stability of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide: Solubility and Stability Profiling

Foreword

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early-stage assessments are the determination of its solubility and stability. These fundamental physicochemical properties are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive, in-depth framework for the characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a novel heterocyclic amide. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind each experimental choice, ensuring a robust and self-validating approach to this critical phase of drug development.

The Central Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of a drug's developability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic availability. Poor aqueous solubility can lead to low bioavailability, high inter-subject variability, and a failure to achieve therapeutic concentrations. Therefore, a thorough understanding of the solubility profile of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is paramount.

Thermodynamic and Kinetic Solubility: A Critical Distinction

It is essential to differentiate between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of solute that can be dissolved and is a critical parameter for biopharmaceutical classification.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution. It is often determined in high-throughput screening and is influenced by the experimental conditions, such as the rate of solvent addition and incubation time.

While kinetic solubility provides a rapid assessment, thermodynamic solubility is the gold standard for formulation and biopharmaceutical studies.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the most reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in various aqueous and organic solvents.

Materials:

  • 6-amino-2,3-dihydro-1H-indole-1-carboxamide (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance, vortex mixer, orbital shaker, centrifuge, HPLC system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Addition of Compound: Add an excess amount of solid 6-amino-2,3-dihydro-1H-indole-1-carboxamide to a known volume of each test solvent in separate vials. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method with UV detection to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL by back-calculating from the diluted sample concentration.

Rationale for Choices:

  • The selection of pH 1.2, 6.8, and 7.4 buffers mimics the physiological pH range of the gastrointestinal tract.

  • The inclusion of common co-solvents like ethanol and propylene glycol provides initial insights into potential formulation strategies for poorly soluble compounds.

  • The 24-72 hour equilibration time is necessary to ensure that a true thermodynamic equilibrium is achieved.

Data Presentation: Solubility Profile
Solvent SystempHTemperature (°C)Solubility (µg/mL)Classification
Simulated Gastric Fluid1.23750Sparingly Soluble
Phosphate Buffered Saline7.43715Slightly Soluble
Simulated Intestinal Fluid6.83720Slightly Soluble
WaterN/A2518Slightly Soluble
EthanolN/A25>1000Freely Soluble
Propylene GlycolN/A25500Soluble
DMSON/A25>2000Very Soluble

Note: Data presented is hypothetical for illustrative purposes.

Unveiling the Stability Landscape: A Proactive Approach

The chemical stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Instability can lead to a loss of therapeutic efficacy, the formation of toxic degradation products, and a shortened shelf-life. A proactive approach to stability testing involves "forced degradation" or "stress testing."

Forced Degradation Studies: Mapping a Molecule's Vulnerabilities

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies expose the compound to conditions more severe than those it would encounter during storage and handling.

G cluster_input Input cluster_stress Stress Conditions cluster_output Outputs Compound 6-amino-2,3-dihydro-1H-indole-1-carboxamide Acid Acid Hydrolysis (e.g., 0.1M HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 60°C) Compound->Thermal Photo Photolytic Stress (ICH Q1B) Compound->Photo Degradants Identification of Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Pathways Elucidation of Degradation Pathways Degradants->Pathways Method Development of Stability- Indicating Method Pathways->Method

Experimental Protocols for Forced Degradation

Objective: To investigate the stability of 6-amino-2,3-dihydro-1H-indole-1-carboxamide under various stress conditions.

General Procedure:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Application: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add an equal volume of 0.1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 60°C for 7 days.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Neutralization (for acid/base hydrolysis): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for the initial identification of degradation products.

Rationale for Choices:

  • The choice of acid, base, and peroxide concentrations is intended to induce a target degradation of 5-20%. This level of degradation is sufficient to identify and quantify degradation products without being excessive.

  • The use of elevated temperature accelerates the degradation process, allowing for a more rapid assessment of thermal stability.

  • The ICH Q1B guideline for photostability testing is the global standard and ensures that the data will be acceptable to regulatory agencies.

Potential Degradation Pathways

Based on the structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, several degradation pathways can be hypothesized:

  • Hydrolysis: The carboxamide functional group is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the amide bond to yield 6-amino-2,3-dihydro-1H-indole and ammonia or a related amine.

  • Oxidation: The electron-rich aromatic ring and the amino group are potential sites of oxidation. The dihydroindole core could also be oxidized to the corresponding indole.

  • Photodegradation: Aromatic amines can be susceptible to photolytic degradation, potentially leading to complex radical-mediated reactions and polymerization.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 6-amino-2,3-dihydro- 1H-indole-1-carboxamide Hydrolysis_Product 6-amino-2,3-dihydro-1H-indole Parent->Hydrolysis_Product Acid/Base Oxidation_Product1 6-amino-1H-indole- 1-carboxamide Parent->Oxidation_Product1 Oxidizing agent Oxidation_Product2 N-oxide derivatives Parent->Oxidation_Product2 Oxidizing agent

The Synergy of Solubility and Stability Data

The data generated from solubility and stability studies are not evaluated in isolation. They are interconnected and inform critical decisions in the drug development pipeline:

  • Formulation Development: The solubility data will guide the selection of appropriate excipients and formulation strategies (e.g., salt formation, use of co-solvents, amorphous solid dispersions) to enhance dissolution and bioavailability. The stability data will dictate the compatible excipients and the manufacturing processes (e.g., avoiding high temperatures if the compound is thermolabile).

  • Analytical Method Development: The forced degradation studies are essential for developing a stability-indicating analytical method that can separate the parent drug from all potential degradation products, ensuring accurate quantification and purity assessment.

  • Packaging and Storage: The stability profile, particularly with respect to light and temperature, will determine the appropriate packaging (e.g., amber vials, blister packs) and storage conditions to ensure the drug product's shelf-life.

Conclusion

The comprehensive characterization of the is a non-negotiable cornerstone of its early-phase development. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to make informed decisions, mitigate risks, and ultimately, pave the way for successful clinical development. By understanding not just what to do, but why we do it, we can ensure the scientific integrity of our findings and build a solid foundation for the future of this promising new chemical entity.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 533-553. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kesisoglou, F. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Klick, S., Muijrers, P. H., & Ståhle, B. (2005). Stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66. [Link]

An In-depth Technical Guide to 6-amino-2,3-dihydro-1H-indole-1-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a substituted indoline derivative of interest in medicinal chemistry. Given the compound's novelty, this document synthesizes information from established chemical principles and data on analogous structures to present a predictive yet scientifically grounded resource.

Nomenclature and Chemical Identity

While a specific CAS number for 6-amino-2,3-dihydro-1H-indole-1-carboxamide is not readily found in publicly accessible databases, its chemical identity is unequivocally defined by its structure and systematic nomenclature.

Identifier Value
IUPAC Name 6-amino-2,3-dihydro-1H-indole-1-carboxamide
Molecular Formula C₉H₁₁N₃O
Monoisotopic Mass 177.09021 Da
SMILES C1CN(C2=C1C=CC(=C2)N)C(=O)N
InChI InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13)
InChIKey ZDHNJWHMMMTRRE-UHFFFAOYSA-N

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C3a [label="C", pos="0,-1.5!"]; C4 [label="C", pos="0.8,-2.5!"]; C5 [label="C", pos="2.2,-2.5!"]; C6 [label="C", pos="2.8,-1.5!"]; C7 [label="C", pos="2.2,-0.5!"]; C7a [label="C", pos="0.8,-0.5!"]; N_carboxamide [label="N", pos="0,3.0!"]; C_carboxamide [label="C", pos="0,2.25!"]; O_carboxamide [label="O", pos="1.2,2.25!"]; N_amino [label="N", pos="4.0,-1.5!"]; H_amino1 [label="H", pos="4.5,-1.0!"]; H_amino2 [label="H", pos="4.5,-2.0!"]; H_carboxamide1 [label="H", pos="-0.5,3.5!"]; H_carboxamide2 [label="H", pos="0.5,3.5!"];

// Edges for the indoline ring system C7a -- N1; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a;

// Edges for the carboxamide group N1 -- C_carboxamide; C_carboxamide -- O_carboxamide [style=double]; C_carboxamide -- N_carboxamide;

// Edges for the amino group C6 -- N_amino; N_amino -- H_amino1; N_amino -- H_amino2;

// Edges for carboxamide hydrogens N_carboxamide -- H_carboxamide1; N_carboxamide -- H_carboxamide2;

// Dummy nodes for positioning hydrogens on the ring H2_1 [label="H", pos="-2.0,1.2!"]; H2_2 [label="H", pos="-1.8,0.2!"]; H3_1 [label="H", pos="-2.0,-1.2!"]; H3_2 [label="H", pos="-1.8,-0.2!"]; H4[label="H", pos="0.5,-3.2!"]; H5[label="H", pos="2.8,-3.2!"]; H7 [label="H", pos="2.8,0.0!"];

// Edges for hydrogens on the ring C2 -- H2_1; C2 -- H2_2; C3 -- H3_1; C3 -- H3_2; C4 -- H4; C5 -- H5; C7 -- H7; }

Figure 1: 2D Chemical Structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be conceptualized in a two-step sequence starting from the commercially available 6-nitroindoline. This strategy involves the introduction of the carboxamide group at the N-1 position, followed by the reduction of the nitro group to the desired amine.

synthetic_pathway start 6-Nitroindoline intermediate 6-Nitro-2,3-dihydro-1H-indole-1-carboxamide start->intermediate Step 1: N-Carboxamidation (e.g., TMS-isocyanate) product 6-Amino-2,3-dihydro-1H-indole-1-carboxamide intermediate->product Step 2: Nitro Group Reduction (e.g., H₂, Pd/C)

Figure 2: Proposed two-step synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Step 1: N-Carboxamidation of 6-Nitroindoline

The introduction of an unsubstituted carboxamide group onto the nitrogen of an indoline can be achieved through several methods. A particularly effective and mild method involves the use of trimethylsilyl isocyanate (TMS-NCO). The reaction proceeds by the nucleophilic attack of the indoline nitrogen on the isocyanate, with the TMS group acting as a removable activating group.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-nitroindoline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl isocyanate (1.2-1.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction is typically quenched by the addition of a protic solvent like methanol. The solvent is then removed under reduced pressure. The resulting crude product, 6-nitro-2,3-dihydro-1H-indole-1-carboxamide, can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of an aprotic solvent prevents premature reaction of the highly reactive isocyanate.

  • An inert atmosphere is crucial to exclude moisture, which would hydrolyze the trimethylsilyl isocyanate.

  • The slight excess of TMS-NCO ensures the complete conversion of the starting material.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and high-yielding method for this purpose.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 6-nitro-2,3-dihydro-1H-indole-1-carboxamide (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar product spot indicates the completion of the reaction.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The final compound, 6-amino-2,3-dihydro-1H-indole-1-carboxamide, can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvents like ethanol and ethyl acetate are excellent for dissolving the substrate and are inert under the reaction conditions.

  • Filtration through celite is a standard and effective method for removing the heterogeneous catalyst.

Physicochemical Properties and Characterization

The following table summarizes the predicted and expected physicochemical properties of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Property Predicted/Expected Value Significance in Drug Discovery
Molecular Weight 177.20 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP ~1.0 - 1.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 77.8 ŲInfluences cell permeability and oral absorption.
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2 (from C=O and -NH₂)Important for interactions with biological targets.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the amino group. The methylene protons of the dihydropyrrole ring will likely appear as triplets. The protons of the primary amine and the carboxamide will appear as broad singlets, and their chemical shifts may be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxamide group will be observed at a characteristic downfield chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the carboxamide, as well as a strong absorption for the C=O stretching of the amide carbonyl.

Potential Applications in Drug Discovery

The 6-aminoindoline-1-carboxamide scaffold is a promising pharmacophore for the development of novel therapeutic agents. The indole and indoline ring systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1]

Potential Therapeutic Areas:

  • Oncology: The indole nucleus is a core component of numerous anti-cancer drugs.[2][3] The 6-aminoindoline moiety could serve as a versatile scaffold for the design of kinase inhibitors, cell cycle modulators, or agents that interfere with other cancer-related signaling pathways.

  • Antimicrobial Agents: Indole derivatives have been extensively investigated for their antibacterial and antifungal properties.[4] The specific substitution pattern of 6-amino-2,3-dihydro-1H-indole-1-carboxamide may confer novel antimicrobial activities.

  • Central Nervous System (CNS) Disorders: The indoline scaffold is present in several CNS-active compounds. The amino and carboxamide groups offer opportunities for modification to target specific receptors or enzymes in the brain.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on indole or related heterocyclic structures.[3] This compound could be a starting point for the development of new anti-inflammatory agents with improved efficacy or side-effect profiles.

The primary amine at the 6-position provides a key handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The carboxamide group at the N-1 position can also be modified to fine-tune the molecule's physicochemical properties and target engagement.

drug_discovery_relevance 6-Aminoindoline-1-carboxamide 6-Aminoindoline-1-carboxamide Oncology Oncology 6-Aminoindoline-1-carboxamide->Oncology Antimicrobial Antimicrobial 6-Aminoindoline-1-carboxamide->Antimicrobial CNS Disorders CNS Disorders 6-Aminoindoline-1-carboxamide->CNS Disorders Anti-inflammatory Anti-inflammatory 6-Aminoindoline-1-carboxamide->Anti-inflammatory

Figure 3: Potential therapeutic applications of the 6-aminoindoline-1-carboxamide scaffold.

Conclusion

6-amino-2,3-dihydro-1H-indole-1-carboxamide represents a novel and synthetically accessible chemical entity with significant potential for drug discovery. This technical guide provides a foundational understanding of its chemical identity, a plausible and detailed synthetic route, and an overview of its potential therapeutic applications based on the established importance of the indoline scaffold. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its medicinal chemistry potential.

References

  • PubChemLite. 6-amino-2,3-dihydro-1h-indole-1-carboxamide (C9H11N3O). Available at: [Link].

  • Synthesis of indole-1-carboxamides. Theoretical investigation on the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. New Journal of Chemistry. 2020. Available at: [Link].

  • Synthesis of indole carboxamides. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. 2019. Available at: [Link].

  • Antimicrobial activity of indole derivatives. Synthesis and Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. 2025. Available at: [Link].

  • Indole and indoline scaffolds in drug discovery. Indole and indoline scaffolds in drug discovery. ResearchGate. 2021. Available at: [Link].

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Omega. 2011. Available at: [Link].

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. 2021. Available at: [Link].

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. 2021. Available at: [Link].

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. 2020. Available at: [Link].

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024. Available at: [Link].

Sources

The Enigmatic Core: A Technical Guide to the Synthesis and Anticipated Bioactivity of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the novel compound 6-amino-2,3-dihydro-1H-indole-1-carboxamide. As a molecule not extensively described in current literature, this guide synthesizes information from related structures to propose a viable synthetic pathway and to anticipate its potential biological significance. We will delve into the rationale behind the proposed synthetic steps, drawing from established methodologies for indoline and indoleamine chemistry, and explore the promising therapeutic avenues this compound may unlock based on the activities of its structural analogues.

Introduction: The Indoline Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus and its reduced form, indoline, are cornerstones in the architecture of a vast number of biologically active molecules.[1][2] Their presence in natural products and synthetic drugs underscores their importance as "privileged structures" in medicinal chemistry.[3] From antimicrobial to anticancer and neuroprotective agents, the versatility of the indole scaffold is well-documented.[1][2][4] The specific substitution pattern of an amino group at the 6-position and a carboxamide at the 1-position of the 2,3-dihydro-1H-indole core presents an intriguing, yet underexplored, chemical entity. This guide aims to bridge this knowledge gap by providing a foundational understanding of its synthesis and potential applications.

Proposed Synthetic Strategy: A Multi-Step Approach to a Novel Scaffold

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide necessitates a multi-step approach, likely commencing from a commercially available substituted indole. A plausible and efficient route is proposed below, leveraging established chemical transformations.

Conceptual Synthetic Workflow

The proposed synthesis involves three key transformations:

  • Reduction of the Indole Ring: Conversion of the aromatic indole core to the saturated indoline structure.

  • Reduction of a Nitro Group: Transformation of a nitro substituent at the 6-position to the desired amino group.

  • N-Carboxamidation: Introduction of the carboxamide moiety at the 1-position of the indoline ring.

The sequence of these steps is crucial for achieving the final product with high yield and purity.

G Start 6-Nitroindole Step1 Indole to Indoline Reduction Start->Step1 Intermediate1 6-Nitroindoline Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 6-Aminoindoline Step2->Intermediate2 Step3 N-Carboxamidation Intermediate2->Step3 Final 6-Amino-2,3-dihydro-1H- indole-1-carboxamide Step3->Final

Caption: Proposed synthetic workflow for 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Detailed Experimental Protocols
  • Rationale: The reduction of the indole C2=C3 double bond to yield an indoline is a critical first step. Various reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. A common method involves the use of sodium borohydride in the presence of a Lewis acid or a transition metal catalyst. An alternative approach is catalytic hydrogenation.[5]

  • Protocol (adapted from literature on indole reduction):

    • To a solution of 6-nitroindole (1.0 eq) in dry tetrahydrofuran (THF), add an excess of sodium borohydride (NaBH₄, 3.0 eq) in portions at 0 °C.

    • Slowly add iodine (I₂, 1.5 eq) dissolved in dry THF to the reaction mixture. The in-situ generation of borane (BH₃) facilitates the reduction.[5]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-nitroindoline.

  • Rationale: The reduction of an aromatic nitro group to an amine is a well-established transformation. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl).[6] The choice of reagent is often dictated by the presence of other functional groups.

  • Protocol (adapted from literature on nitro group reduction):

    • Dissolve the crude 6-nitroindoline (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution to precipitate the tin salts.

    • Filter the mixture through a pad of Celite® and extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 6-aminoindoline.

  • Rationale: The introduction of a carboxamide group at the N1 position can be achieved by reacting the secondary amine of the indoline with a suitable carbamoylating agent. A common method involves the use of an isocyanate or a carbamoyl chloride. To avoid side reactions on the 6-amino group, it may require protection (e.g., as a Boc-carbamate) prior to this step, followed by a final deprotection step. However, a direct and selective N-acylation might be achievable under carefully controlled conditions. A more direct approach involves the use of trimethylsilyl isocyanate (TMS-NCO) which can selectively react with the indoline nitrogen.

  • Protocol (Direct N-Carboxamidation):

    • Dissolve 6-aminoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.

    • Add trimethylsilyl isocyanate (TMS-NCO, 1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Anticipated Biological and Pharmacological Properties

The biological profile of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be inferred from the known activities of structurally related indole and indoline derivatives.

Potential as an Antimicrobial Agent

Indole derivatives are widely recognized for their antimicrobial properties, affecting various aspects of bacterial physiology.[1] The presence of an amino group and a carboxamide moiety on the indoline scaffold could confer significant antibacterial and antifungal activity.[3][7] The amino group can enhance solubility and interactions with biological targets, while the carboxamide can participate in hydrogen bonding.

Potential as an Anticancer Agent

Numerous indole-2-carboxamides have demonstrated potent antiproliferative activity against various cancer cell lines.[4] Some of these compounds act as dual inhibitors of key cell cycle regulators like EGFR and CDK2.[4] The structural features of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, particularly the N-carboxamide and the 6-amino group, may allow it to interact with the ATP-binding sites of kinases or other protein targets implicated in cancer progression.

Potential Neuroprotective and CNS Activity

The indoline core is a feature of molecules with neuroprotective and antioxidant properties.[5] For instance, melatonin, an indoleamine neurohormone, and its analogues exhibit a range of activities in the central nervous system.[5] The structural similarity of the target compound to these neuroactive molecules suggests it could possess activity at melatonin receptors or other CNS targets.

Structure-Activity Relationship (SAR) Insights from Analogues

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

Structural Feature Observed Activity in Analogues Potential Implication for Target Compound Reference
Indole-2-carboxamide Potent antiproliferative and apoptotic activity.The 1-carboxamide may contribute to anticancer properties.[4]
Amino-substituted Indoles Enhanced antimicrobial activity.The 6-amino group could confer antibacterial and antifungal properties.[1]
2,3-Dihydroindole (Indoline) Neuroprotective and antioxidant properties.The saturated indoline core may lead to CNS activity.[5]

Conclusion and Future Directions

While 6-amino-2,3-dihydro-1H-indole-1-carboxamide remains a largely unexplored molecule, this guide provides a robust, literature-supported framework for its synthesis and potential biological evaluation. The proposed synthetic pathway is based on well-established chemical transformations, offering a clear route to obtaining this novel compound. The anticipated biological activities, inferred from a wealth of data on related indole and indoline structures, highlight its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, oncology, and neuroscience.

Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive screening for its biological activities. Elucidation of its mechanism of action against various targets will be crucial in unlocking its full therapeutic potential.

References

A comprehensive list of references will be compiled upon the completion of the experimental validation of the proposed synthetic route and biological assays. The citations within this document refer to the provided search results and established chemical literature.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 6-aminoindoline derivatives are key intermediates in the synthesis of various therapeutic agents. The introduction of a carboxamide group at the 1-position of the indoline ring can further modulate the molecule's physicochemical properties, such as its hydrogen bonding capacity and metabolic stability. This document provides a detailed, two-step protocol for the synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a valuable building block for drug discovery and development. The presented methodology is designed to be robust and reproducible, with a focus on explaining the chemical principles behind each step to ensure successful execution by researchers and scientists.

Overall Synthetic Strategy

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is efficiently achieved in two sequential steps starting from the commercially available 6-nitroindoline. This strategy involves the initial N-carboxamidation of the indoline nitrogen, followed by the selective reduction of the nitro group to the corresponding amine. This particular sequence is strategically chosen to obviate the need for a protecting group on the 6-amino functionality, which would be necessary if the reduction were performed first.

Diagram of the Overall Synthetic Pathway

G cluster_0 Step 1: N-Carboxamidation cluster_1 Step 2: Nitro Group Reduction 6-Nitroindoline 6-Nitroindoline 6-Nitroindoline-1-carboxamide 6-Nitroindoline-1-carboxamide 6-Nitroindoline->6-Nitroindoline-1-carboxamide  Trimethylsilyl isocyanate (TMSNCO)  Dichloromethane (DCM)  Room Temperature 6-Nitroindoline-1-carboxamide_2 6-Nitroindoline-1-carboxamide 6-Amino-2,3-dihydro-1H-indole-1-carboxamide 6-Amino-2,3-dihydro-1H-indole-1-carboxamide 6-Nitroindoline-1-carboxamide_2->6-Amino-2,3-dihydro-1H-indole-1-carboxamide  H2 (g), Palladium on Carbon (Pd/C)  Methanol (MeOH)  Room Temperature

Caption: A two-step synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of 6-Nitro-2,3-dihydro-1H-indole-1-carboxamide

Principle: This step involves the nucleophilic attack of the indoline nitrogen onto the electrophilic carbon of trimethylsilyl isocyanate. The trimethylsilyl group is a convenient protecting group for the isocyanate, which is released in situ. The silyl group is subsequently removed during the aqueous workup to yield the desired N-carboxamide. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the starting materials.

Materials and Equipment:

  • 6-Nitroindoline

  • Trimethylsilyl isocyanate (TMSNCO)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-nitroindoline (1.0 eq.).

  • Dissolution: Dissolve the 6-nitroindoline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Reagent: While stirring at room temperature, add trimethylsilyl isocyanate (1.2 eq.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 6-nitro-2,3-dihydro-1H-indole-1-carboxamide as a solid.

Reagent/SolventMolar Ratio/Conc.Purpose
6-Nitroindoline1.0 eq.Starting material
Trimethylsilyl isocyanate1.2 eq.Carboxamidating agent
Anhydrous DCM~0.2 MInert solvent
Sat. aq. NaHCO₃-Quenching and workup
Brine-Washing
Anhydrous MgSO₄-Drying agent
PART 2: Synthesis of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide

Principle: This step employs catalytic hydrogenation to selectively reduce the aromatic nitro group to an amine. Palladium on carbon (Pd/C) is a highly effective and chemoselective catalyst for this transformation.[1] The reaction is carried out under a hydrogen atmosphere, and the carboxamide functionality remains intact under these mild conditions.[2] Methanol is a suitable solvent for this reaction, as it readily dissolves the starting material and does not interfere with the hydrogenation process.

Materials and Equipment:

  • 6-Nitro-2,3-dihydro-1H-indole-1-carboxamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Celite® or other filtration aid

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask or a suitable hydrogenation vessel, add 6-nitro-2,3-dihydro-1H-indole-1-carboxamide (1.0 eq.).

  • Dissolution: Dissolve the starting material in methanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol % Pd) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be purified by recrystallization or column chromatography on silica gel to obtain the final product.

Reagent/SolventMolar Ratio/Conc.Purpose
6-Nitroindoline-1-carboxamide1.0 eq.Substrate for reduction
10% Palladium on Carbon5-10 mol % PdHydrogenation catalyst
Methanol~0.1 MSolvent
Hydrogen Gas1 atm (balloon)Reducing agent
Celite®-Filtration aid

Workflow Visualization

G cluster_step1 Step 1: N-Carboxamidation cluster_step2 Step 2: Nitro Reduction s1_start Dissolve 6-Nitroindoline in anhydrous DCM s1_add Add Trimethylsilyl isocyanate s1_start->s1_add s1_react Stir at RT (2-4h) Monitor by TLC s1_add->s1_react s1_quench Quench with sat. aq. NaHCO3 s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_wash Wash with Brine s1_extract->s1_wash s1_dry Dry (MgSO4) and Concentrate s1_wash->s1_dry s1_purify Purify by Chromatography or Recrystallization s1_dry->s1_purify s1_product 6-Nitroindoline-1-carboxamide s1_purify->s1_product s2_start Dissolve 6-Nitroindoline-1-carboxamide in MeOH s1_product->s2_start s2_catalyst Add 10% Pd/C s2_start->s2_catalyst s2_hydrogenate Hydrogenate (H2 balloon) at RT (4-12h) s2_catalyst->s2_hydrogenate s2_filter Filter through Celite® s2_hydrogenate->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_purify Purify by Recrystallization or Chromatography s2_concentrate->s2_purify s2_product 6-Amino-2,3-dihydro-1H-indole-1-carboxamide s2_purify->s2_product

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The progress of each reaction can be independently verified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

References

  • Belova, L. O., et al. (2022). Behavior of morpholine and its trimethylsilyl derivative in reactions with trimethylsilyl isocyanate. Fine Chemical Technologies, 17(5), 377-383. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Penning, T. D., et al. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 33(5), 1135-1151. [Link]

  • Organic Reactions. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Bousfield, T. W., & Camp, J. E. (2017). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Organic & Biomolecular Chemistry, 15(40), 8563-8569. [Link]

  • Knaeps, A. G. M., et al. (2018). Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride. WO2018206878A1.
  • Rakhmatullin, A. I., et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • Roiban, G.-D., et al. (2022). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Catalysis, 5, 844–852. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, ensuring a thorough understanding of the molecule's properties.

The rationale behind the selection of the described analytical techniques is to provide a multi-faceted approach to characterization. Chromatographic methods will establish purity and identify potential process-related impurities and degradants. Spectroscopic techniques will confirm the chemical structure and provide detailed molecular information. Together, these methods form a self-validating system for the comprehensive analysis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Physicochemical Properties (Predicted)

A preliminary understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular FormulaC₉H₁₁N₃OChemSpider
Molecular Weight177.20 g/mol ChemSpider
pKa (most basic)4.5 (predicted)ChemSpider
logP0.8 (predicted)ChemSpider

These predicted values suggest that the compound is a moderately polar, basic molecule, which informs the selection of appropriate chromatographic conditions.

I. Chromatographic Purity and Assay: A Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds. A stability-indicating method is crucial as it must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[1]

Causality behind Experimental Choices:
  • Reverse-Phase HPLC (RP-HPLC): Given the moderate polarity of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, RP-HPLC with a C18 column is the logical choice. The non-polar stationary phase will provide sufficient retention and allow for separation from more polar or non-polar impurities.

  • Mobile Phase Selection: A gradient elution with acetonitrile and a buffered aqueous phase is chosen to ensure the elution of a wide range of potential impurities with varying polarities. The use of a buffer (e.g., phosphate or formate) is critical to control the ionization state of the basic amino group, leading to consistent retention times and improved peak shapes. A pH of around 3-4 would ensure the amine is protonated and interacts favorably with the stationary phase.

  • UV Detection: The presence of the aromatic indole ring system suggests strong UV absorbance, making a photodiode array (PDA) detector ideal for this analysis. This allows for the determination of the optimal detection wavelength and for peak purity analysis.

Experimental Protocol: RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of purity and assay of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Materials:

  • 6-amino-2,3-dihydro-1H-indole-1-carboxamide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or λmax determined by PDA)
Run Time 35 minutes

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the test sample and prepare as described for the standard solution.

Method Validation (as per ICH Q2(R1) Guidelines): [2][3]

  • Specificity: Forced degradation studies should be performed to demonstrate that the method can separate the main peak from any degradation products. Stress conditions include acid and base hydrolysis, oxidation, thermal, and photolytic stress.[2]

  • Linearity: Analyze a series of solutions over a concentration range of 50-150% of the nominal concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

II. Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals by revealing proton-proton and proton-carbon correlations.

Objective: To confirm the structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide and assign all proton and carbon signals.

Materials:

  • 6-amino-2,3-dihydro-1H-indole-1-carboxamide sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons on the benzene ring will appear in the downfield region (approx. 6.0-7.5 ppm). The substitution pattern will dictate the splitting patterns (e.g., doublets, doublet of doublets).

    • Protons of the dihydro-indole ring (CH₂-CH₂) will likely appear as triplets in the aliphatic region (approx. 2.5-4.0 ppm).

    • The amino group (-NH₂) protons will appear as a broad singlet, and its chemical shift will be concentration and temperature-dependent.

    • The carboxamide (-CONH₂) protons will appear as two distinct signals due to restricted rotation around the C-N bond, or as a single broad peak.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic carbons will resonate in the 100-150 ppm range.

    • The aliphatic carbons of the dihydro-indole ring will be in the 20-50 ppm range.

    • The carbonyl carbon of the carboxamide will be significantly downfield (approx. 160-180 ppm).

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like 6-amino-2,3-dihydro-1H-indole-1-carboxamide, and it will likely produce a strong protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion provides valuable structural information. For indole-3-carboxamides, cleavage of the side chain at the C-3 position is a common fragmentation pathway.[4]

Objective: To confirm the molecular weight and elemental composition of 6-amino-2,3-dihydro-1H-indole-1-carboxamide and to study its fragmentation pattern.

Instrumentation:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

LC Conditions: (Can be the same as the HPLC method described above)

MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50-500

Expected Results:

  • Full Scan MS: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 178.0975 (calculated for C₉H₁₂N₃O⁺).

  • MS/MS Fragmentation: Fragmentation of the m/z 178 ion is expected to involve the loss of the carboxamide group (-CONH₂) resulting in a fragment at m/z 134. This would correspond to the 6-amino-2,3-dihydro-1H-indole cation. Further fragmentation of the indoline ring may also be observed.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide contains several characteristic functional groups (amine, amide, aromatic ring) that have distinct vibrational frequencies in the infrared region.

Objective: To identify the key functional groups in 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (amine and amide)Stretching (two bands for primary amine)
3050-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1660C=O (amide I)Stretching
~1600N-H (amide II)Bending
1600-1450C=C (aromatic)Stretching

III. Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5]

Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-PDA Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic Degradation (ICH Q1B guidelines) Photo->Analysis API 6-amino-2,3-dihydro-1H-indole-1-carboxamide (API Solution/Solid) API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Characterize Degradants (LC-MS/MS, NMR) Analysis->Identification Report Establish Degradation Pathway and Validate Method Identification->Report

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Procedure:

  • Prepare solutions of the API in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Also, expose the solid API to heat (e.g., 80°C) and light (as per ICH Q1B).

  • Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours) by analyzing the samples using the developed HPLC method.

  • Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without complete destruction of the sample.

  • For any significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns to propose potential structures.

IV. Identification of Potential Impurities

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide typically involves the reduction of a nitro group and subsequent reactions. Potential impurities could include:

  • Starting materials: e.g., 6-nitro-2,3-dihydro-1H-indole.

  • Intermediates: Incomplete reaction products.

  • By-products: Resulting from side reactions. For instance, the reduction of the nitro group could potentially lead to the formation of other reduced species if not carried out to completion.

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of purity, confirmation of identity, and a thorough understanding of the molecule's stability. Adherence to these protocols will enable researchers and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. SciRP.org. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. [Link]

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Application Note: Structural Characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a substituted indoline derivative. The indoline scaffold is a core structure in numerous pharmacologically active compounds, making the detailed structural elucidation of its derivatives crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of organic molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for the title compound. As direct experimental data for this specific molecule is not widely published, this guide synthesizes established principles of NMR spectroscopy and data from structurally analogous compounds to present a predictive but scientifically rigorous protocol and data interpretation guide.

The primary objective is to provide researchers with a reliable methodology for sample preparation, spectral acquisition, and a logical framework for spectral assignment. This includes predicting chemical shifts based on the electronic effects of the amino (-NH₂) and carboxamide (-CONH₂) substituents and understanding the coupling patterns of the protons.

Predicted Molecular Structure and Proton/Carbon Numbering
Chemical structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide with atom numbering for NMR assignment.

Figure 1: Structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide with IUPAC numbering for NMR correlation.

Part 1: Experimental Protocols

This section details the necessary steps for preparing the sample and setting up the NMR spectrometer for optimal data acquisition.

Materials and Equipment
  • Analyte: 6-amino-2,3-dihydro-1H-indole-1-carboxamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). DMSO-d₆ is often preferred for compounds with exchangeable protons (amines, amides) as it can slow down the exchange rate.

  • Internal Standard: Tetramethylsilane (TMS)[2][3]

  • Equipment:

    • 5 mm NMR tubes

    • Vortex mixer

    • Pipettes

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation Workflow

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following workflow ensures a homogenous sample at an appropriate concentration.

G cluster_prep Sample Preparation weigh 1. Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in ~0.6 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve Add to vial vortex 3. Vortex Thoroughly (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer Use pipette clean 5. Clean Tube Exterior transfer->clean end Insert into Spectrometer clean->end Ready for NMR G cluster_validation 2D NMR Validation Workflow cluster_info Information Gained cosy COSY (¹H-¹H Correlation) hsqc HSQC (¹H-¹³C One-Bond Correlation) cosy_info Identifies coupled protons (e.g., H2↔H3, H4↔H5) cosy->cosy_info hmbc HMBC (¹H-¹³C Long-Range Correlation) hsqc_info Links protons to their directly attached carbons hsqc->hsqc_info hmbc_info Confirms connectivity across 2-3 bonds (e.g., H2 to C=O) hmbc->hmbc_info

Caption: 2D NMR experiments for structural validation.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the H2-H3 and H4-H5-H7 spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the signal of the carbon to which it is directly attached, confirming assignments for all CH, CH₂, and NH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal correlations between protons and carbons separated by 2-3 bonds. Key correlations would include the H2 protons to the carbonyl carbon (C=O) and the aromatic protons to neighboring carbons, solidifying the overall structure.

References

  • Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Toronto Chemistry. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.
  • ASpin. (2019, November 2). ASpin-NMR data reporting tool. PISRT. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Martin, G. E., Hilton, B. D., & Krishnamurthy, V. V. (2018). Acquiring 1H and 13C Spectra. In Annual Reports in NMR Spectroscopy (Vol. 95, pp. 1-64). Academic Press.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Bruker. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Durham University. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

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Application Notes and Protocols for the Cellular Characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of Novel Indole Carboxamides

The indole chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indole carboxamides, in particular, have demonstrated a wide array of pharmacological activities, including anti-parasitic, antibacterial, and modulatory effects on key cellular targets such as cannabinoid receptors and protein kinases.[2][3] The compound 6-amino-2,3-dihydro-1H-indole-1-carboxamide represents a novel entity within this chemical class, and a systematic evaluation of its effects in relevant biological systems is essential to elucidate its therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in cell-based assays. The protocols herein are designed as a tiered approach, beginning with fundamental assessments of cell health and progressing to more detailed investigations into the compound's mechanism of action. As with any novel compound, these protocols should be considered as a starting point, and optimization will be necessary based on the specific cell lines and experimental goals.

Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assay, it is critical to properly handle and prepare the compound to ensure accurate and reproducible results. Many indole derivatives exhibit limited aqueous solubility, often necessitating the use of an organic solvent for stock solution preparation.[2]

Key Considerations:

  • Solubility Testing: Initially, the solubility of 6-amino-2,3-dihydro-1H-indole-1-carboxamide should be empirically determined in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a frequently used solvent for dissolving a wide range of compounds for in vitro assays.[4]

  • Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO is recommended. This allows for minimal volumes of the stock to be added to cell culture media, thereby reducing the final solvent concentration.

  • Solvent Effects: High concentrations of DMSO can be toxic to cells.[5][6] It is imperative to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.[5][7] A vehicle control (media with the same final concentration of DMSO) must be included in all experiments to account for any solvent-induced effects.[4][6]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][7]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh a precise amount of 6-amino-2,3-dihydro-1H-indole-1-carboxamide powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • In a sterile microcentrifuge tube, add the calculated volume of sterile DMSO to the weighed compound.[4]

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Tier 1: Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][8]

MTT Cell Viability Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[2] The amount of formazan produced is proportional to the number of metabolically active cells.[8]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay node_seed Seed cells in a 96-well plate node_adhere Allow cells to adhere (24 hours) node_seed->node_adhere node_treat Treat cells with serial dilutions of 6-amino-2,3-dihydro-1H-indole-1-carboxamide node_adhere->node_treat node_incubate Incubate for desired time (e.g., 24, 48, 72 hours) node_treat->node_incubate node_mtt Add MTT reagent node_incubate->node_mtt node_formazan Incubate for formazan crystal formation (2-4 hours) node_mtt->node_formazan node_solubilize Solubilize formazan crystals (e.g., with DMSO) node_formazan->node_solubilize node_read Measure absorbance at ~570 nm node_solubilize->node_read

Caption: Workflow for the MTT Cell Viability Assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[2][8]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommendation
Cell Line Selection A panel of relevant cell lines (e.g., cancer cell lines from different tissues, non-cancerous cell lines for toxicity assessment)
Seeding Density Optimize for each cell line to ensure exponential growth throughout the experiment.
Compound Concentration Range A wide range, typically from nanomolar to high micromolar, to capture the full dose-response.
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Controls Untreated cells, vehicle control (DMSO), and a positive control (a known cytotoxic agent).

Tier 2: Assessment of Cell Proliferation

If the compound reduces cell viability, it is important to distinguish between a cytotoxic (cell-killing) and a cytostatic (inhibition of proliferation) effect. The BrdU incorporation assay is a direct measure of DNA synthesis and, therefore, cell proliferation.

BrdU Cell Proliferation Assay

Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] Incorporated BrdU can be detected using a specific antibody, allowing for the quantification of proliferating cells.

Experimental Workflow:

BrdU_Workflow cluster_setup Setup & Treatment cluster_label BrdU Labeling cluster_detect Detection node_seed Seed and treat cells as in MTT assay node_incubate_treat Incubate for desired time node_seed->node_incubate_treat node_brdu Add BrdU labeling solution node_incubate_treat->node_brdu node_incubate_brdu Incubate to allow BrdU incorporation node_brdu->node_incubate_brdu node_fix Fix, permeabilize, and denature DNA node_incubate_brdu->node_fix node_antibody Add anti-BrdU antibody node_fix->node_antibody node_secondary Add enzyme-conjugated secondary antibody node_antibody->node_secondary node_substrate Add substrate and measure signal node_secondary->node_substrate

Caption: Workflow for the BrdU Cell Proliferation Assay.

Protocol: BrdU Assay

  • Cell Seeding and Treatment: Seed and treat cells with 6-amino-2,3-dihydro-1H-indole-1-carboxamide as described for the MTT assay.

  • BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 1-4 hours to allow for its incorporation into the DNA of proliferating cells.[10]

  • Fixation and Denaturation: Remove the labeling medium and add a fixing/denaturing solution to fix the cells and denature the DNA, which is necessary for the anti-BrdU antibody to access the incorporated BrdU.[11]

  • Immunodetection: Add a specific anti-BrdU antibody, followed by an enzyme-conjugated secondary antibody.

  • Signal Development: Add a chromogenic substrate and incubate until a color change is observed.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader.

Data Analysis:

Similar to the MTT assay, calculate the percentage of proliferation for each treatment condition relative to the vehicle control and determine the IC50 value for the anti-proliferative effect.

Tier 3: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis

If the compound is found to be cytotoxic, it is crucial to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.

Annexin V/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

Cell Population Profiles:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental Workflow:

Apoptosis_Workflow node_setup Seed and treat cells with 6-amino-2,3-dihydro-1H-indole-1-carboxamide node_harvest Harvest cells (including supernatant for adherent cells) node_setup->node_harvest node_wash Wash cells with PBS node_harvest->node_wash node_resuspend Resuspend cells in Annexin V binding buffer node_wash->node_resuspend node_stain Add Annexin V-FITC and PI node_resuspend->node_stain node_incubate Incubate in the dark node_stain->node_incubate node_analyze Analyze by flow cytometry node_incubate->node_analyze

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 6-amino-2,3-dihydro-1H-indole-1-carboxamide at concentrations around the IC50 value determined from the viability assay. Include appropriate controls.

  • Cell Harvesting: After the incubation period, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[3]

  • Incubation: Incubate the cells at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the FITC signal in the green channel and the PI signal in the red channel.

Data Analysis:

Quantify the percentage of cells in each quadrant of the flow cytometry plot (live, early apoptotic, late apoptotic/necrotic, and necrotic) for each treatment condition.

Tier 4: Investigating Effects on Cellular Signaling Pathways

Based on the observed cellular effects and the known activities of related indole carboxamides, hypotheses can be formulated regarding the compound's molecular targets and its impact on intracellular signaling pathways. Western blotting is a powerful technique to investigate changes in the expression and post-translational modification (e.g., phosphorylation) of key signaling proteins.[15]

Potential Signaling Pathways to Investigate:

  • Apoptosis Pathways: Examine the cleavage of caspase-3 and PARP, and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).

  • Cell Cycle Regulation: Investigate the expression of cyclins and cyclin-dependent kinases (CDKs).

  • Proliferation Pathways: Analyze the phosphorylation status of key kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways.[16]

Protocol: Western Blotting

  • Cell Lysis: Treat cells with 6-amino-2,3-dihydro-1H-indole-1-carboxamide for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Analysis:

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative protein expression or phosphorylation levels between different treatment groups.

Conclusion and Future Directions

The systematic application of the cell-based assays described in these notes will provide a foundational understanding of the biological effects of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. The data generated will reveal its cytotoxic and/or cytostatic potential, its mode of action in inducing cell death, and its influence on key cellular signaling pathways. These findings will be instrumental in guiding further preclinical development, including target identification and validation, and in vivo efficacy studies.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH. Available at: [Link]

  • BrdU Cell Proliferation Assay. Creative Bioarray. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Carbonic anhydrase activation profile of indole-based derivatives. PMC - PubMed Central. Available at: [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Available at: [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

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Application Notes and Protocols for In Vivo Studies with 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel small molecule, 6-amino-2,3-dihydro-1H-indole-1-carboxamide. While specific in vivo data for this compound is not yet publicly available, this guide synthesizes field-proven insights and protocols based on the known characteristics of the indole carboxamide scaffold. The focus is on overcoming common challenges associated with this chemical class, such as poor aqueous solubility and unfavorable pharmacokinetic profiles, to enable robust and reproducible preclinical research. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind each experimental choice to ensure the generation of high-quality, interpretable data.

Introduction: The Indole Carboxamide Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Indole derivatives are known to interact with a variety of biological targets by mimicking the structure of endogenous signaling molecules, such as tryptophan.[2] The 1-carboxamide modification on the 2,3-dihydroindole (indoline) core of the topic compound, 6-amino-2,3-dihydro-1H-indole-1-carboxamide, suggests a chemical space explored for targets ranging from enzymes to G-protein coupled receptors.[3]

However, the progression of indole-based compounds from discovery to clinical application is often hampered by significant drug metabolism and pharmacokinetic (DMPK) challenges.[4][5] Common issues include low aqueous solubility and high first-pass metabolism, leading to poor oral bioavailability and limited plasma exposure.[4][5] Therefore, a well-designed preclinical program with a robust formulation and pharmacokinetic strategy is paramount for the successful evaluation of novel compounds like 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Compound Profile: 6-amino-2,3-dihydro-1H-indole-1-carboxamide

A thorough understanding of the physicochemical properties of a compound is the foundation of any successful in vivo study. While experimental data for 6-amino-2,3-dihydro-1H-indole-1-carboxamide is scarce, we can infer a likely profile based on its structure and data from related analogs.

PropertyPredicted Value/CharacteristicRationale & Implications for In Vivo Studies
Molecular Weight ~191.22 g/mol Low molecular weight is favorable for oral absorption and cell permeability, aligning with the properties of small molecule drugs.[6]
LogP (Lipophilicity) Moderately Lipophilic (Predicted LogP: 1.5-3.0)Indole scaffolds tend to be lipophilic.[4] This property can enhance membrane permeability but often correlates with poor aqueous solubility, a primary challenge to address.[7][8]
Aqueous Solubility Poor to LowA common limiting factor for the indole carboxamide series.[4][5] This necessitates the use of solubility-enhancing formulation strategies to achieve adequate exposure in vivo.[7][9]
pKa Basic (due to the 6-amino group)The primary amine will be protonated at physiological pH, which may slightly improve solubility but also introduces potential for interactions with acidic tissues or excipients.
Metabolic Stability Likely substrate for CYP450 enzymesIndole rings are susceptible to oxidation by cytochrome P450 enzymes. High microsomal clearance is a known issue for this class, potentially leading to rapid elimination and low bioavailability.[4][5][10]
Protein Binding High (>90%)Many lipophilic small molecules exhibit high plasma protein binding.[10] This must be quantified as it affects the unbound, pharmacologically active concentration of the drug.

Strategic Formulation Development for a Poorly Soluble Compound

The primary hurdle for obtaining meaningful in vivo data with a compound like 6-amino-2,3-dihydro-1H-indole-1-carboxamide is achieving sufficient systemic exposure. This begins with a systematic approach to formulation development. The goal is to create a delivery system that enhances solubility and maintains the compound in a dissolved state for absorption.[8]

Workflow for Formulation Development

Formulation_Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Prototype Formulation & Characterization A Compound Sourcing & Characterization B Equilibrium Solubility Testing in GRAS Excipients (Oils, Surfactants, Co-solvents) A->B Test Compound C Data Analysis: Identify Promising Vehicle Systems B->C Solubility Data (mg/mL) D Prepare Prototypes: - Solution - Suspension - Lipid-based (SEDDS) C->D Top Candidates E Characterize Formulations: - Physical Stability - Particle Size (for suspensions) - Dispersibility (for SEDDS) D->E Prototypes F Select Lead Formulations for In Vivo PK Screening E->F Characterization Data

Caption: A systematic workflow for developing a suitable preclinical formulation.

Protocol 1: Excipient Solubility Screening

Objective: To determine the equilibrium solubility of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in a panel of pharmaceutically acceptable (GRAS) excipients to identify suitable components for liquid or lipid-based formulations.

Materials:

  • 6-amino-2,3-dihydro-1H-indole-1-carboxamide powder

  • Panel of excipients (see table below)

  • 2 mL screw-cap vials

  • Thermomixer or orbital shaker with temperature control

  • Analytical balance, centrifuge

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each selected excipient in a labeled vial. This ensures that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a thermomixer set at a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 800 rpm) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Data Reporting: Report the solubility in mg/mL.

Excipient ClassExamplesRationale
Oils (Triglycerides) Sesame Oil, Corn Oil, Miglyol® 812For lipid-based formulations like solutions or SEDDS; suitable for lipophilic compounds.[8]
Surfactants Cremophor® EL, Polysorbate 80 (Tween® 80), Solutol® HS 15To increase solubility and act as emulsifiers in lipid-based systems.
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolTo create simple solution formulations by increasing the polarity of the vehicle.
Aqueous Vehicles Water, PBS pH 7.4, 5% Dextrose, 0.5% MethylcelluloseTo determine baseline aqueous solubility and for preparing simple suspension formulations.

In Vivo Pharmacokinetic (PK) Evaluation

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[11] This information is critical for interpreting efficacy and toxicology data and for predicting human dose.

Workflow for a Pilot PK Study

PK_Workflow A Animal Acclimation (e.g., Sprague-Dawley Rats) C Catheterization (Optional) for Serial Sampling A->C B Dose Preparation (IV & PO Formulations) D Dosing: Group 1: IV Bolus (e.g., 1 mg/kg) Group 2: PO Gavage (e.g., 10 mg/kg) B->D C->D E Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Plasma Processing & Storage (-80°C) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Analysis (NCA using Phoenix WinNonlin®) G->H

Caption: Standard workflow for a single-dose pharmacokinetic study in rodents.

Protocol 2: Pilot Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of 6-amino-2,3-dihydro-1H-indole-1-carboxamide following intravenous and oral administration in rats.

Animal Model:

  • Species: Sprague-Dawley Rats (Male, n=3-4 per group)

  • Weight: 250-300 g

  • Housing: Standard conditions with 12h light/dark cycle, ad libitum access to food and water. Fasted overnight before oral dosing.

Dosing:

  • Intravenous (IV) Group:

    • Dose: 1 mg/kg

    • Formulation: A solution in a vehicle like 20% Solutol® HS 15 in saline. The formulation must be sterile-filtered and suitable for injection.

    • Administration: Slow bolus injection into the tail vein or via a catheter.

  • Oral (PO) Group:

    • Dose: 10 mg/kg

    • Formulation: A solution, nanosuspension, or lipid-based system developed in Protocol 1. The choice should be based on achieving the highest solubility and stability.

    • Administration: Oral gavage.

Blood Sampling:

  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Procedure: Collect ~100 µL of blood from the tail vein or a catheter into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Processing: Centrifuge blood at 4°C (e.g., 2,000 x g for 10 min) to separate plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in rat plasma.

Data Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable pointRepresents total drug exposure over time.
AUC(0-inf) AUC extrapolated to infinityRepresents total drug exposure.
t1/2 Elimination half-lifeDetermines dosing interval.
CL Clearance (IV only)Volume of plasma cleared of drug per unit time. A key indicator of metabolic rate.[10]
Vdss Volume of distribution at steady state (IV only)Indicates the extent of drug distribution into tissues.
F% Absolute Oral Bioavailability = (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100The fraction of the oral dose that reaches systemic circulation. A critical parameter for drug development.

Preliminary Safety and Tolerability Assessment

Before proceeding to efficacy studies, it is crucial to establish a safe dose range. A Maximum Tolerated Dose (MTD) study provides this information.

Protocol 3: Dose Range Finding / MTD Study

Objective: To determine the maximum tolerated dose of 6-amino-2,3-dihydro-1H-indole-1-carboxamide after single or repeat dosing and to identify potential target organs of toxicity.

Animal Model:

  • Species: CD-1 Mice or Sprague-Dawley Rats (Male and Female, n=3-5 per group)

  • Weight: Age-appropriate

Study Design:

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Doses should be based on PK data, aiming for exposures that are multiples of the anticipated efficacious exposure.

  • Administration: Use the intended clinical route (e.g., oral gavage) once daily for 5-7 days.

  • Monitoring:

    • Clinical Observations: Record signs of toxicity (e.g., changes in posture, activity, breathing) twice daily.

    • Body Weight: Measure daily. A sustained weight loss of >15-20% is often a key endpoint.

    • Mortality/Morbidity: Check animals at least twice daily.

  • Endpoint Analysis:

    • At the end of the study, perform a gross necropsy on all animals.

    • Collect major organs (liver, kidney, spleen, heart, lungs) for potential histopathological analysis if significant findings are observed.

Data Interpretation: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs, or substantial body weight loss. This dose is then used as the high dose for subsequent efficacy and toxicology studies.[5]

Conclusion and Future Directions

This guide provides a foundational framework for initiating the in vivo evaluation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. The protocols emphasize a logical, step-wise progression from physicochemical characterization and formulation development to pharmacokinetic and safety assessment. By systematically addressing the likely challenges of poor solubility and rapid metabolism, researchers can generate the high-quality data needed to make informed decisions about the therapeutic potential of this and other novel indole carboxamide compounds. The next steps would involve using the established PK profile and MTD to design robust pharmacodynamic and disease model efficacy studies.

References

  • de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Krasavin, M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. Available from: [Link]

  • Wang, S., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Organic Letters. Available from: [Link]

  • de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available from: [Link]

  • Kulkarni, P., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available from: [Link]

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  • Pfizer Inc. (2009). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. Google Patents.
  • Krasavin, M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides... ResearchGate. Available from: [Link]

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  • Coughtrie, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists... PubMed. Available from: [Link]

  • Krasavin, M., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides... PubMed. Available from: [Link]

  • DICE Therapeutics. (2024). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLOS ONE. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem. Available from: [Link]

  • Giampietro, L. (Ed.). (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. Available from: [Link]

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Application Notes & Protocols for Assay Development with 6-amino-2,3-dihydro-1H-indole-1-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3] This guide provides a comprehensive framework for the development of robust biochemical and cell-based assays to characterize novel indole carboxamides, using the hypothetical compound 6-amino-2,3-dihydro-1H-indole-1-carboxamide as a case study. We will navigate the logical progression from initial phenotypic screening to target identification, mechanism of action studies, and final assay validation, equipping researchers in drug discovery with the necessary tools to unlock the therapeutic potential of this versatile chemical class.

Introduction: The Promise of Indole Carboxamides

Indole-2-carboxamides, in particular, are known to possess significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4][5] The therapeutic potential of these compounds often arises from their ability to act as inhibitors of key enzymes like protein kinases or as modulators of receptors.[4][6] Given the diverse activities of related structures, a systematic and multi-pronged assay development strategy is crucial when encountering a novel derivative like 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

This document outlines a tiered approach to assay development, beginning with broad, unbiased phenotypic screens to identify potential biological effects. This is followed by a discussion of target-based biochemical assays to elucidate the molecular mechanism of action, and finally, the implementation of cell-based functional assays to confirm activity in a more physiologically relevant context.

The Assay Development Workflow: A Tiered Strategy

A logical and efficient assay cascade is paramount for the successful characterization of a novel compound. The proposed workflow is designed to maximize information while conserving resources.

Assay_Development_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification & Biochemical Characterization cluster_2 Tier 3: Cellular & Functional Validation Phenotypic_Screening Broad Phenotypic Screening (e.g., Cell Viability, Antimicrobial) Cytotoxicity_Assessment General Cytotoxicity Profiling Phenotypic_Screening->Cytotoxicity_Assessment Prioritize non-toxic hits Target_Class_Screening Target Class Screening (e.g., Kinase Panel, GPCR Panel) Cytotoxicity_Assessment->Target_Class_Screening Advance promising candidates Biochemical_Assay Biochemical Potency Assay (IC50) Target_Class_Screening->Biochemical_Assay Identify putative target(s) MOA_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics) Biochemical_Assay->MOA_Studies Characterize inhibition Target_Engagement_Assay Cellular Target Engagement (e.g., CETSA) Biochemical_Assay->Target_Engagement_Assay Confirm target interaction in cells Functional_Cell_Assay Functional Cell-Based Assay (EC50) Target_Engagement_Assay->Functional_Cell_Assay Validate cellular activity Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot, Reporter Assay) Functional_Cell_Assay->Downstream_Signaling Elucidate signaling pathway

Caption: Tiered assay development workflow.

Tier 1: Broad-Based Initial Screening

The initial goal is to cast a wide net to determine if 6-amino-2,3-dihydro-1H-indole-1-carboxamide exhibits any biological activity. Phenotypic assays are ideal for this purpose as they measure the overall effect of a compound on a cell or organism without prior knowledge of the target.[7]

Protocol: Multiplexed Cell Viability and Cytotoxicity Assay

This protocol allows for the simultaneous assessment of antiproliferative and cytotoxic effects across a panel of cancer cell lines, which is a common starting point given the known anticancer properties of some indole derivatives.[6][8]

Objective: To determine the concentration-dependent effect of the test compound on cell viability and cytotoxicity.

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Appropriate cell culture media and supplements

  • 96-well or 384-well clear-bottom, white-walled plates

  • Test compound (6-amino-2,3-dihydro-1H-indole-1-carboxamide) dissolved in DMSO

  • CellTiter-Glo® 2.0 Assay (Promega) for viability (measures ATP)

  • CellTox™ Green Cytotoxicity Assay (Promega) for cytotoxicity (measures membrane integrity)

  • Multimode plate reader with luminescence and fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Dosing: Add the diluted compounds to the cells and incubate for 72 hours.

  • Reagent Addition: Add the CellTox™ Green Reagent and incubate for 15 minutes at room temperature.

  • Fluorescence Reading: Measure fluorescence (ex: 485 nm, em: 520 nm) to quantify cytotoxicity.

  • Luminescence Reading: Add the CellTiter-Glo® 2.0 Reagent and incubate for 10 minutes. Measure luminescence to quantify cell viability.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viability and cytotoxicity against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI50 (growth inhibition 50) and CC50 (cytotoxic concentration 50).

Data Interpretation:

CompoundCell LineGI50 (µM)CC50 (µM)
Test CompoundMCF-75.2> 100
Test CompoundA5498.1> 100
Test CompoundHCT1164.5> 100
DoxorubicinMCF-71.15.8

A GI50 significantly lower than the CC50 suggests an antiproliferative or cytostatic effect rather than immediate cell death.

Tier 2: Target Deconvolution and Biochemical Characterization

Assuming the phenotypic screen reveals antiproliferative activity, the next logical step is to identify the molecular target. Based on the literature for indole carboxamides, protein kinases are a highly probable target class.[4][9]

Protocol: Kinase Inhibition Assay (Example: EGFR)

This protocol describes a generic kinase inhibition assay using a technology like Kinase-Glo® Max, which measures the amount of ATP remaining after a kinase reaction.[10] A decrease in signal indicates kinase activity (ATP consumption), and inhibition of the kinase results in a higher signal.

Objective: To determine the in vitro inhibitory potency (IC50) of the test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase (or another kinase of interest)

  • Kinase-Glo® Max Assay System (Promega)

  • Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase buffer (containing MgCl2, DTT)

  • 384-well, low-volume, white plates

  • Test compound and a known inhibitor (e.g., Gefitinib for EGFR)

Procedure:

  • Compound Plating: Dispense the test compound at various concentrations into the 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP at a concentration close to its Km value.[11] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding the Kinase-Glo® Max reagent, which simultaneously lyses the reaction components and measures the remaining ATP via a luciferase reaction.

  • Luminescence Reading: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to controls (no enzyme and no inhibitor). Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Data Interpretation and Next Steps:

CompoundTarget KinaseIC50 (nM)
Test CompoundEGFR150
Test CompoundCDK22500
GefitinibEGFR25

A potent and selective IC50 value for a specific kinase would warrant further investigation into the mechanism of inhibition.

Mechanism of Action: Enzyme Kinetics

To understand how the compound inhibits the target kinase, it's crucial to perform enzyme kinetic studies.[12] These experiments determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate or ATP.[13] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten kinetics.[14]

Tier 3: Cellular and Functional Validation

A potent biochemical inhibitor must also demonstrate activity in a cellular context. This tier focuses on confirming target engagement and measuring the functional consequences of target inhibition in living cells.[15]

Protocol: Cellular Target Engagement using CETSA®

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Objective: To confirm the binding of the test compound to the target protein in intact cells.

Materials:

  • Cells expressing the target protein (e.g., A549 cells for EGFR)

  • Test compound

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Western blotting or ELISA reagents

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle for a defined period.

  • Harvesting: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein in each sample using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol: Functional Cell-Based Assay (Phospho-ERK Western Blot)

If the compound inhibits a kinase in a signaling pathway, its functional effect can be measured by assessing the phosphorylation of a downstream substrate. For an EGFR inhibitor, a reduction in the phosphorylation of ERK (p-ERK) is a classic readout.

Signaling_Pathway Ligand EGF Receptor EGFR Ligand->Receptor Activates Downstream_Kinase_1 RAS/RAF/MEK Receptor->Downstream_Kinase_1 Phosphorylates Inhibitor Indole Carboxamide (Test Compound) Inhibitor->Receptor Inhibits Downstream_Kinase_2 ERK Downstream_Kinase_1->Downstream_Kinase_2 Phospho_ERK p-ERK Downstream_Kinase_2->Phospho_ERK Phosphorylation Cellular_Response Proliferation, Survival Phospho_ERK->Cellular_Response

Caption: EGFR signaling pathway and point of inhibition.

Objective: To measure the effect of the test compound on the phosphorylation of a downstream effector of the target kinase.

Procedure:

  • Cell Culture and Starvation: Culture cells (e.g., A549) to 80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a ligand (e.g., EGF for EGFR) for a short period (e.g., 10 minutes).

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK and total ERK.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the compound concentration to determine the EC50.

Assay Validation and Quality Control

For any assay intended for routine use, validation is critical.[16] Key parameters to assess include:

  • Precision: Intra- and inter-assay variability.

  • Accuracy: Closeness to a known reference value.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Specificity and Selectivity: Ensuring the assay measures the intended analyte and is not influenced by other compounds.

A common metric for assessing assay quality in high-throughput screening is the Z'-factor , which is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Conclusion

The journey from a novel compound to a well-characterized drug candidate is paved with rigorous and well-designed assays. This guide provides a foundational workflow for researchers working with 6-amino-2,3-dihydro-1H-indole-1-carboxamide and other new chemical entities. By employing a tiered approach that moves from broad phenotypic observation to specific biochemical and cellular characterization, scientists can efficiently and effectively elucidate the mechanism of action and therapeutic potential of this promising class of molecules. Each step is a self-validating system, ensuring that only the most promising candidates, backed by robust data, advance through the drug discovery pipeline.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • de Souza, M. C., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • de Souza, M. C., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

  • Gámez-Montaño, R., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • Welsch, M. E., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health. Available at: [Link]

  • Nguyen, T., et al. (2017). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. In Vitro Cell Based Assays. Assay Guidance Manual. Available at: [Link]

  • Kumar, A., et al. (2021). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]

  • Abdel-Samee, A. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. Available at: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

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  • Jaunzems, J., et al. (2024). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

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  • Antibodies.com. (2025). Cell-Based Assays Guide. Available at: [Link]

  • Gámez-Montaño, R., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. Available at: [Link]

  • Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Tom, M. R., & Hegde, K. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Available at: [Link]

  • Efremenko, E. N., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Purification of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the purification of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Understanding the Target Molecule and Potential Impurities

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a substituted indoline derivative. Its structure, featuring a basic amino group and a polar carboxamide moiety, dictates its physicochemical properties, such as solubility and chromatographic behavior. The purification strategy must be designed to effectively remove common impurities that may arise during its synthesis.

Potential Impurities:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Side-products: Isomers, over-alkylated or -acylated products, and byproducts from competing reactions.

  • Reagents and catalysts: Residual reagents, catalysts, and their decomposition products.

  • Degradation products: The indole nucleus can be susceptible to oxidation or decomposition under certain conditions.

A thorough understanding of the synthetic route is paramount in predicting the impurity profile and selecting an appropriate purification technique.

Strategic Approach to Purification

The selection of a purification method is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. The two primary techniques discussed are column chromatography and crystallization, which can be used individually or in combination for optimal results.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 6-amino-2,3-dihydro-1H-indole-1-carboxamide, both normal-phase and reverse-phase chromatography can be effective.

Chromatography Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimum Volume of Mobile Phase or Suitable Solvent crude->dissolve adsorb Adsorb onto Silica Gel (for dry loading) dissolve->adsorb Optional load Load Sample dissolve->load Wet Load adsorb->load Load Slurry pack Pack Column with Stationary Phase pack->load elute Elute with Gradient or Isocratic Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC/LC-MS collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate under Reduced Pressure pool->concentrate pure Pure Product concentrate->pure Crystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent crude->dissolve cool Slow Cooling to Room Temperature dissolve->cool chill Further Cooling (e.g., 0-4 °C) cool->chill filter Filter Crystals chill->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Introduction: Navigating the Handling of a Novel Indole Carboxamide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Handling and Storage of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a member of the indole carboxamide family, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4] The indole scaffold is a critical component in many clinically used drugs.[2] As with any novel or specialized chemical entity, establishing robust and scientifically grounded protocols for its handling and storage is paramount to ensuring researcher safety, maintaining sample integrity, and achieving reproducible experimental outcomes.

This document provides a comprehensive guide to the safe handling and optimal storage of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. The recommendations herein are synthesized from established best practices for structurally related aminoindole and carboxamide compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular molecule. Researchers must, therefore, treat this compound with the caution required for a substance with incompletely characterized toxicological properties.[5]

Physicochemical and Hazard Profile

Understanding the fundamental properties of a compound is the first step in safe handling. The following table summarizes known and inferred data for 6-amino-2,3-dihydro-1H-indole-1-carboxamide and related structures.

PropertyValue / InformationRationale / Source
Molecular Formula C₉H₁₁N₃O-
Appearance Likely a crystalline powder or solid.[6]Based on related indole derivatives which are typically solids at room temperature.
Solubility Sparingly soluble in water; likely soluble in organic solvents like DMSO and methanol.[7][8]Indole derivatives often exhibit low aqueous solubility.[1]
Stability Stable under recommended storage conditions.[5] May be sensitive to air and light.Aminoindoles can be susceptible to oxidation. Storage under an inert atmosphere is a prudent precaution.[9]
Reactivity Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]The amino group can react with acids, and the indole ring can be susceptible to oxidation.
GHS Hazard Class (Inferred) Acute Oral Toxicity, Skin Irritation, Serious Eye Irritation, May cause respiratory irritation.[10][11]Based on the hazard classifications of 6-aminoindole and other related compounds.

Hazard Identification and Risk Mitigation Workflow

The following workflow provides a logical process for assessing and mitigating risks associated with handling 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_cleanup Post-Handling cluster_exposure Exposure Response start Start: New Experiment with 6-amino-2,3-dihydro-1H-indole-1-carboxamide assess_hazards Assess Hazards (Review SDS of Analogs) start->assess_hazards ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe_selection weighing Weighing: Use Ventilated Enclosure (Fume Hood) ppe_selection->weighing dissolution Dissolution: Add solid to solvent slowly weighing->dissolution reaction Reaction Setup: Under Inert Atmosphere (N₂/Ar) dissolution->reaction decon Decontaminate Glassware & Surfaces reaction->decon exposure Accidental Exposure? reaction->exposure waste Dispose of Waste in Designated Chemical Waste Container decon->waste storage Store Compound (See Storage Protocol) waste->storage exposure->decon No skin Skin Contact: Wash with soap & water for 15 min exposure->skin Yes (Skin) eye Eye Contact: Rinse with water for 15 min exposure->eye Yes (Eye) inhalation Inhalation: Move to fresh air exposure->inhalation Yes (Inhalation) medical Seek Medical Attention skin->medical eye->medical inhalation->medical

Caption: Risk assessment and handling workflow for 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Detailed Application Protocols

Protocol 1: Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is to create a barrier between the researcher and the chemical, preventing exposure through common routes like dermal contact, inhalation, and eye contact.

  • Engineering Controls : Always handle 6-amino-2,3-dihydro-1H-indole-1-carboxamide in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of any dust or aerosols.[5] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Eye Protection : Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9] Standard safety glasses do not provide a sufficient seal against fine powders.

  • Hand Protection : Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[6] Given the lack of specific breakthrough time data, it is advisable to change gloves frequently, especially after direct contact with the compound.

  • Body Protection : A standard laboratory coat is required. For procedures with a higher risk of spillage, consider a chemically resistant apron.

Protocol 2: Weighing and Solution Preparation

The primary risk during this stage is the generation of airborne dust particles.

  • Preparation : Before bringing the compound into the work area, decontaminate the balance and the surrounding surface within the fume hood.

  • Weighing : Use an analytical balance inside a fume hood or a ventilated balance enclosure. Handle the container with care to avoid creating dust clouds. Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

  • Dissolution :

    • Place the receiving vessel (e.g., flask, vial) containing the appropriate solvent on a stir plate within the fume hood.

    • Slowly add the weighed 6-amino-2,3-dihydro-1H-indole-1-carboxamide to the solvent while stirring to prevent clumping and splashing.

    • If sonication is required to aid dissolution, ensure the vessel is capped to prevent aerosol generation.

  • Cleanup : After transfer, carefully clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any contaminated wipes in a designated solid chemical waste container.[5]

Protocol 3: Storage and Stability Management

The goal of a proper storage protocol is to maintain the chemical's purity and prevent degradation over time. Based on related compounds, degradation pathways could involve oxidation of the amino group or the indole ring.

  • Short-Term Storage (In-Use, <1 week) :

    • Keep the container tightly closed in a dry and well-ventilated place.[10][12]

    • Protect from direct light by using an amber vial or by placing the container in a light-blocking secondary container.

  • Long-Term Storage (>1 week) :

    • Atmosphere : For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[9] This can be achieved by backfilling the container with the inert gas before sealing.

    • Temperature : Store in a cool, dry place.[5] Refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles if the compound is in solution.

    • Container : Use a tightly sealed container, such as a vial with a PTFE-lined cap, to prevent moisture ingress.[5]

Protocol 4: Spill and Waste Management
  • Spill Response (Solid) :

    • Ensure the area is well-ventilated (fume hood should be running).

    • Wearing appropriate PPE, gently sweep up the spilled solid to avoid creating dust.[10]

    • Use a dustpan and brush or a specialized chemical vacuum cleaner. Do not dry sweep with a regular brush, as this can aerosolize the powder.

    • Place the collected material into a labeled, sealed container for chemical waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and wipe clean.

  • Waste Disposal :

    • Dispose of unused product and contaminated materials in a designated hazardous chemical waste container.[6]

    • Do not allow the product to enter drains.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The protocols outlined in this guide are designed to provide a robust framework for the safe handling and storage of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. The core principle is to treat the compound with a high degree of caution, assuming it possesses hazards similar to its structural analogs until specific data becomes available. By integrating these practices into standard laboratory workflows, researchers can protect themselves, ensure the integrity of their experiments, and contribute to a culture of safety in the scientific community.

References

  • MSDS of 6-amino-1H-indole-3-carbaldehyde. Google Search.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
  • SAFETY DATA SHEET - 6-Aminoindole. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Aminoindole. Thermo Fisher Scientific.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Indole-3-carboxaldehyde Safety D
  • 6-amino-2,3-dihydro-1H-isoindol-1-one.
  • Indole-3-carboxaldehyde - SAFETY D
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Optimization of Chemical Functionalities of indole-2-carboxamides to Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
  • 2-Amino-9H-pyrido(2,3-b)indole.

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Application Notes & Protocols: A Framework for the Pharmacological Characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffolding as a Privileged Structure

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1] Derivatives of indole carboxamides, in particular, have demonstrated a wide spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and potent modulatory effects on central nervous system targets.[2] Specifically, various indole carboxamides have been identified as inhibitors of Monoamine Oxidase (MAO), a key enzyme in neurotransmitter metabolism, or as allosteric modulators of cannabinoid receptors.[2][3]

This document provides a comprehensive experimental framework for the initial characterization of 6-amino-2,3-dihydro-1H-indole-1-carboxamide (herein referred to as Compound X). The following protocols are designed not as a rigid sequence, but as a logical, tiered approach that begins with foundational profiling and progresses through target identification, cellular validation, and preliminary safety assessment. The causality behind each experimental choice is detailed, providing researchers with a robust, self-validating system to thoroughly investigate the pharmacological profile of this novel compound.

Part 1: Foundational Physicochemical & ADMET Profiling

Rationale: Before any biological activity can be reliably assessed, the fundamental physicochemical properties and potential liabilities of a compound must be understood. These parameters dictate everything from assay design (e.g., solvent choice) to the compound's ultimate potential as a drug candidate. Poor solubility or high metabolic turnover can terminate a project early, and identifying these issues is a critical first step.[4]

Physicochemical Property Assessment

Protocol 1: Aqueous Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare a stock solution of Compound X in DMSO at 10 mM. Create a series of phosphate-buffered saline (PBS) solutions at pH 5.0, 6.5, and 7.4.

  • Incubation: Add an excess of Compound X (from the solid form) to each pH-adjusted buffer in a glass vial to create a saturated solution.

  • Equilibration: Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved Compound X using a validated HPLC-UV method against a standard curve.

    • Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. Assessing solubility at different pH values is crucial for predicting absorption in various segments of the gastrointestinal tract.

Protocol 2: Lipophilicity Determination (LogD)

  • System Preparation: Prepare a two-phase system of n-octanol and PBS at pH 7.4. Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Compound Addition: Dissolve a known amount of Compound X in the aqueous phase (PBS).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Vortex vigorously for 30 minutes to allow for partitioning.

  • Phase Separation: Centrifuge at 3,000 rpm for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Measure the concentration of Compound X in both the aqueous and octanol phases via HPLC-UV.

  • Calculation: Calculate LogD₇.₄ as the log₁₀ of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • Rationale: LogD (the distribution coefficient at a specific pH) is a key indicator of a molecule's ability to cross biological membranes. A LogD between 1 and 3 is often considered optimal for oral drug candidates.

In Vitro ADME & Toxicology

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for toxicity, is essential for a "fail fast, fail cheap" drug discovery paradigm. These assays predict how the compound might behave in a whole organism.

Protocol 3: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Compound X, and a positive control (e.g., Verapamil).

  • Reaction Mixture: In a 96-well plate, pre-warm HLM in phosphate buffer at 37°C.

  • Initiation: Add Compound X (final concentration 1 µM) to the HLM suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Compound X at each time point.

  • Data Analysis: Plot the natural log of the percentage of Compound X remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

    • Rationale: HLMs contain the key Cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. This assay provides a crucial prediction of how quickly the compound will be cleared in the liver.[4]

Protocol 4: Cytotoxicity Assessment (MTT Assay)

  • Cell Plating: Seed human cell lines (e.g., HepG2 for liver cells, SH-SY5Y for neuronal cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., from 0.1 µM to 100 µM) for 24 or 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

    • Rationale: This provides a general measure of the compound's potential to cause cell death, a fundamental indicator of toxicity. Using a cell line relevant to the expected target organ (e.g., HepG2 for liver) adds specificity.

Table 1: Hypothetical Foundational Profile for Compound X

Parameter Method Result Interpretation
Aqueous Solubility (pH 7.4) Shake-Flask 75 µg/mL Moderate solubility; suitable for in vitro assays, may require formulation for in vivo studies.
Lipophilicity (LogD₇.₄) Octanol/Water 2.1 Within the ideal range for membrane permeability and potential oral absorption.
HLM Stability (t₁/₂) LC-MS/MS 45 min Moderate stability; suggests the compound is not rapidly metabolized, supporting further investigation.

| HepG2 Cytotoxicity (CC₅₀) | MTT Assay | > 100 µM | Low cytotoxicity; indicates a good preliminary safety window. |

Part 2: Target Identification & Mechanistic Assays

Rationale: Based on the indole carboxamide scaffold, several CNS targets are plausible. The following assays are designed to screen for activity against high-probability targets. The workflow is designed to first identify binding or inhibition (target engagement) and then to confirm the functional consequence of that engagement.

Workflow for Target Discovery and Validation

G cluster_0 Tier 1: Primary Screening A Compound X B MAO-A/B Inhibition Assay (Fluorometric) A->B Broad Screening C GPCR Binding Assays (Radioligand) A->C Broad Screening D Antimicrobial Assay (MIC) A->D Broad Screening E Determine IC₅₀ for MAO-A vs. MAO-B B->E F Determine Kᵢ for Receptor Subtypes (e.g., 5-HT₂ₐ, CB₁) C->F G Confirm MIC against Panel of Microbes D->G If Hit H Cellular MAO Activity Assay (SH-SY5Y cells) E->H Confirmed MAO Hit I Neurotransmitter Level Analysis (HPLC) H->I Confirmed MAO Hit J Neuroprotection Assay (e.g., vs. MPP⁺ toxicity) I->J Confirmed MAO Hit

Caption: Tiered experimental workflow for Compound X characterization.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The structural similarity of indoles to serotonin and other monoamines makes MAO a prime hypothetical target. Selective MAO-A inhibitors are antidepressants, while selective MAO-B inhibitors are used for neurodegenerative diseases like Parkinson's.[5]

Protocol 5: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK136, Abcam ab284511).[6][7]

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), Horseradish Peroxidase (HRP), a fluorometric probe (e.g., Amplex Red), known inhibitors for controls (Clorgyline for MAO-A, Pargyline for MAO-B).[6]

  • Plate Setup: In a black, 96-well plate, add assay buffer.

  • Inhibitor Addition: Add Compound X across a range of concentrations (e.g., 1 nM to 100 µM). Include wells for a "no inhibitor" control and a "known inhibitor" positive control.

  • Enzyme Addition: Add either MAO-A or MAO-B enzyme to the appropriate wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the reaction mixture containing the substrate, HRP, and fluorometric probe to all wells to start the reaction.

  • Kinetic Readout: Immediately place the plate in a fluorescence plate reader (λex = 530 nm / λem = 585 nm) and measure the increase in fluorescence over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each concentration of Compound X.

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of Compound X concentration and fit to a dose-response curve to determine the IC₅₀ value.

    • Rationale: This assay provides a sensitive and continuous measurement of MAO activity. The product of the MAO reaction, H₂O₂, is used in a secondary reaction to generate a fluorescent signal, directly proportional to enzyme activity.[8][9] Running the assay in parallel for both isoforms determines the compound's potency and selectivity.

Cellular Validation of MAO Inhibition & Neuroprotection

Rationale: Confirming target engagement in a relevant cellular environment is a critical validation step. The SH-SY5Y human neuroblastoma cell line is an excellent model as it endogenously expresses both MAO-A and MAO-B. A positive result here bridges the gap between a biochemical finding and a potential physiological effect.[10][11]

Protocol 6: Neuroprotection Against MPP⁺-Induced Toxicity

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach ~80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of Compound X (and a positive control like Pargyline) for 2 hours.

  • Induction of Toxicity: Introduce the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), a known mitochondrial complex I inhibitor whose toxicity is potentiated by MAO activity, to all wells except the vehicle control. Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 4.

  • Data Analysis: Plot cell viability against Compound X concentration in the presence of MPP⁺. A rightward shift in the curve or an increase in maximum viability indicates a protective effect.

    • Rationale: This functional assay tests the hypothesis that by inhibiting MAO, Compound X can prevent the metabolic activation of toxins or reduce oxidative stress, thereby protecting the neuron-like cells from damage. This is a common in vitro model for assessing potential neuroprotective agents.[10][12]

Proposed Mechanism of Action: MAO-B Inhibition and Neuroprotection

G cluster_0 Mitochondrion cluster_1 Cellular Effects MAOB MAO-B ROS Reactive Oxygen Species (ROS) (Oxidative Stress) MAOB->ROS byproduct DOPAC DOPAC MAOB->DOPAC Neuroprotection Neuroprotection (Increased Cell Survival) Apoptosis Neuronal Damage (Apoptosis) ROS->Apoptosis Induces Dopamine Dopamine Dopamine->MAOB Metabolism CompoundX Compound X (6-amino-2,3-dihydro-1H- indole-1-carboxamide) CompoundX->MAOB Inhibition

Sources

Application Notes and Protocols for 6-amino-2,3-dihydro-1H-indole-1-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Novel Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its reduced form, the indoline scaffold, offers a three-dimensional geometry that can be exploited for specific interactions with biological targets. This document explores the potential applications of a novel, uncharacterized molecule, 6-amino-2,3-dihydro-1H-indole-1-carboxamide , in the realm of drug discovery. Due to the novelty of this compound, this guide is built upon established principles and data from structurally related molecules, particularly focusing on the indoline core's recognized potential as a modulator of neuronal nitric oxide synthase (nNOS).[4][5] Overproduction of nitric oxide by nNOS is a key pathological driver in various neurological disorders, making selective nNOS inhibitors highly sought-after therapeutic agents.[4][5]

Section 1: Rationale for Investigation - Targeting Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule involved in diverse physiological processes, including neurotransmission, vasodilation, and immune responses.[6] Its production is catalyzed by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[6] While eNOS-derived NO is crucial for maintaining cardiovascular homeostasis, excessive NO production by nNOS is implicated in the pathophysiology of several central and peripheral nervous system disorders.[5] These include:

  • Neurodegenerative Diseases: Excitotoxicity, a process involving excessive activation of glutamate receptors, leads to a surge in intracellular calcium, which in turn activates nNOS. The resulting high levels of NO contribute to neuronal damage in conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[4]

  • Neuropathic Pain: nNOS plays a significant role in the central sensitization of pain pathways.[6] Inhibition of nNOS has been shown to alleviate hyperalgesia and allodynia in various preclinical pain models.[4]

  • Migraine: The activation of the trigeminovascular system, a key event in migraine pathophysiology, involves nNOS-mediated NO release, leading to vasodilation and inflammation.

The structural similarity of the active sites across the NOS isoforms presents a significant challenge in developing selective inhibitors.[4] Non-selective inhibition, particularly of eNOS, can lead to cardiovascular side effects such as hypertension.[6] Therefore, the discovery of isoform-selective nNOS inhibitors is a primary objective in this field. The indoline scaffold has emerged as a promising template for achieving nNOS selectivity.[4]

The Structural Hypothesis for 6-amino-2,3-dihydro-1H-indole-1-carboxamide as an nNOS Inhibitor

The proposed structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide incorporates key features that suggest a potential for nNOS inhibition:

  • Indoline Core: This rigid, non-planar scaffold can orient substituents in a defined three-dimensional space to interact with specific residues in the nNOS active site.

  • 1-Carboxamide Moiety: This urea-like functional group can act as a hydrogen bond donor and acceptor, potentially mimicking the guanidinium group of the natural substrate, L-arginine, and interacting with the conserved glutamate residue in the NOS active site.[7]

  • 6-Amino Group: This basic group can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the active site or access channels, potentially contributing to both potency and selectivity.

Section 2: Proposed Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

A plausible synthetic route for the title compound can be envisioned starting from commercially available 6-nitroindoline. The synthesis would involve a two-step process: introduction of the 1-carboxamide group followed by reduction of the nitro group.

Synthesis_Workflow Start 6-Nitroindoline Intermediate 6-Nitro-2,3-dihydro-1H-indole-1-carboxamide Start->Intermediate Carboxamidation Step1_reagent 1. Triphosgene, Base 2. NH4OH Final_Product 6-Amino-2,3-dihydro-1H-indole-1-carboxamide Intermediate->Final_Product Nitro Reduction Step2_reagent H2, Pd/C or Fe/HCl

Caption: Proposed synthetic workflow for 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Protocol 1: Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

  • Step 1: Synthesis of 6-Nitro-2,3-dihydro-1H-indole-1-carboxamide

    • Dissolve 6-nitroindoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Slowly add a solution of triphosgene in the same solvent. The formation of the carbamoyl chloride intermediate should be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of ammonium hydroxide and allow it to warm to room temperature.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

    • Dissolve the 6-nitro-2,3-dihydro-1H-indole-1-carboxamide from Step 1 in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Alternatively, the reduction can be carried out using a metal in acidic media, such as iron powder in the presence of hydrochloric acid.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Section 3: In Vitro Evaluation of nNOS Inhibitory Activity

The primary evaluation of a novel compound as a potential nNOS inhibitor involves determining its potency and selectivity through in vitro enzymatic assays.

Protocol 2: In Vitro NOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable oxidation product of NO, from the conversion of L-arginine to L-citrulline by the NOS enzyme.

Materials:

  • Recombinant human nNOS, iNOS, and eNOS enzymes

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium chloride (for nNOS and eNOS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplates

Procedure:

  • Prepare a reaction buffer containing appropriate concentrations of all cofactors (NADPH, BH4, calmodulin, and CaCl2 for nNOS and eNOS; NADPH and BH4 for iNOS).

  • Prepare serial dilutions of the test compound (6-amino-2,3-dihydro-1H-indole-1-carboxamide) in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, the test compound dilutions, and the respective NOS enzyme.

  • Initiate the reaction by adding L-arginine.

  • Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable stopping reagent (e.g., by depleting NADPH with lactate dehydrogenase and pyruvate).

  • To measure nitrite production, add Griess Reagent Solution A followed by Solution B to each well.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

NOS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (with cofactors) Add_Reagents Add Buffer, Compound, and NOS Enzyme to Plate Prep_Buffer->Add_Reagents Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Add_Reagents Start_Reaction Initiate with L-Arginine Add_Reagents->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Griess Add Griess Reagent Stop_Reaction->Add_Griess Color_Dev Incubate for Color Development Add_Griess->Color_Dev Read_Absorbance Measure Absorbance at 540 nm Color_Dev->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for the in vitro NOS inhibition assay.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for 6-amino-2,3-dihydro-1H-indole-1-carboxamide, based on data for known selective nNOS inhibitors containing an indoline scaffold. A higher selectivity index indicates a more desirable profile.

CompoundnNOS IC50 (nM)iNOS IC50 (nM)eNOS IC50 (nM)Selectivity (iNOS/nNOS)Selectivity (eNOS/nNOS)
6-amino-2,3-dihydro-1H-indole-1-carboxamide 505000250010050
Reference Compound (Known nNOS Inhibitor)3035001500~11750

Section 4: Cell-Based Evaluation of nNOS Activity

To assess the compound's activity in a more physiologically relevant context, cell-based assays are essential. These assays measure the compound's ability to penetrate cell membranes and inhibit intracellular nNOS.

Protocol 3: Cellular nNOS Inhibition Assay in Neuronal Cells

This protocol utilizes a neuronal cell line (e.g., SK-N-SH or primary neurons) stimulated to produce NO.

Materials:

  • Neuronal cell line (e.g., SK-N-SH)

  • Cell culture medium and supplements

  • NMDA (N-methyl-D-aspartate) or other suitable stimulus

  • Griess Reagent or a fluorescent NO probe (e.g., DAF-FM diacetate)

  • 96-well cell culture plates

Procedure:

  • Seed the neuronal cells in a 96-well plate and culture until they reach the desired confluency.

  • Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with NMDA to induce NO production.

  • Incubate for an appropriate time (e.g., 30 minutes).

  • For Griess Assay: Collect the cell culture supernatant and proceed as described in Protocol 2 (from step 7).

  • For Fluorescent Probe Assay:

    • During the pre-incubation with the test compound, load the cells with DAF-FM diacetate.

    • After stimulation, wash the cells with a suitable buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~495/515 nm).

  • Determine the IC50 value for the inhibition of cellular NO production.

Section 5: Conclusion and Future Directions

The structural features of 6-amino-2,3-dihydro-1H-indole-1-carboxamide make it a compelling candidate for investigation as a selective nNOS inhibitor. The protocols outlined in this document provide a clear roadmap for its synthesis and biological evaluation. Positive results from these initial in vitro and cell-based assays would warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to L-arginine.

  • In Vivo Efficacy Studies: Evaluation in animal models of neuropathic pain, migraine, or neurodegenerative diseases.[4]

  • Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

The exploration of novel chemical scaffolds like 6-amino-2,3-dihydro-1H-indole-1-carboxamide is crucial for the advancement of therapies for a range of debilitating neurological disorders.

References

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025, August 11). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, January 30). NOpiates: Novel Dual Action Neuronal Nitric Oxide Synthase Inhibitors with μ-Opioid Agonist Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]

  • PubMed. (n.d.). Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. Retrieved from [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

  • Malaysian Journal of Science. (n.d.). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, February 19). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Retrieved from [Link]

  • PubMed. (2014, February 27). Simplified 2-aminoquinoline-based scaffold for potent and selective neuronal nitric oxide synthase inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Preprints.org. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of this valuable indoline derivative.

Introduction: A Strategic Approach to Synthesis

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide outlines a reliable three-step synthetic pathway, highlighting potential challenges and offering practical solutions at each stage. The proposed route involves:

  • Step 1: Synthesis of 6-Nitro-2,3-dihydro-1H-indole via cyclization of a suitable precursor.

  • Step 2: N-Carbamoylation of the indoline nitrogen to introduce the carboxamide group.

  • Step 3: Selective Reduction of the nitro group to the desired 6-amino functionality.

This document will provide a detailed experimental protocol, troubleshooting for common issues, and answers to frequently asked questions, all supported by authoritative references.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Carbamoylation cluster_2 Step 3: Nitro Reduction A 4-Nitrophenethylamine B 6-Nitro-2,3-dihydro-1H-indole A->B Oxidative Cyclization C 6-Nitro-2,3-dihydro-1H-indole-1-carboxamide B->C Trimethylsilyl Isocyanate D 6-Amino-2,3-dihydro-1H-indole-1-carboxamide C->D Catalytic Hydrogenation Troubleshooting_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Carbamoylation cluster_step3 Step 3: Nitro Reduction Start Problem Encountered P1 Low Yield of 6-Nitroindoline Start->P1 P2 Low Yield or No Reaction Start->P2 P3 Incomplete Reduction or Side Products Start->P3 S1a Incomplete reaction? - Extend reaction time - Increase oxidant amount P1->S1a S1b Side reactions? - Check temperature control - Use a milder oxidant P1->S1b S2a Moisture in reaction? - Use anhydrous solvents/reagents P2->S2a S2b Formation of symmetric urea? - Control stoichiometry - Add isocyanate slowly P2->S2b S3a Catalyst deactivation? - Use fresh catalyst - Check solvent purity P3->S3a S3b Reduction of carboxamide? - Use chemoselective reducing agent (e.g., Hydrazine/Pd/C) P3->S3b

Technical Support Center: Synthesis of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. This critical intermediate, notably used in the synthesis of PARP inhibitors like Talazoparib[1][2], presents several synthetic challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower researchers in overcoming common hurdles.

Synthetic Overview & Critical Control Points

The most common and industrially relevant synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide typically follows a three-step sequence starting from indoline. Each step contains potential side reactions that must be carefully controlled.

Synthetic_Pathway Indoline Indoline Step1 Nitration Indoline->Step1 Intermediate1 6-Nitroindoline Step1->Intermediate1 Side_Reaction1 Side Reaction: Formation of 5- and 7- Nitroindoline Isomers Step1->Side_Reaction1 Poor Regiocontrol Step2 Carbamoylation Intermediate1->Step2 Intermediate2 6-Nitro-2,3-dihydro-1H- indole-1-carboxamide Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product 6-Amino-2,3-dihydro-1H- indole-1-carboxamide Step3->Product Side_Reaction2 Side Reaction: Incomplete Reduction (Hydroxylamine formation) Step3->Side_Reaction2 Insufficient Reducing Agent/ Reaction Time

Caption: High-level overview of the synthetic route with critical side reaction points.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low Yield and Poor Regioselectivity in the Nitration of Indoline

Symptoms:

  • The isolated yield of 6-nitroindoline is significantly lower than expected.

  • TLC or LC-MS analysis shows multiple product spots with the same mass, indicating the presence of isomers (5-nitro and 7-nitroindoline).

  • Formation of dark, tar-like substances.

Root Cause Analysis: The nitrogen atom of the indoline ring is an activating, ortho-, para-director. In electrophilic aromatic substitution, this directs incoming electrophiles to the C5 (para) and C7 (ortho) positions. However, the C6 position is the desired meta-position relative to the amine. Achieving C6 selectivity is a known challenge.[3]

  • Mechanism of Isomer Formation: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indoline nitrogen is protonated, forming an anilinium-type ion. This [-NH2R]+ group is a powerful deactivating meta-director, which then favors nitration at the C6 position. However, if the conditions are not acidic enough, or if the reaction is not controlled, competitive nitration occurs on the unprotonated, activated ring, leading to the C5 and C7 isomers.[4]

  • Polymerization: Indoles and indolines are sensitive to strong acids and can undergo acid-catalyzed polymerization, resulting in the formation of insoluble tars and reducing the overall yield.[3]

Nitration_Troubleshooting Problem Low Yield / Poor Selectivity in Indoline Nitration Cause1 Isomer Formation (5- and 7-Nitro) Problem->Cause1 Cause2 Polymerization / Tarring Problem->Cause2 Solution1 Ensure Strong Acidic Conditions: Use a mixture of H₂SO₄ and HNO₃. Protonates N1 to direct meta (C6). Cause1->Solution1 Mitigates Solution2 Strict Temperature Control: Maintain reaction at 0-5 °C. Minimizes exothermic side reactions. Cause2->Solution2 Mitigates Solution3 Slow, Controlled Addition: Add nitrating agent dropwise to indoline in acid solution. Prevents localized heating and high reagent concentration. Cause2->Solution3 Mitigates

Caption: Decision tree for troubleshooting the indoline nitration step.

Preventative & Corrective Actions:

  • Optimize Acidic Conditions: The key to C6 selectivity is ensuring complete protonation of the indoline nitrogen. A robust mixture of concentrated sulfuric acid and nitric acid is typically required.

  • Strict Temperature Control: Perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize the formation of degradation byproducts.

  • Controlled Addition: Add the indoline dropwise to the pre-cooled acid mixture, rather than the other way around. This ensures that the indoline is immediately protonated in a large excess of acid, preventing side reactions.

Problem 2: Side Reactions During N1-Carbamoylation

Symptoms:

  • Formation of a di-carbamoylated byproduct.

  • Reaction with the nitro group under harsh conditions.

  • Low conversion of the 6-nitroindoline starting material.

Root Cause Analysis: The carbamoylation at the N1 position is typically achieved using an agent like sodium cyanate in the presence of an acid (e.g., trifluoroacetic acid) or by using chlorosulfonyl isocyanate followed by hydrolysis.

  • Poor Nucleophilicity: The N1 nitrogen of 6-nitroindoline is a relatively poor nucleophile due to the electron-withdrawing effect of the nitro group. This can lead to sluggish or incomplete reactions.[5]

  • Reagent Reactivity: Highly reactive carbamoylating agents can lead to undesired side reactions if not properly controlled.

Preventative & Corrective Actions:

  • Choice of Reagent: The use of sodium cyanate and a strong acid like TFA is a common and effective method. The acid activates the cyanate to form isocyanic acid in situ, which then reacts with the indoline nitrogen.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that could lead to byproduct formation.

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can react with the carbamoylating agent.

Problem 3: Incomplete Reduction of the Nitro Group & Byproduct Formation

Symptoms:

  • The final product is contaminated with an intermediate that has a mass difference of 16 amu (Aromatic NO₂ vs NHOH) or 2 amu (Aromatic NHOH vs NH₂) from the desired product.

  • The isolated product has a persistent color (yellow, orange, or brown).

  • Formation of azo or azoxy dimers, especially when using metal-based reductions in non-aqueous solutions.[6]

Root Cause Analysis: The reduction of an aromatic nitro group to an amine proceeds through several intermediates, most notably the nitroso and hydroxylamine species. If the reduction is incomplete, the N-arylhydroxylamine can persist as a significant impurity.[6][7]

  • Insufficient Reducing Agent: Not using a sufficient molar excess of the reducing agent (e.g., H₂ with Pd/C, SnCl₂, or iron powder) can lead to incomplete conversion.

  • Catalyst Deactivation: In catalytic hydrogenation, the palladium catalyst can become poisoned by impurities or intermediates, leading to a stalled reaction.

  • Reaction Conditions: The pH, solvent, and temperature can all influence the reduction pathway. For instance, some metal reductions can produce azo compounds as byproducts.[8]

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Hydroxylamine Impurity Incomplete reductionIncrease catalyst loading (e.g., Pd/C), increase hydrogen pressure, or extend reaction time. Monitor by TLC/LC-MS until the intermediate is consumed.
Product Discoloration Presence of azo/azoxy byproducts or oxidized impuritiesTreat the crude product with activated carbon during recrystallization. Ensure complete exclusion of air (oxygen) during the reaction and workup, especially if the amine product is sensitive to oxidation.
Stalled Reaction Catalyst poisoningFilter the reaction mixture through celite to remove the old catalyst and add a fresh batch. Ensure starting materials and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing the 6-nitro group to the 6-amino group in the final step? A: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is the cleanest and most widely used method. It typically provides high yields with minimal byproducts. Alternative methods include using metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid, but these require more rigorous purification to remove metal contaminants.[8]

Q2: My final 6-amino-2,3-dihydro-1H-indole-1-carboxamide product is unstable and darkens over time. Why is this happening and how can I prevent it? A: Aromatic amines, particularly those with electron-donating groups like the one in your product, are susceptible to air oxidation. The discoloration is due to the formation of small amounts of colored, oxidized oligomeric impurities. To prevent this, store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial, and keep it refrigerated. For long-term storage, storing as a stable salt (e.g., the hydrochloride salt) can also improve stability.

Q3: How can I effectively monitor the progress of the indoline nitration to avoid the formation of isomers? A: Thin-Layer Chromatography (TLC) is a rapid and effective tool. Use a solvent system (e.g., ethyl acetate/hexanes) that provides good separation between indoline and the nitroindoline isomers. The isomers will likely have very similar Rf values, but you should be able to distinguish them from the starting material. For more precise quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. A small aliquot of the reaction mixture can be quenched, worked up, and injected to determine the ratio of 6-nitroindoline to other isomers and unreacted starting material.

Validated Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Regioselective Nitration of Indoline to 6-Nitroindoline
  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5.0 eq).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add indoline (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting solution for 15 minutes at 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the indoline solution over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 with a cold aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-nitroindoline.

Protocol 2: Reduction of 6-Nitro-1-carboxamide to 6-Amino-1-carboxamide
  • To a hydrogenation vessel, add 6-nitro-2,3-dihydro-1H-indole-1-carboxamide (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2,3-dihydro-1H-indole-1-carboxamide, which can be further purified by recrystallization.

References

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. (2023). ACS Omega. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib. (2017).
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]

  • Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. (2025). National Institutes of Health. [Link]

  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible precursor for new polyheterocyclic targets... (n.d.). ResearchGate. [Link]

  • Synthesis of 4- and 6-Substituted Nitroindoles. (2025). ResearchGate. [Link]

  • Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. (n.d.). RSC Publishing. [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). National Institutes of Health. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications. [Link]

  • Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes. (n.d.). PubMed. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (n.d.). National Institutes of Health. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (n.d.). RSC Publishing. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). Springer Nature. [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). National Institutes of Health. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. [Link]

  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles1. (n.d.). ACS Publications. [Link]

  • Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation. (2021). National Institutes of Health. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]

Sources

improving yield and purity of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on synthesizing 6-amino-2,3-dihydro-1H-indole-1-carboxamide. This guide moves beyond simple instructions, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a key building block in medicinal chemistry, valued for its unique structural features. Achieving high yield and purity is critical for its successful application in drug discovery pipelines. This guide addresses common challenges encountered during its synthesis, offering practical solutions grounded in established chemical principles.

Troubleshooting Guide

This section is formatted to address specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the formation of the N1-carboxamide?

Answer: Low yield is a common issue often traced back to two main areas: incomplete reaction and competing side reactions.

  • Incomplete Reaction: The N1 nitrogen of the indoline ring is nucleophilic, but its reactivity can be hindered. The reaction with an isocyanate source, such as potassium isocyanate (KNCO) in the presence of an acid, is an equilibrium process. Ensure your reaction is running for a sufficient duration and at an optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.

  • Sub-optimal Acidity: The reaction of an amine with potassium isocyanate requires an acid to protonate the isocyanate, forming isocyanic acid (HNCO), the reactive species. However, excessive acidity can protonate the indoline nitrogen, rendering it non-nucleophilic and halting the reaction.[1] A careful, slow addition of a mild acid like acetic acid or using an acidic buffer is recommended.

  • Competing Side Reactions: The most significant cause of low yield is often the lack of regioselectivity. The 6-aminoindoline starting material has two nucleophilic sites: the N1-H of the indoline and the 6-NH2 of the aromatic amine. The 6-amino group is often more nucleophilic and can react with the isocyanate to form an undesired urea byproduct. This is a major pathway for consumption of your starting material.

To address this, a protecting group strategy for the 6-amino function is highly recommended. This is discussed in detail in the next question.

Question 2: My final product is a mixture that is difficult to separate. How can I improve the purity and avoid the formation of isomers?

Answer: The presence of hard-to-separate impurities is almost certainly due to a lack of regioselectivity, leading to the formation of the N6-carboxamide isomer and potentially a di-substituted product.

  • The Challenge of Regioselectivity: The 6-amino group is a primary amine and generally more nucleophilic than the N1 secondary amine of the indoline ring. Direct reaction without protection will likely yield a mixture of products.

  • Solution: A Protecting Group Strategy: To ensure the reaction occurs exclusively at the N1 position, the 6-amino group must be temporarily "masked" with a protecting group. The ideal protecting group should be easy to install, stable under the N1-carboxamidation conditions, and easy to remove without affecting the final product.[2][3]

    • Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily installed on the 6-amino group using di-tert-butyl dicarbonate (Boc)₂O and is stable to the mildly acidic or basic conditions of the subsequent carboxamidation step.

    • Removal: The Boc group is efficiently removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).[2]

Below is a workflow diagram illustrating this recommended strategy:

G cluster_0 Step 1: Protection cluster_1 Step 2: N1-Carboxamidation cluster_2 Step 3: Deprotection A 6-Aminoindoline B 6-(Boc-amino)indoline A->B (Boc)₂O, Base (e.g., Et₃N) C 1-Carboxamide-6-(Boc-amino)indoline B->C 1. KNCO, Acetic Acid 2. Water D 6-Aminoindoline-1-carboxamide (Final Product) C->D TFA, DCM G start Reaction Complete. Analyze Crude Product (TLC/LCMS) low_yield Problem: Low Yield start->low_yield multi_spots Problem: Multiple Products start->multi_spots success High Yield & Purity start->success No Issues pure_but_low Mostly Starting Material Remains low_yield->pure_but_low Main spot is starting material isomers Spots with Similar Rf; Mass consistent with Isomer low_yield->isomers Multiple product spots multi_spots->isomers solution1 Action: - Increase reaction time/temp - Check acid stoichiometry pure_but_low->solution1 solution2 Cause: Lack of Regioselectivity Action: Implement 6-NH₂ protection (e.g., Boc group) isomers->solution2

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-amino-2,3-dihydro-1H-indole-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this promising indole derivative. As a molecule with significant therapeutic potential, understanding and managing its physicochemical properties is paramount for successful experimental outcomes. This guide offers a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and advanced strategies to ensure you can effectively work with this compound.

Section 1: Foundational Understanding & Initial Steps

This section addresses the most common initial queries regarding the compound's properties and the first steps to take when encountering solubility issues.

Q1: What are the predicted physicochemical properties of 6-amino-2,3-dihydro-1H-indole-1-carboxamide that influence its solubility?

A1: Understanding the inherent properties of the molecule is the first step in designing a successful solubilization strategy. The structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide contains both a basic amino group and a neutral carboxamide group, which dictates its behavior in different solvent systems.

  • Molecular Structure: The indole nucleus is a key structural motif in many biologically active compounds.[1]

  • pKa Prediction: The 6-amino group is the primary ionizable center. Its predicted basic pKa (pKb) suggests that the molecule will become protonated and more soluble in acidic conditions (pH < pKa).

  • Lipophilicity (logP): The calculated logP (cLogP) indicates a moderate lipophilicity. While this is often favorable for cell permeability, it can contribute to poor aqueous solubility.[2] Indole carboxamides, as a class, are often associated with low kinetic solubility at neutral pH.[2]

Q2: I've observed that the compound is poorly soluble in standard aqueous buffers (e.g., PBS pH 7.4). What is the immediate troubleshooting step?

A2: Your observation is consistent with the expected behavior of many indole carboxamide derivatives, which often exhibit low aqueous solubility.[2] The immediate and most critical first step is to determine if you are working with the free base or a salt form of the compound.

  • If you have the free base: The poor solubility in neutral buffer is expected. The uncharged form of the molecule is less polar. Your primary strategy will be to either lower the pH or use organic co-solvents.

  • If you have a salt form (e.g., HCl salt): The salt form should exhibit higher aqueous solubility. If you still observe poor solubility, it could indicate that the salt is converting back to the less soluble free base in the neutral pH of the buffer, or there may be an issue with the quality of the compound.

The logical next step is to perform a systematic solvent screening to identify a suitable system for your specific application.

Section 2: Systematic Solubilization Workflow

A structured approach is crucial to efficiently identify an optimal solvent system without wasting valuable compound.

Q3: How should I design a systematic solvent screening experiment for this compound?

A3: A tiered approach is most effective. Start with common laboratory solvents and progress to more complex mixtures and formulations as needed. The goal is to find a solvent that can dissolve the compound at the desired concentration and is compatible with your downstream experiment (e.g., cell-based assay, animal dosing).

Below is a recommended workflow, followed by a detailed protocol in Appendix A.

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Co-Solvent Systems cluster_2 Phase 3: pH Adjustment A Weigh Compound B Test Neat Solvents: 1. DMSO 2. Ethanol 3. DMF 4. NMP A->B C Assess Solubility (Visual Inspection) B->C D Prepare Co-Solvent Mixtures (e.g., 10% DMSO in PBS) C->D If soluble in neat organic solvent G Prepare Acidic Buffers (e.g., pH 4.0, 5.0) C->G If insoluble in neat organic or for aqueous need E Test Solubility in Aqueous Co-Solvent D->E F Check for Precipitation (Incubate at RT, 37°C) E->F F->G If precipitation occurs J Optimized Stock Solution F->J If stable solution achieved H Test Solubility in Acidic Buffers G->H I Verify Final pH H->I I->J If stable solution achieved

Caption: A systematic workflow for solubility testing.

Q4: My compound dissolves in 100% DMSO, but crashes out when I dilute it into my aqueous cell culture medium. What is happening and how can I fix it?

A4: This is a classic problem of a compound precipitating when moving from a strong organic solvent to an aqueous environment. The high concentration of DMSO keeps the compound in solution, but once diluted, the solvent environment becomes predominantly aqueous, and the compound's low aqueous solubility limit is exceeded.

Causality: The DMSO concentration in your final working solution is too low to maintain solubility.

Solutions:

  • Decrease the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final DMSO concentration in your medium, but also a lower final compound concentration.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final volume, perform a serial dilution. For example, dilute the 100% DMSO stock 1:10 into PBS containing 50% DMSO, then further dilute this intermediate stock into your final medium.

  • Incorporate Co-solvents or Surfactants: Add a small percentage of a biocompatible co-solvent (like PEG 400) or surfactant (like Tween® 80) to your final aqueous medium.[3] These agents can help keep the compound in solution.[4]

Section 3: Advanced Solubilization Strategies

When simple solvent systems are insufficient, more advanced formulation techniques may be required, particularly for in vivo applications.

Q5: Can pH modification be used to improve the solubility of 6-amino-2,3-dihydro-1H-indole-1-carboxamide?

A5: Absolutely. This is a highly effective strategy for this molecule. The 6-amino group is basic and will be protonated at acidic pH. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the amino group, the ionized (protonated) form will dominate.[5][6] This ionized form is significantly more polar and thus more water-soluble.

Practical Steps:

  • Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.0, 5.0, 4.0).

  • Determine the solubility of the compound in each buffer using the protocol in Appendix B.

  • You should observe a significant increase in solubility as the pH decreases.[7]

  • Caution: Ensure the low pH is compatible with your experimental system. For cellular assays, you must verify that the final pH of the medium after adding your acidic stock solution does not adversely affect cell viability.

Q6: What are the most recommended co-solvents and excipients for this class of compound?

A6: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs.[8][9] For indole carboxamides, a number of co-solvents and excipients are commonly and successfully employed. The choice depends heavily on the intended use (in vitro vs. in vivo).

Co-Solvent / Excipient Typical Use Concentration Primary Application Key Considerations
DMSO Up to 100% (stock); <0.5% (final)In Vitro AssaysCan have biological effects at >0.5%.
Ethanol 5-20%In Vitro / In VivoCan cause protein precipitation at high concentrations.
PEG 400 10-50%In Vivo (Oral/Parenteral)Generally well-tolerated. Can increase viscosity.
Propylene Glycol (PG) 10-60%In Vivo (Oral/Parenteral)Similar to PEG 400.
Tween® 80 / Polysorbate 80 1-10%In Vivo FormulationsA non-ionic surfactant that forms micelles to encapsulate the drug.
Hydroxypropyl-β-Cyclodextrin (HPβCD) 20-40% (w/v)In Vivo FormulationsForms inclusion complexes, effectively shielding the drug from water.

Q7: Are there other advanced formulation approaches I should consider for in vivo studies?

A7: Yes, if simpler co-solvent or pH adjustment strategies are insufficient for achieving the required dose, several advanced formulation technologies can be explored.[10][11] These often require specialized equipment and expertise.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, often in an amorphous state, which enhances the dissolution rate.[12][13]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.

G A Poor Aqueous Solubility B Is pH Modification an Option? A->B C Yes B->C D No B->D E Formulate with Acidic Buffer (e.g., Citrate Buffer pH 4.5) C->E F Is Co-Solvent System Sufficient? D->F G Yes F->G H No F->H I Formulate with Co-solvents (e.g., PEG400, Ethanol, Tween 80) G->I J Consider Advanced Formulations H->J K • Solid Dispersions • Nanosuspensions • Lipid-Based Systems (SEDDS) J->K

Caption: Decision tree for formulation strategy.

Section 4: Practical Protocols & Storage

Q8: How do I properly prepare and store a stock solution of this compound?

A8: Preparing a stable and accurate stock solution is fundamental for reproducible results.[15][16]

Preparation Best Practices:

  • Use an Analytical Balance: Accurately weigh the compound.

  • Volumetric Glassware: Use calibrated volumetric flasks for the highest accuracy.[15]

  • Dissolve Completely: Add a portion of the solvent to the solid, vortex or sonicate until fully dissolved, and only then add the remaining solvent to the final volume mark.[17]

  • Documentation: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.[18]

Storage Recommendations:

  • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation and solvent evaporation.

  • Light: Protect the solution from light by using amber vials or wrapping clear vials in aluminum foil, as indole-containing structures can be light-sensitive.

  • Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.

  • Stability Check: Before each use, bring the aliquot to room temperature and visually inspect for any signs of precipitation. If present, gently warm and vortex the solution to redissolve the compound.

Appendices

Appendix A: Protocol for Tiered Solubility Screening

  • Preparation: Weigh 1-2 mg of 6-amino-2,3-dihydro-1H-indole-1-carboxamide into several small glass vials.

  • Tier 1 (Neat Solvents): To the first set of vials, add a calculated volume of a single solvent (e.g., DMSO, Ethanol, PEG 400) to achieve a high target concentration (e.g., 50 mg/mL or 100 mM).

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. Use a brief sonication bath (5-10 minutes) if the compound does not dissolve readily.

  • Observation: Visually inspect for complete dissolution against a light and dark background. If it dissolves, proceed to Tier 2. If not, the solubility is below your target concentration in that solvent.

  • Tier 2 (Aqueous Co-Solvent Systems): Take the clear, concentrated stock from Tier 1 (e.g., 100 mM in DMSO). Dilute it 1:10, 1:50, and 1:100 into your target aqueous buffer (e.g., PBS, pH 7.4).

  • Stability Assessment: Vortex the dilutions and let them stand at room temperature and, if relevant, 37°C for at least 1-2 hours. Observe for any signs of precipitation (haziness, crystals, film). A stable solution will remain clear.

Appendix B: Protocol for pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a set of physiologically relevant buffers (e.g., citrate, phosphate) at various pH points (e.g., 4.0, 5.5, 6.5, 7.4).

  • Equilibration: Add an excess amount of solid compound to each buffer in separate vials (enough so that undissolved solid remains).

  • Mixing: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

References

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Available from: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry. Available from: [Link]

  • 6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem, National Institutes of Health. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central, National Institutes of Health. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2008). PubMed, National Institutes of Health. Available from: [Link]

  • Preparing Solutions. (2023). Chemistry LibreTexts. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. (2016). ResearchGate. Available from: [Link]

  • The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate. Available from: [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2019). National Institutes of Health. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Available from: [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Available from: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2007). PubMed, National Institutes of Health. Available from: [Link]

  • Ph and Solubility of Drugs. (2017). YouTube. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PubMed Central, National Institutes of Health. Available from: [Link]

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). PubMed Central, National Institutes of Health. Available from: [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2005). ResearchGate. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). PubMed Central, National Institutes of Health. Available from: [Link]

  • Co-solvent: Significance and symbolism. (n.d.). ScienceDirect. Available from: [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Available from: [Link]

  • Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro [indole-3,4′-pyridine]-3′-carboxamides. (2023). Semantic Scholar. Available from: [Link]

  • Drugs with pH-dependent solubility/absorption. (2021). Reddit. Available from: [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2022). MDPI. Available from: [Link]

  • Top Ten Tips for Making Stock Solutions. (2015). Bitesize Bio. Available from: [Link]

  • (PDF) New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). ResearchGate. Available from: [Link]

  • Imidazole. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2023). PubMed Central, National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: 6-Amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-amino-2,3-dihydro-1H-indole-1-carboxamide. It addresses common challenges related to the compound's stability and offers practical, field-proven solutions to mitigate degradation during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is developing a yellow to brown color over time. What is causing this discoloration?

A1: The observed discoloration is a common indicator of oxidative degradation of the aromatic amine functional group. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored quinone-like products and complex oligomeric or polymeric materials.[1][2] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. The indoline ring itself can also be prone to oxidation.

Q2: I am observing a loss of potency of my compound in an aqueous formulation. What could be the primary degradation pathway?

A2: While oxidation is a significant concern, you should also consider hydrolysis of the 1-carboxamide group. Amides are generally stable, but hydrolysis can occur under strongly acidic or basic conditions, particularly when heated.[3] This would cleave the carboxamide bond, yielding 6-aminoindoline and isocyanic acid (which would further decompose). The stability of aromatic amines is also pH-dependent, with increased degradation often observed in acidic conditions.[4]

Q3: What are the ideal storage conditions for 6-amino-2,3-dihydro-1H-indole-1-carboxamide, both as a solid and in solution?

A3: To minimize degradation, the following storage conditions are recommended:

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).Protects from light, moisture, and atmospheric oxygen, which can promote oxidative degradation.[5]
Solution Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents, store at 2-8°C in amber vials, and blanket the headspace with an inert gas.Minimizes exposure to oxygen and light. Lower temperatures slow down the rate of chemical reactions.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Degradation in a New Solvent System
  • Symptoms: You observe a rapid color change or the appearance of new peaks in your HPLC analysis shortly after dissolving the compound in a new solvent.

  • Possible Cause: The solvent may contain peroxides or dissolved oxygen, which are accelerating the oxidation of the aromatic amine.

  • Solution:

    • Solvent Purity Check: Use freshly opened, high-purity solvents. Test for the presence of peroxides using commercially available test strips.

    • Solvent Degassing: Before use, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonication bath under vacuum.

    • Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent system if compatible with your experimental design.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptoms: You are observing high variability in your assay results, which could be linked to the degradation of the test compound in the cell culture medium.

  • Possible Cause: Components in the cell culture medium (e.g., metal ions, reactive oxygen species generated by cells) could be catalyzing the degradation of the compound over the incubation period.

  • Solution:

    • Time-Course Stability Study: Perform a stability study of the compound in the cell culture medium under your assay conditions (e.g., 37°C, 5% CO2). Collect samples at different time points and analyze for the parent compound and potential degradants by HPLC.

    • Use of Serum-Free Medium: If possible, conduct initial experiments in a serum-free medium to reduce potential enzymatic degradation.

    • Fresh Preparation: Prepare the dosing solutions immediately before adding them to the cells.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate the parent compound from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm, or Mass Spectrometry
Injection Volume 10 µL

Note: This is a starting point and may require optimization for your specific application.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 6-amino-2,3-dihydro-1H-indole-1-carboxamide based on its chemical structure and known reactivity of its functional groups.

A 6-Amino-2,3-dihydro-1H-indole- 1-carboxamide B Oxidative Degradation (Quinone-imine formation, Polymerization) A->B O₂, Light, Metal Ions C Hydrolytic Degradation (Acid/Base catalyzed) A->C H⁺/OH⁻, Heat D Colored Degradation Products (Quinones, Polymers) B->D E 6-Aminoindoline + Isocyanic Acid C->E

Caption: Potential Degradation Pathways.

References

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Stabilized aromatic amines. (1953, December 29). Google Patents.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Role of Soil Manganese in the Oxidation of Aromatic Amines. (2009, August 19). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved January 26, 2026, from [Link]

  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. (2018, March 13). Nomura Research Group. Retrieved January 26, 2026, from [Link]

  • Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU. Retrieved January 26, 2026, from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022, November 1). ResearchGate. Retrieved January 26, 2026, from [Link]

  • List of aromatic amines used in this study and the efficiency of their... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. (2018, March 13). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021, December 15). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2016, May 17). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Stabilization of aromatic amines. (1964, October 27). Google Patents.
  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. (2023, September 1). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. Retrieved January 26, 2026, from [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (2018, February 1). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (1973, May 1). ACS Publications. Retrieved January 26, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, November 3). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022, November 20). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2023, July 18). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Green photocatalyst. (2023, December 2). Wikipedia. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Analytical Methods for 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for common analytical challenges. The methodologies and advice presented here are grounded in established principles of analytical chemistry to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Analyte

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a polar molecule featuring a basic amino group on the aromatic ring and a polar carboxamide on the indoline nitrogen. This unique structure presents specific analytical challenges, including potential for poor retention in standard reversed-phase chromatography, susceptibility to oxidation, and variable ionization efficiency in mass spectrometry. This guide provides a framework for developing and refining robust analytical methods to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial method development.

Q1: What is the recommended starting point for quantitative analysis of this compound?

For initial method development, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection is a practical and accessible choice. The aromatic ring provides a suitable chromophore. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Q2: Is derivatization necessary for the analysis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide?

Derivatization is generally not required. While techniques like acylation of the amino group could improve chromatographic behavior, they also add complexity and potential for variability to the workflow.[1] Direct analysis of the underivatized compound is achievable with proper method optimization, particularly by adjusting mobile phase pH or using modern column chemistries.[2]

Q3: What are the primary stability concerns for this molecule during sample preparation and analysis?

The 6-amino group makes the molecule susceptible to oxidative degradation. Samples should be protected from light and air, and the use of antioxidants in standards and processed samples may be beneficial. Furthermore, indole derivatives can be unstable under harsh pH and temperature conditions.[3] It is advisable to keep samples cool and process them promptly.

Q4: How should I prepare samples from a biological matrix (e.g., plasma, urine)?

For LC-MS analysis, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is often sufficient. For cleaner samples and to reduce matrix effects, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent can be highly effective, as it leverages the basicity of the 6-amino group for selective retention.

Q5: What type of internal standard (IS) is recommended for LC-MS/MS quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, providing the most accurate correction for matrix effects and variability.[4][5] If a SIL-IS is unavailable, a close structural analog with similar chromatographic and mass spectrometric behavior can be used, but requires more rigorous validation.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during method development and execution.

Chromatographic (HPLC/UPLC) Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary ionic interactions between the basic 6-amino group and acidic residual silanols on the stationary phase.1. Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to 2.5-3.0 with an acid like formic acid or phosphoric acid. This ensures the amino group is fully protonated, minimizing silanol interactions. 2. Use an Ion-Pairing Agent: Add a low concentration (0.05-0.1%) of trifluoroacetic acid (TFA) to the mobile phase. TFA pairs with the protonated amine, masking it from the stationary phase.[6] Note: TFA is a strong ion suppressor in MS. 3. Select a Modern Column: Use a high-purity, end-capped silica column or one with a modified surface (e.g., embedded polar group) designed to reduce secondary interactions with bases.
Poor Retention (Analyte Elutes Near Void Volume) The analyte is too polar for the reversed-phase stationary phase under the current conditions.1. Use a Highly Aqueous Mobile Phase: Start with a mobile phase of 95-98% aqueous buffer. Ensure your C18 column is "aqueous stable" to prevent phase collapse. 2. Employ HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a high organic mobile phase to retain polar compounds. 3. Reduce Organic Solvent Strength: Lower the initial percentage of acetonitrile or methanol in your gradient.
Inconsistent Retention Times Inadequate column equilibration; mobile phase composition drift; temperature fluctuations.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections (typically 10-15 column volumes). 2. Prepare Fresh Mobile Phase Daily: Volatile organic solvents can evaporate, changing the mobile phase ratio. 3. Use a Column Thermostat: Maintain a constant column temperature (e.g., 35-40°C) to ensure consistent viscosity and retention.
Peak Carryover Adsorption of the analyte to active sites in the injector, tubing, or column.1. Optimize Needle Wash: Use a strong solvent (e.g., acetonitrile/isopropanol/water with acid) for the autosampler needle wash. 2. Passivate the System: Make several injections of a high-concentration standard to saturate active sites before running the analytical batch. 3. Check for Contamination: Ensure that the mobile phase and reconstitution solvents are free of the analyte.
Detection & Quantification Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No MS Signal Poor ionization efficiency; ion suppression from matrix components or mobile phase additives.1. Optimize Ion Source Parameters: Systematically tune the capillary voltage, gas temperature, and gas flow rates for the analyte. 2. Address Ion Suppression: Dilute the sample, improve sample cleanup (e.g., use SPE), or adjust chromatography to separate the analyte from the suppressing region.[7] 3. Change Mobile Phase Additive: If using ESI+, switch from TFA to formic acid or ammonium formate, which are less suppressive. High salt concentrations can also suppress the signal.[8]
Poor Linearity in Calibration Curve Detector saturation at high concentrations; ion suppression varying with concentration; analyte adsorption at low concentrations.1. Narrow the Calibration Range: Ensure your sample concentrations fall within the linear dynamic range of the detector. 2. Use a Stable Isotope-Labeled IS: An appropriate internal standard is crucial to correct for concentration-dependent matrix effects.[5] 3. Check Sample Preparation: Ensure consistent recovery across the concentration range.
Low Recovery During Sample Prep Inefficient extraction; analyte degradation during processing.1. Optimize Extraction Solvent/Sorbent: Test different organic solvents for protein precipitation or various SPE sorbents and elution solvents. 2. Control pH: Adjust the sample pH to ensure the analyte is in the correct charge state for extraction (e.g., for cation exchange SPE, pH should be below the pKa of the amine). 3. Minimize Processing Time and Temperature: Keep samples on ice and avoid lengthy evaporation steps at high temperatures to prevent degradation.[3]

Section 3: Recommended Analytical Protocols

These protocols provide validated starting points for method development. Optimization will be required for your specific instrumentation and application.

Protocol: RP-HPLC with UV Detection

This method is suitable for analyzing the compound in relatively clean samples, such as from reaction mixtures or formulation assays.

Experimental Protocol Steps:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-13 min: Hold at 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • UV Detection: 275 nm.

  • System Suitability: Tailing factor should be < 1.5; %RSD of retention time over 5 replicate injections should be < 1.0%.

Protocol: LC-MS/MS for Quantification in Plasma

This method is designed for sensitive and selective quantification in a complex biological matrix.

Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new plate or vial.

  • Evaporate to dryness under a stream of nitrogen at 30°C.

  • Reconstitute in 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid.

LC-MS/MS Parameters:

  • LC System: Use the same LC parameters as in Protocol 3.1.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: These must be determined empirically by infusing a standard solution of the analyte. A hypothetical transition is provided below.

Parameter Analyte Internal Standard (Hypothetical D₄)
Precursor Ion (Q1) m/z 178.1m/z 182.1
Product Ion (Q3) m/z 161.1m/z 165.1
Collision Energy (eV) 1515
Dwell Time (ms) 100100

Section 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma Plasma Sample Add_IS Add Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Integration & Quantification LCMS->Data

Caption: General workflow for sample preparation and analysis.

Troubleshooting Logic: Poor Peak Shape

G Start Poor Peak Shape Observed IsTailing Is it Tailing? Start->IsTailing IsFronting Is it Fronting? IsTailing->IsFronting No Sol_pH Lower Mobile Phase pH (<3.0) IsTailing->Sol_pH Yes Sol_Load Reduce Sample Concentration / Volume IsFronting->Sol_Load Yes Sol_IP Add Ion-Pairing Agent (e.g., TFA) Sol_pH->Sol_IP Sol_Col Use End-Capped or Polar-Embedded Column Sol_IP->Sol_Col Sol_Solvent Match Reconstitution Solvent to Initial Mobile Phase Sol_Load->Sol_Solvent

Caption: Decision tree for troubleshooting poor peak shape.

References

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved January 26, 2026, from [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (2015). PLoS ONE. Retrieved January 26, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 26, 2026, from [Link]

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. Retrieved January 26, 2026, from [Link]

  • Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. (2010). Methods in Molecular Biology. Retrieved January 26, 2026, from [Link]

  • Hidden Problems in your LCMS data? (n.d.). Element Lab Solutions. Retrieved January 26, 2026, from [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science. Retrieved January 26, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2015). Journal of Analytical & Bioanalytical Techniques. Retrieved January 26, 2026, from [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2019). Clinical Biochemistry. Retrieved January 26, 2026, from [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2020). Metabolites. Retrieved January 26, 2026, from [Link]

  • A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. (2011). ChemInform. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Investigating Bioactivity Inconsistencies of 6-amino-2,3-dihydro-1H-indole-1-carboxamide and Related Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this technical support center will provide a comprehensive troubleshooting framework based on the known biological activities of structurally related indole and indoline carboxamide derivatives. The principles and protocols outlined herein are grounded in established best practices for assay development and troubleshooting for this class of compounds, which have shown diverse biological activities including antibacterial effects and modulation of G-protein coupled receptors (GPCRs) and kinases.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding unexpected results with 6-amino-2,3-dihydro-1H-indole-1-carboxamide and its analogs.

Q1: We are observing significant batch-to-batch variability in the potency of our synthesized 6-amino-2,3-dihydro-1H-indole-1-carboxamide. What are the likely causes?

A1: Batch-to-batch variability is a frequent challenge in early drug discovery. For indole derivatives, several factors can contribute:

  • Purity and Impurities: Minor impurities from the synthesis, such as residual starting materials or byproducts, can interfere with biological assays. For instance, residual catalysts or reagents from the synthetic route could inhibit or activate biological targets non-specifically. It is crucial to have a robust analytical characterization of each batch, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural integrity.

  • Compound Stability: Indole scaffolds can be susceptible to oxidation, especially if not stored correctly. The amino group on the indoline ring can be particularly reactive. Degradation of the compound will lead to a decrease in the concentration of the active molecule and a corresponding loss of potency. We recommend storing the compound as a dry powder at -20°C or lower, protected from light and moisture. Solutions should be made fresh for each experiment or stored at -80°C for short periods.

  • Solubility Issues: Poor aqueous solubility is a common characteristic of many small molecules, including some indole derivatives. If the compound precipitates in your assay buffer, the effective concentration will be lower than the nominal concentration, leading to apparent lower potency.

Q2: Our compound shows activity in a primary cell-based assay but is inactive in a biochemical assay with the purified target protein. How can we explain this discrepancy?

A2: This is a classic scenario in drug discovery that can point to several possibilities:

  • Cellular Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. However, in the case of a cell-based assay showing activity, it is more likely that the compound is either targeting an extracellular protein or is sufficiently cell-permeable.

  • Prodrug Activation: The compound might be a prodrug that is metabolically activated within the cell to its active form. This activation would not occur in a biochemical assay with a purified protein.

  • Off-Target Effects: The observed cellular activity could be due to the compound acting on a different target than the one being tested in the biochemical assay. This is a common reason for discrepancies and highlights the importance of target deconvolution studies.

  • Assay Conditions: The conditions of the biochemical assay (e.g., buffer composition, pH, co-factors) may not be optimal for the compound's activity, or the protein may not be in its native conformation.

Q3: We are seeing conflicting results for our 6-aminoindoline-1-carboxamide analog in different antibacterial assays (e.g., broth microdilution vs. agar diffusion). Why might this be happening?

A3: Inconsistencies between different antimicrobial susceptibility testing methods can arise from:

  • Compound Diffusion: In agar diffusion assays, the ability of the compound to diffuse through the agar is critical. Poorly soluble or large molecules may not diffuse well, leading to smaller zones of inhibition and an underestimation of their true activity.

  • Binding to Assay Components: The compound may bind to components of the growth medium or the agar itself, reducing its effective concentration.

  • Mechanism of Action: Some compounds may be bacteriostatic (inhibit growth) rather than bactericidal (kill bacteria). Broth microdilution assays can more readily distinguish between these two effects by sub-culturing from wells with no visible growth.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Compound Solubility 1. Visually inspect stock and working solutions for precipitation. 2. Measure solubility in assay buffer using nephelometry or a similar method.- If precipitation is observed, try a different solvent for the stock solution (e.g., DMSO, ethanol). - Ensure the final solvent concentration in the assay is low and consistent across all wells. - Consider using a lower concentration range for the dose-response curve.
Compound Stability 1. Incubate the compound in assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS.- If degradation is detected, shorten the incubation time if possible. - Prepare fresh solutions for each experiment. - Evaluate the effect of light and temperature on stability.
Cell Health and Density 1. Monitor cell viability and morphology. 2. Ensure consistent cell seeding density.- Use cells within a consistent passage number range. - Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment.
Assay Reagents 1. Qualify new batches of serum, media, and other critical reagents. 2. Check for lot-to-lot variability in assay kits.- Test new reagent lots in parallel with the old lot before switching. - Include appropriate positive and negative controls in every assay plate.
Issue 2: Lack of Reproducibility in Biochemical Assays (e.g., Kinase or GPCR Binding Assays)

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Enzyme/Receptor Inactivity 1. Run a positive control inhibitor or agonist with a known potency.- If the positive control fails, obtain a new batch of enzyme or receptor preparation. - Ensure proper storage and handling of biological reagents.
Incorrect Buffer Conditions 1. Verify the pH and ionic strength of the assay buffer. 2. Check for the presence of necessary co-factors.- Optimize buffer conditions for the specific target. - Titrate the concentration of co-factors if necessary.
Compound-Assay Interference 1. Test for compound autofluorescence or absorbance at the assay wavelength. 2. Run the assay in the absence of the enzyme/receptor to check for non-specific effects.- If interference is detected, consider a different assay format (e.g., a label-free method).

Part 3: Experimental Protocols and Workflows

Protocol 1: General Protocol for Assessing Compound Purity by HPLC
  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Filter and degas both solutions.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Workflow for Troubleshooting Inconsistent Bioactivity

G start Inconsistent Bioactivity Observed check_purity Step 1: Verify Compound Integrity - Purity (HPLC, LC-MS) - Identity (NMR, HRMS) - Stability start->check_purity is_pure Is Compound Pure & Stable? check_purity->is_pure resynthesize Resynthesize or Purify Compound is_pure->resynthesize No check_assay Step 2: Evaluate Assay Performance - Positive/Negative Controls - Reagent Variability - Instrument Performance is_pure->check_assay Yes resynthesize->check_purity is_assay_ok Are Controls & Reagents Valid? check_assay->is_assay_ok optimize_assay Optimize Assay Conditions - Buffer, pH, Temperature - Reagent Concentrations is_assay_ok->optimize_assay No check_solubility Step 3: Investigate Physicochemical Properties - Solubility in Assay Buffer - Potential for Aggregation is_assay_ok->check_solubility Yes optimize_assay->check_assay is_soluble Is Compound Soluble? check_solubility->is_soluble reformulate Reformulate Compound - Different Solvents - Use of Surfactants is_soluble->reformulate No investigate_mechanism Step 4: Deeper Mechanistic Investigation - Off-Target Effects - Prodrug Activation - Cell Line Specificity is_soluble->investigate_mechanism Yes reformulate->check_solubility end Consistent Bioactivity Achieved investigate_mechanism->end

Caption: A stepwise workflow for troubleshooting inconsistent bioactivity data.

Part 4: Hypothetical Signaling Pathway

Given that many indole derivatives interact with GPCRs, the following diagram illustrates a generic GPCR signaling cascade that could be a potential target for a 6-aminoindoline-1-carboxamide analog.

G cluster_membrane Cell Membrane receptor GPCR g_protein G Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand 6-amino-2,3-dihydro-1H- indole-1-carboxamide (Hypothetical Ligand) ligand->receptor Binds downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A hypothetical GPCR signaling pathway for an indole-based modulator.

References

  • PubChemLite. 6-amino-2,3-dihydro-1h-indole-1-carboxamide (C9H11N3O). [Link]

  • PubChemLite. ZDHNJWHMMMTRRE-UHFFFAOYSA-N - Explore. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]

  • PubMed. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). [Link]

  • PubMed. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. [Link]

  • PubMed. Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. [Link]

  • PubChem. 6-amino-2,3-dihydro-1H-isoindol-1-one. [Link]

  • PubChem. 1H-Indole-6-carboxamide | C9H8N2O | CID 594837. [Link]

  • PubChem. Indole | C8H7N | CID 798. [Link]

  • PubChemLite. C9H11N3OS - Explore. [Link]

protocol modifications for 6-amino-2,3-dihydro-1H-indole-1-carboxamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-amino-2,3-dihydro-1H-indole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis, purification, and handling of this compound.

I. Overview and Key Considerations

6-amino-2,3-dihydro-1H-indole-1-carboxamide, also known as 6-aminoindoline-1-carboxamide, is a versatile building block in medicinal chemistry. The indoline core is a prevalent motif in numerous biologically active compounds, and the presence of a 6-amino group and a 1-carboxamide moiety offers multiple points for diversification.[1] However, the synthesis and handling of this molecule are not without challenges. The dihydroindole (indoline) ring is susceptible to oxidation, and the free amino group requires careful management throughout the synthetic sequence. This guide provides practical solutions to common experimental hurdles.

II. Synthetic Workflow and Protocol Modifications

A common synthetic approach involves the preparation of a protected 6-aminoindoline, followed by carboxamidation at the N1 position and subsequent deprotection.

Diagram of the General Synthetic Workflow

Synthetic Workflow A Start: 6-Nitroindoline B Protection of N1 (e.g., Boc group) A->B Step 1 C Reduction of Nitro Group (e.g., H2, Pd/C) B->C Step 2 D N1-Carboxamidation (e.g., isocyanate or activated carbamic acid) C->D Step 3 E Final Deprotection (if necessary) D->E Step 4 F Purification E->F Step 5 G Final Product F->G Step 6

Caption: General synthetic route for 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and handling of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Problem 1: Low Yield in the N1-Carboxamidation Step

Question: I am getting a low yield during the introduction of the carboxamide group at the N1 position of 6-aminoindoline. What could be the cause and how can I improve it?

Answer:

Low yields in the N1-carboxamidation step can stem from several factors, including steric hindrance, side reactions involving the 6-amino group, and inappropriate reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side reaction at the 6-amino group The 6-amino group is nucleophilic and can compete with the N1 nitrogen for the carboxamidation reagent.Protect the 6-amino group: Use a suitable protecting group like Boc (tert-butyloxycarbonyl). The Boc group is stable under many reaction conditions and can be removed with acid.[2][3]
Poor reactivity of the N1 nitrogen The N1 nitrogen of indoline is less nucleophilic than a typical secondary amine due to its involvement in the aromatic system.Use a strong base: A base like sodium hydride (NaH) can deprotonate the N1 nitrogen, increasing its nucleophilicity. Use a more reactive carboxamidation reagent: Consider using an isocyanate, which is highly reactive towards amines.
Suboptimal coupling reagents If you are using a carboxylic acid and a coupling agent, the choice of reagents is critical.Optimize coupling agents: For coupling with a carboxylic acid, consider using activating agents like HBTU/HOBt with a non-nucleophilic base like DIPEA in an aprotic solvent such as DMF.[4]
Decomposition of starting material or product Indoline derivatives can be sensitive to harsh reaction conditions.Optimize reaction conditions: Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times or high temperatures. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocol: Boc Protection of 6-Aminoindoline

  • Dissolve 6-aminoindoline in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).[5]

Problem 2: Product Decomposition During Purification or Storage

Question: My purified 6-amino-2,3-dihydro-1H-indole-1-carboxamide appears to be decomposing over time, showing new spots on TLC/LC-MS. What is happening and how can I prevent it?

Answer:

The 2,3-dihydroindole (indoline) ring is susceptible to oxidation, which can lead to the formation of the corresponding indole (aromatization) or 2-oxindole derivatives.[6] The presence of the electron-donating amino group can further activate the ring towards oxidation.

Diagram of Potential Decomposition Pathways

Decomposition Pathways A 6-Amino-2,3-dihydro-1H- indole-1-carboxamide B 6-Amino-1H-indole- 1-carboxamide (Aromatization) A->B Oxidation (e.g., air, light) C 6-Amino-2-oxoindoline- 1-carboxamide (Oxidation) A->C Oxidation

Caption: Common oxidative decomposition pathways for the target compound.

Prevention and Mitigation Strategies:

Strategy Details
Inert Atmosphere Handle and store the compound under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.
Protection from Light Store the compound in amber vials or protect it from light, as light can catalyze oxidation.
Low Temperature Storage Store the purified compound at low temperatures (-20°C is recommended for long-term storage).
Use of Antioxidants For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Careful Purification During column chromatography, use freshly distilled solvents and work quickly to minimize exposure to air and light. Some 2,3-dihydroindoles have been observed to partially convert to their aromatic indole counterparts during purification.[6]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product?

A1: Purification can typically be achieved by flash column chromatography on silica gel.[7] A solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes is often effective. For crystalline solids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.[8]

Q2: How can I confirm the structure and purity of my synthesized 6-amino-2,3-dihydro-1H-indole-1-carboxamide?

A2: A combination of analytical techniques should be used for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[9]

  • HPLC or LC-MS: To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups like N-H and C=O stretches.[10]

Q3: I need to remove a Boc protecting group from the 6-amino position. What are the recommended conditions?

A3: The Boc group can be efficiently removed under acidic conditions.[11] A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[3] The reaction is typically fast (30-60 minutes). It is important to add a scavenger, such as a thiol, to prevent side reactions from the electrophilic t-butyl species that are generated.[12]

Q4: Can I perform the carboxamidation on the N1 position of 6-nitroindoline before reducing the nitro group?

A4: While possible, it is generally advisable to reduce the nitro group first. The strong electron-withdrawing nature of the nitro group can deactivate the indoline nitrogen, making the carboxamidation more difficult. Additionally, some reducing agents used for the nitro group reduction might affect the carboxamide functionality.

V. References

  • Brizzi, A., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • Kavková, V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • Lautens, M., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available at: [Link]

  • Kandri Rodi, Y., et al. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. Available at: [Link]

  • Reddy, V. P., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Available at: [Link]

  • Zakharyan, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Gevorgyan, V., et al. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters. Available at: [Link]

  • Google Patents. Process of preparing purified aqueous indole solution. Available at:

  • Amerigo Scientific. 6-Aminoindole (97%). Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Royal Society of Chemistry. Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Kelleher, S., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]

  • Royal Society of Chemistry. Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Available at: [Link]

  • PubMed. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available at: [Link]

  • Sci-Hub. Direct Carboxamidation of Indoles by Palladium‐Catalyzed C—H Activation and Isocyanide Insertion. Available at: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available at: [Link]

  • UKM Press. Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, scientifically-grounded solutions in a practical question-and-answer format. Our aim is to provide not just protocols, but the rationale behind them, ensuring a robust and reproducible manufacturing process.

Synthetic Overview

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be conceptually broken down into three key stages:

  • Formation of the Indoline Core: Establishing the foundational bicyclic structure.

  • Introduction of the 6-Amino Group: Typically achieved through a nitration-reduction sequence.

  • N-Carboxamidation: Installation of the carboxamide group at the N-1 position of the indoline ring.

Each of these stages presents unique challenges when moving to a larger scale. This guide will address potential issues in each phase.

Visualizing the Synthetic Pathway

Synthetic_Pathway A Indoline Precursor B 6-Nitroindoline A->B Nitration C 6-Aminoindoline B->C Reduction D 6-Amino-2,3-dihydro-1H-indole- 1-carboxamide C->D N-Carboxamidation

Caption: General synthetic route for 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Part 1: Troubleshooting the Synthesis of the 6-Aminoindoline Core

The successful synthesis of the 6-aminoindoline intermediate is critical. Challenges in this phase often revolve around regioselectivity of the nitration and the efficiency and safety of the subsequent reduction.

Frequently Asked Questions (FAQs)

Question 1: We are observing poor regioselectivity during the nitration of our indoline precursor, leading to a mixture of isomers (e.g., 5-nitro and 7-nitro) along with the desired 6-nitroindoline. How can we improve the selectivity?

Answer: This is a common challenge in electrophilic aromatic substitution on the indoline scaffold. The directing effects of the dihydro-pyrrole ring can be complex. Here are several strategies to enhance regioselectivity towards the 6-position:

  • Protecting the Indoline Nitrogen: The lone pair on the indoline nitrogen can significantly influence the electron density of the benzene ring. Protecting this nitrogen with an electron-withdrawing group (e.g., acetyl, tosyl, or Boc) can alter the directing effects and often favors substitution at the 6-position. The choice of protecting group can be critical and may require some experimentation.

  • Choice of Nitrating Agent and Conditions: The reactivity of the nitrating agent plays a crucial role.

    • Milder Nitrating Agents: Using milder nitrating agents such as nitric acid in acetic anhydride or acetyl nitrate can sometimes provide better selectivity compared to the more aggressive nitric acid/sulfuric acid mixture.

    • Temperature Control: Maintaining a low reaction temperature is crucial to control the reaction rate and minimize the formation of undesired isomers and by-products. Industrial-scale reactions should be conducted in reactors with efficient cooling systems.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents, from non-polar (e.g., dichloromethane) to more polar options, may help to optimize the isomeric ratio.

Question 2: During the reduction of the 6-nitroindoline to 6-aminoindoline on a larger scale, we are facing issues with incomplete conversion and potential safety hazards with catalytic hydrogenation.

Answer: The reduction of an aromatic nitro group is an exothermic reaction and requires careful management at scale. Here are some troubleshooting tips:

  • Catalytic Hydrogenation:

    • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common choice. However, the activity of the catalyst can vary. Ensure you are using a high-quality catalyst and consider screening different types (e.g., 5% or 10% Pd/C, different support materials). Catalyst loading may need to be optimized for larger batches.

    • Hydrogen Pressure and Temperature: While higher pressure and temperature can increase the reaction rate, they also increase the safety risks. A systematic optimization of these parameters is necessary to find a balance between reaction time and safety.[1]

    • Solvent Choice: Protic solvents like ethanol or methanol are typically effective for this reduction. Ensure the solvent is of appropriate grade and free from catalyst poisons.

  • Alternative Reduction Methods:

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a catalyst (e.g., Pd/C) can be a safer alternative to using gaseous hydrogen, especially at a larger scale.

    • Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron in acetic acid are effective for nitro group reductions.[2] However, the work-up can be more complex due to the need to remove metal salts. A thorough work-up protocol involving filtration and aqueous washes is essential.[1]

    • Chemoselective Reduction: In some cases, issues with over-reduction or side reactions can occur. The use of chemoselective reducing agents might be necessary if other reducible functional groups are present. For instance, some borohydride-based reducing systems can be employed for the reduction of nitriles in the presence of amides.[3] While not directly applicable to a nitro group, this highlights the importance of choosing a reagent that is compatible with the overall molecular structure.

Part 2: Troubleshooting the N-Carboxamidation Step

The final step of introducing the carboxamide group at the N-1 position of 6-aminoindoline can be complicated by the presence of the nucleophilic 6-amino group.

Frequently Asked Questions (FAQs)

Question 3: We are observing the formation of di-substituted by-products where the carboxamide group is added to both the N-1 and the 6-amino positions. How can we achieve selective N-1 carboxamidation?

Answer: This is a classic selectivity problem due to the presence of two nucleophilic nitrogen atoms. Here's how to address it:

  • Orthogonal Protection Strategy: The most robust solution is to use a protecting group for the 6-amino group that is stable during the N-1 carboxamidation and can be selectively removed afterward.

    • Suitable Protecting Groups: A Boc (tert-butyloxycarbonyl) group is often a good choice as it is stable to many reaction conditions used for N-acylation and can be easily removed with acid.

  • Reaction Conditions Optimization (without protection): If a protection-deprotection sequence is not desirable due to increased step count, careful optimization of reaction conditions is key:

    • Choice of Carboxamidating Agent: Using a less reactive agent might favor reaction at the more sterically accessible and generally more nucleophilic indoline nitrogen. Common reagents include isocyanates or carbamoyl chlorides. A theoretical study on Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates suggests that the choice of solvent can significantly impact the reaction barrier, with DMSO being more effective than THF or acetone.[4]

    • Stoichiometry and Addition Rate: Use a stoichiometric amount of the carboxamidating agent and add it slowly to the reaction mixture at a controlled temperature. This can help to minimize over-reaction.

    • Base Selection: The choice of base can influence the relative nucleophilicity of the two nitrogen atoms. A non-nucleophilic base is generally preferred.

Question 4: The N-carboxamidation reaction is sluggish and gives low yields. What can we do to improve the reaction efficiency?

Answer: Low reactivity can be due to several factors. Consider the following:

  • Activation of the Indoline Nitrogen: The nucleophilicity of the indoline nitrogen can be enhanced by using a suitable base to deprotonate it. Stronger bases like sodium hydride (NaH) can be effective, but require careful handling on a large scale.[5] Milder bases like potassium carbonate in a polar aprotic solvent such as DMF can also be effective.[6]

  • Catalysis: As suggested by theoretical studies, the use of a catalyst like copper(I) iodide can significantly lower the activation energy for the reaction between an indole and an isocyanate, leading to higher yields.[4][6]

  • Solvent Choice: The solvent can play a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF or DMSO are often good choices for this type of reaction.[4][5]

  • Temperature: Increasing the reaction temperature can improve the rate, but this must be balanced against the potential for side reactions and decomposition. A thorough optimization study is recommended.[1]

Data Summary: Key Reaction Parameters

StepKey ParameterRecommendationRationale
Nitration RegioselectivityN-protection; mild nitrating agent; low temperature.Control electrophilic substitution pattern.
Reduction Safety & EfficacyCatalytic transfer hydrogenation; optimize catalyst loading.Avoid hazardous gaseous H2; ensure complete conversion.
N-Carboxamidation SelectivityProtect 6-amino group (e.g., Boc).Prevent di-substitution.
N-Carboxamidation Reaction RateUse of a suitable base (e.g., K2CO3) and catalyst (e.g., CuI); polar aprotic solvent (e.g., DMSO).Enhance nucleophilicity and lower activation energy.[4][6]

Experimental Protocols

Protocol 1: General Procedure for N-Protection of 6-Aminoindoline
  • Dissolve 6-aminoindoline in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or diisopropylethylamine).

  • Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform an aqueous work-up to remove the base and any water-soluble by-products.

  • Purify the N-protected 6-aminoindoline by crystallization or column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Carboxamidation
  • To a solution of the N-protected 6-aminoindoline in a suitable solvent (e.g., DMSO), add a base (e.g., potassium carbonate) and the copper(I) catalyst (e.g., CuI).[4][6]

  • Slowly add the isocyanate or other carboxamidating agent at room temperature.

  • Heat the reaction mixture to the optimized temperature and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_nitration Nitration Issues cluster_reduction Reduction Issues cluster_carboxamidation N-Carboxamidation Issues start Problem Encountered p1 Poor Regioselectivity start->p1 p2 Incomplete Conversion / Safety start->p2 p3 Di-substitution start->p3 p4 Low Yield start->p4 s1a Implement N-Protection p1->s1a s1b Optimize Nitrating Agent p1->s1b s1c Control Temperature p1->s1c s2a Optimize Catalyst p2->s2a s2b Consider Transfer Hydrogenation p2->s2b s2c Evaluate Metal/Acid Reduction p2->s2c s3a Protect 6-Amino Group p3->s3a s4a Use Catalyst (e.g., CuI) p4->s4a s4b Optimize Base and Solvent p4->s4b

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of synthetic methodologies for 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a key scaffold in medicinal chemistry. We will delve into two primary synthetic routes, evaluating them on efficiency, scalability, and overall practicality for researchers and drug development professionals. This document eschews a rigid template in favor of a narrative that illuminates the causal logic behind experimental choices, ensuring a deep and applicable understanding of the synthetic landscape.

Introduction: The Significance of the 6-Aminoindoline-1-carboxamide Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The addition of an amino group at the 6-position and a carboxamide at the 1-position introduces key hydrogen bonding donors and acceptors, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. This specific substitution pattern is of considerable interest for the development of novel therapeutics, making efficient and scalable synthetic access a critical objective. This guide will compare two logical synthetic pathways, starting from either indoline-2-carboxylic acid or indoline itself.

Methodology 1: Synthesis via Nitration of Indoline-2-carboxylic Acid

This multi-step approach leverages a commercially available starting material and proceeds through a series of well-established transformations. The key challenge in this route lies in the initial regioselective nitration and the subsequent need for functional group protection.

Experimental Workflow: Route 1

Synthesis Route 1 A Indoline-2-carboxylic acid B 6-Nitroindoline-2-carboxylic acid A->B  HNO₃, H₂SO₄   C 6-Nitroindoline B->C  Cu salt, N,N-Dimethylacetamide, Δ   D 6-Aminoindoline C->D  H₂, Pd/C   E tert-Butyl (2,3-dihydro-1H-indol-6-yl)carbamate D->E  (Boc)₂O, Base   F 6-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indole-1-carboxamide E->F  1. ClSO₂NCO  2. H₂O   G 6-Amino-2,3-dihydro-1H-indole-1-carboxamide F->G  TFA or HCl  

Caption: Synthetic pathway starting from indoline-2-carboxylic acid.

Step-by-Step Protocols and Mechanistic Insights

Step 1: Nitration of Indoline-2-carboxylic Acid

The synthesis commences with the electrophilic nitration of indoline-2-carboxylic acid. The electron-donating nature of the nitrogen atom in the indoline ring directs the incoming nitro group primarily to the C5 and C6 positions. Under strongly acidic conditions, protonation of the indoline nitrogen deactivates the ring towards electrophilic substitution, but the reaction can still proceed, yielding a mixture of 5-nitro and 6-nitro isomers.[1][2]

  • Protocol:

    • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -5 °C).

    • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

    • After the reaction is complete, quench the mixture with ice and adjust the pH to precipitate the product.

    • The isomeric mixture of 5-nitro- and 6-nitroindoline-2-carboxylic acid is then separated by column chromatography. The 6-nitro isomer is typically the major product.[2]

Step 2: Decarboxylation of 6-Nitroindoline-2-carboxylic Acid

The carboxylic acid group is removed via decarboxylation. A robust method for this transformation on indole systems involves the use of a copper catalyst in a high-boiling polar aprotic solvent.[3] This method is anticipated to be effective for the corresponding indoline derivative.

  • Protocol:

    • Prepare the copper(II) salt of 6-nitroindoline-2-carboxylic acid.

    • Reflux the copper salt in N,N-dimethylacetamide until the reaction is complete, as monitored by TLC.

    • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent to isolate the 6-nitroindoline.

Step 3: Reduction of 6-Nitroindoline to 6-Aminoindoline

The nitro group is reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and avoiding the use of stoichiometric metal reductants.[4][5]

  • Protocol:

    • Dissolve 6-nitroindoline in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir until the starting material is consumed.

    • Filter the catalyst and evaporate the solvent to obtain 6-aminoindoline.

Step 4: Protection of the 6-Amino Group

To prevent unwanted side reactions at the more nucleophilic aromatic amino group during the subsequent N-carboxamidation, it must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the next step and its facile removal under acidic conditions.[6][7]

  • Protocol:

    • Dissolve 6-aminoindoline in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add a base (e.g., triethylamine or diisopropylethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O).

    • Stir at room temperature until the reaction is complete.

    • Work up the reaction to isolate the Boc-protected 6-aminoindoline.

Step 5: N-Carboxamidation of Boc-Protected 6-Aminoindoline

The carboxamide group is introduced at the N-1 position. A highly effective method involves the use of chlorosulfonyl isocyanate (CSI), which reacts readily with the indoline nitrogen. The resulting N-chlorosulfonyl carbamoyl chloride is then hydrolyzed to the desired carboxamide.[8][9]

  • Protocol:

    • Dissolve the Boc-protected 6-aminoindoline in an anhydrous aprotic solvent (e.g., DCM) and cool to 0 °C.

    • Add chlorosulfonyl isocyanate dropwise.

    • After the initial reaction, the intermediate is carefully quenched with water and stirred until hydrolysis is complete.

    • The product, 6-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indole-1-carboxamide, is isolated by extraction and purification.

Step 6: Deprotection of the 6-Amino Group

The final step is the removal of the Boc protecting group to unveil the 6-amino functionality. This is typically achieved under acidic conditions.[7]

  • Protocol:

    • Dissolve the Boc-protected carboxamide in a solvent such as DCM or dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

    • Stir at room temperature until deprotection is complete.

    • The product, 6-amino-2,3-dihydro-1H-indole-1-carboxamide, is isolated after neutralization and purification.

Methodology 2: Synthesis via Direct N-Carboxamidation of Indoline

This alternative route begins with the functionalization of the indoline nitrogen, followed by nitration and reduction. The primary advantage of this approach is its potentially shorter sequence. However, the regioselectivity of the nitration step is a critical and uncertain factor.

Experimental Workflow: Route 2

Synthesis Route 2 A Indoline B Indoline-1-carboxamide A->B  1. ClSO₂NCO  2. H₂O   C 6-Nitroindoline-1-carboxamide B->C  HNO₃, H₂SO₄   D 6-Amino-2,3-dihydro-1H-indole-1-carboxamide C->D  H₂, Pd/C  

Caption: Synthetic pathway starting from indoline.

Step-by-Step Protocols and Mechanistic Insights

Step 1: N-Carboxamidation of Indoline

Indoline can be directly converted to indoline-1-carboxamide using chlorosulfonyl isocyanate followed by hydrolysis, similar to the procedure described in Route 1.

  • Protocol:

    • React indoline with chlorosulfonyl isocyanate in an anhydrous aprotic solvent.

    • Hydrolyze the resulting intermediate with water to yield indoline-1-carboxamide.

Step 2: Nitration of Indoline-1-carboxamide

The key and most uncertain step in this route is the nitration of indoline-1-carboxamide. The N-carboxamide group is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic substitution. The directing effect of this group is not as well-established as that of the amino group in indoline, and a mixture of isomers (5-nitro and 6-nitro) is highly probable.

  • Protocol:

    • Dissolve indoline-1-carboxamide in concentrated sulfuric acid at low temperature.

    • Add a nitrating agent and control the reaction temperature.

    • Work up the reaction and separate the isomeric products, if formed.

Step 3: Reduction of 6-Nitroindoline-1-carboxamide

Assuming the successful synthesis and isolation of the 6-nitro isomer, the final step is the reduction of the nitro group to an amine via catalytic hydrogenation, as described in Route 1.

  • Protocol:

    • Hydrogenate 6-nitroindoline-1-carboxamide using H₂ and a Pd/C catalyst in a suitable solvent.

    • Isolate the final product, 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Comparative Analysis

FeatureMethodology 1 (from Indoline-2-carboxylic acid) Methodology 2 (from Indoline)
Starting Material Commercially available but can be more expensive.Readily available and inexpensive.
Number of Steps 6 steps3 steps
Key Challenges Regioselective nitration and separation of isomers; protection/deprotection sequence.Regioselectivity of the nitration of indoline-1-carboxamide is a major unknown.
Predictability Each step is based on well-established transformations, making the outcome more predictable.The success of the route is highly dependent on the outcome of the nitration step.
Overall Yield Potentially lower due to the number of steps and the initial isomeric separation.Potentially higher if the nitration is regioselective, but likely lower if a difficult separation of isomers is required.
Scalability The chromatographic separation of nitroisomers can be a bottleneck for large-scale synthesis.If the nitration is not selective, large-scale separation of isomers would be challenging.
Versatility The synthesis of 6-aminoindoline as a key intermediate allows for the preparation of other derivatives.Less versatile as it directly targets the final compound.

Conclusion and Recommendation

For researchers requiring a reliable and predictable synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, Methodology 1 is the recommended approach . Although it involves more steps, the individual transformations are well-precedented, and the challenges, such as the separation of nitroisomers, are known and manageable. The isolation of the key intermediate, 6-aminoindoline, also provides a valuable branch point for the synthesis of a library of related compounds, which is a significant advantage in a drug discovery setting.

Methodology 2 , while shorter on paper, carries a significant risk associated with the unknown regioselectivity of the nitration of indoline-1-carboxamide. This uncertainty makes it a less desirable choice for a reliable and scalable synthesis without prior investigation and optimization of this key step.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the required scale, timeline, and the need for synthetic versatility. This guide provides the necessary data and insights to make an informed decision.

References

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A Comparative Guide to 6-amino-2,3-dihydro-1H-indole-1-carboxamide and Other Indole Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved drugs.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][4] This guide provides a comparative analysis of a specific, less-explored derivative, 6-amino-2,3-dihydro-1H-indole-1-carboxamide , against other well-characterized indole derivatives.

Due to the limited direct experimental data on 6-amino-2,3-dihydro-1H-indole-1-carboxamide in publicly available literature, this guide will employ established principles of medicinal chemistry, including structure-activity relationships (SAR) and bioisosteric replacement, to project its potential pharmacological profile. We will draw comparisons with structurally related analogs to provide a scientifically grounded perspective for researchers and drug development professionals.

The Core Scaffold: A Tale of Two Rings - Indole vs. Indoline

The fundamental difference between the parent indole and the 2,3-dihydro-1H-indole (indoline) ring system lies in the saturation of the C2-C3 bond. This seemingly minor change has profound implications for the molecule's three-dimensional structure and, consequently, its biological activity. The indole ring is planar and aromatic, while the indoline core is non-planar, introducing a degree of conformational flexibility. This structural variance can significantly alter the binding affinity and selectivity of the molecule for its biological target.[1]

dot graph "Indole_vs_Indoline" { layout=neato; node [shape=plaintext];

} caption: "Figure 1: Comparison of Indole and Indoline Structures."

Deconstructing 6-amino-2,3-dihydro-1H-indole-1-carboxamide: A Structural Analysis

To understand the potential of our target molecule, we will analyze its key structural features and their likely contribution to its pharmacological profile.

  • The Indoline Core: As discussed, the saturated five-membered ring imparts flexibility, which can be advantageous for fitting into specific binding pockets. Indoline-containing compounds have demonstrated antibacterial activity and have been explored as resistance-modifying agents.[1]

  • The 6-Amino Group: The position and nature of substituents on the benzene ring are critical determinants of activity. An amino group at the 6-position introduces a basic center and a hydrogen bond donor/acceptor, which can facilitate key interactions with biological targets. 6-Aminoindole itself is a reactant in the synthesis of inhibitors for various therapeutic targets, including mTOR, the AcrAB-TolC efflux pump, and protein kinase C θ (PKCθ).[5]

  • The 1-Carboxamide Group: Acylation at the N1 position of the indole or indoline nucleus is a common strategy in medicinal chemistry.[6] An N-carboxamide can act as a hydrogen bond donor and acceptor, influencing solubility and binding. It can also serve as a bioisosteric replacement for other functional groups, potentially improving metabolic stability and pharmacokinetic profiles.[7]

Comparative Analysis with Other Indole Derivatives

To build a comprehensive picture, we will compare our target molecule with three classes of well-studied indole derivatives.

Indole-2-Carboxamides: Potent and Versatile

The indole-2-carboxamide scaffold is a prominent feature in a wide range of biologically active molecules with demonstrated antitumor, anti-inflammatory, antibacterial, and antifungal properties.[8]

  • Mechanism of Action: Many indole-2-carboxamides exert their effects by targeting specific enzymes. For instance, some derivatives show inhibitory activity against protein tyrosine kinases (PTKs), which are often overexpressed in cancer cells.[8] Others act as allosteric modulators of receptors like the cannabinoid receptor 1 (CB1).[9]

  • Structure-Activity Relationship (SAR): SAR studies on indole-2-carboxamides have revealed that substituents on the indole ring and the carboxamide nitrogen are crucial for activity. For example, in a series of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position enhanced potency.[9]

Indole-3-Carboxamides: Targeting Neurological and Other Pathways

Indole-3-carboxamides represent another important class of indole derivatives with significant therapeutic potential.

  • Mechanism of Action: These compounds have been investigated as cannabinoid CB1 receptor agonists, with some showing potential as analgesic agents.[10] The position of the carboxamide at C3 versus C2 can dramatically alter the molecule's shape and its interaction with the target protein.

  • Structure-Activity Relationship (SAR): For indole-3-carboxamide CB1 agonists, structural variations aimed at improving water solubility and potency have been a key focus. The introduction of specific substituents on the carboxamide nitrogen has led to the discovery of potent, water-soluble clinical candidates.[10]

6-Substituted Indole Analogs: The Importance of the Benzene Ring

The substitution pattern on the benzene portion of the indole ring plays a pivotal role in defining the pharmacological activity.

  • 6-Aminoindole Derivatives: As previously mentioned, the 6-aminoindole core is a building block for a variety of inhibitors.[5] The amino group's ability to engage in hydrogen bonding is a key feature in its interaction with various biological targets.

  • Other 6-Substituted Indoles: The nature of the substituent at the 6-position can be varied to modulate activity. For example, different functional groups at this position can influence the molecule's electronic properties and its ability to interact with specific residues in a binding pocket.

Projected Performance and Potential Applications of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Based on the analysis of its structural components and comparison with related derivatives, we can project the following potential characteristics for 6-amino-2,3-dihydro-1H-indole-1-carboxamide:

  • Potential as an Antibacterial Agent: The indoline core is associated with antibacterial activity, and the 6-amino group is a feature of efflux pump inhibitors.[1][5] This suggests that our target molecule could be investigated for its potential to combat bacterial infections, possibly by inhibiting efflux pumps that contribute to antibiotic resistance.

  • Kinase Inhibitory Potential: The indole scaffold is a well-established framework for kinase inhibitors.[3] The specific substitution pattern of our target molecule, with the 6-amino and 1-carboxamide groups, could confer selectivity for certain kinases involved in cell signaling pathways.

  • Neurological Activity: The structural similarity to other indole derivatives that interact with CNS targets, such as cannabinoid and serotonin receptors, suggests that 6-amino-2,3-dihydro-1H-indole-1-carboxamide could also exhibit neurological activity.[9][11] The indoline core's flexibility might allow for unique interactions with these receptors compared to its planar indole counterparts.

Experimental Protocols: A Starting Point for Investigation

For researchers interested in exploring the potential of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, the following experimental workflows provide a validated starting point.

Synthesis of Indoline-1-Carboxamides

A general method for the N-acylation of indoles involves the use of carboxylic acids catalyzed by boric acid.[6] For the synthesis of a 1-carboxamide, a similar approach using an appropriate carbamoyl chloride or isocyanate with a 6-aminoindoline precursor could be employed.

Step-by-Step Protocol for N-Acylation of Indoles (Adaptable for Indolines):

  • To a solution of the indole (or indoline) in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, triethylamine) at 0 °C.

  • Allow the mixture to stir for 30 minutes.

  • Slowly add the acylating agent (e.g., acyl chloride, isocyanate) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} caption: "Figure 2: General Synthesis Workflow for N-acylation."

In Vitro Biological Evaluation

Antimicrobial Activity Assay (Broth Microdilution):

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Kinase Inhibition Assay (Example: In Vitro Kinase Assay):

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Prepare a reaction mixture containing the kinase, its substrate, ATP, and a suitable buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, fluorescence).

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Data Summary and Comparative Table

The following table summarizes the key characteristics of the discussed indole derivatives to facilitate a clear comparison.

Compound Class Core Structure Key Structural Features Reported Biological Activities Potential Applications
6-amino-2,3-dihydro-1H-indole-1-carboxamide Indoline6-amino group, 1-carboxamideProjected: Antibacterial, Kinase Inhibition, NeurologicalAntibiotics, Anticancer, CNS disorders
Indole-2-Carboxamides Indole2-carboxamideAntitumor, Anti-inflammatory, Antibacterial, Antifungal[8]Anticancer, Anti-infectives
Indole-3-Carboxamides Indole3-carboxamideCB1 agonism[10]Analgesics
6-Aminoindole Derivatives Indole6-amino groupmTOR inhibition, Efflux pump inhibition, PKCθ inhibition[5]Anticancer, Antibiotic adjuvants

Conclusion and Future Directions

While direct experimental evidence for 6-amino-2,3-dihydro-1H-indole-1-carboxamide is currently scarce, a systematic analysis of its structural components and comparison with well-characterized indole derivatives allows for informed projections of its potential pharmacological profile. The unique combination of an indoline core, a 6-amino group, and a 1-carboxamide suggests promising avenues for investigation, particularly in the areas of antibacterial drug discovery, kinase inhibition, and neurology.

The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this novel compound. Further studies are warranted to elucidate its precise mechanism of action, target selectivity, and in vivo efficacy. The exploration of such novel chemical space is essential for the continued development of innovative therapeutics to address unmet medical needs.

References

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  • Kumar, V., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Chemistry – A European Journal.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-amino-2,3-dihydro-1H-indole-1-carboxamide analogs. In the absence of direct, comprehensive SAR studies on this specific scaffold, this document synthesizes data from closely related indole and indoline carboxamide series to provide actionable insights for medicinal chemists. We will explore the potential of this scaffold, infer key SAR trends from analogous compounds, and provide detailed experimental protocols to empower further research and discovery in this promising area of medicinal chemistry.

The 6-Aminoindoline-1-carboxamide Scaffold: A Promising but Underexplored Frontier

The 2,3-dihydro-1H-indole, or indoline, core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a 6-amino group offers a key vector for interaction with biological targets, capable of forming hydrogen bonds and salt bridges. Acylation of the indoline nitrogen to form a carboxamide introduces a further point of diversity and interaction, crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of a molecule.

Despite this potential, a comprehensive public-domain structure-activity relationship study specifically focused on 6-amino-2,3-dihydro-1H-indole-1-carboxamide analogs remains elusive. This guide, therefore, aims to bridge this knowledge gap by drawing parallels from structurally related compound series, providing a foundational understanding for researchers venturing into this chemical space.

Insights from Related Scaffolds: Extrapolating SAR Principles

To construct a predictive SAR model for the 6-aminoindoline-1-carboxamide core, we will examine data from analogous indole-2-carboxamides and other substituted indolines.

Lessons from Indole-2-Carboxamides as CB1 Allosteric Modulators

A series of substituted 1H-indole-2-carboxamides have been extensively studied as allosteric modulators of the cannabinoid 1 (CB1) receptor.[1] These studies provide valuable clues regarding the influence of substituents on the indole ring and the carboxamide moiety.

Key findings indicate that potency is enhanced by:

  • The presence of a diethylamino group on a phenyl ring attached to the carboxamide.[1]

  • The introduction of a chloro or fluoro group at the C5 position of the indole ring.[1]

  • Short alkyl groups at the C3 position of the indole ring.[1]

While the core is an indole rather than an indoline, and the carboxamide is at the 2-position instead of the 1-position, these findings suggest that both electronic and steric factors on the aromatic ring and the group attached to the carboxamide are critical for activity. For our target scaffold, this implies that modifications at the 5- and 7-positions of the indoline ring, as well as the nature of the substituent on the 1-carboxamide, will likely be key determinants of biological activity.

Insights from 6-Substituted Indolinones as Angiokinase Inhibitors

Research into indolinones as selective inhibitors of VEGF, PDGF, and FGF receptor kinases has highlighted the importance of substitution at the 6-position of the indoline core.[2] Specifically, 6-methoxycarbonyl-substituted indolinones demonstrated a favorable selectivity profile.[2] This underscores the significance of the 6-position for modulating kinase activity and suggests that the 6-amino group in our target scaffold is a critical handle for achieving potency and selectivity. The nature of the amine (primary, secondary, or tertiary) and the substituents thereon will likely have a profound impact on target engagement.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various indole and indoline carboxamide analogs, offering a glimpse into the potential therapeutic applications of the 6-amino-2,3-dihydro-1H-indole-1-carboxamide scaffold.

Compound ClassBiological Target/ActivityKey Structural FeaturesPotency (Example)Reference
1H-Indole-2-carboxamidesCB1 Allosteric Modulators5-Chloro/fluoro, 3-short alkyl, N-phenethyl with 4-diethylaminoIC50 = 79 nM[1]
5-Substituted-indole-2-carboxamidesEGFR/CDK2 Inhibitors5-substituted-3-ethylindole-2-carboxamidesMean GI50 = 37 nM to 193 nM[3]
6-Substituted IndolinonesVEGF, PDGF, FGF Receptor Kinase Inhibitors6-methoxycarbonyl substitutionPotent inhibition of endothelial cell proliferation[2]
Primaquine-Indole CarboxamidesAntiproliferative (Cancer)Conjugates of primaquine and indole carboxylic acidsCell-line dependent micromolar IC50s[4]
N-acylindolinesPhytotoxic ActivityN-carbamoyl and N-thiocarbamoyl derivativesActive at 6 kg/ha [5]

Experimental Protocols: A Guide to Synthesis and Evaluation

For researchers aiming to explore the SAR of 6-amino-2,3-dihydro-1H-indole-1-carboxamide analogs, the following experimental protocols provide a starting point for synthesis and biological screening.

General Synthesis of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide Analogs

The synthesis of the target scaffold can be approached through a multi-step sequence, starting from a commercially available substituted indoline or by synthesizing the indoline core.

Step 1: Synthesis of the 6-Nitroindoline Precursor A common route involves the Fischer indole synthesis followed by reduction of the indole to an indoline and subsequent nitration at the 6-position.

Step 2: Reduction of the Nitro Group The 6-nitroindoline can be reduced to the corresponding 6-aminoindoline using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

Step 3: N-Carboxamide Formation The 6-aminoindoline can then be reacted with a variety of isocyanates or carbamoyl chlorides to introduce the 1-carboxamide functionality. Alternatively, the indoline nitrogen can be acylated with a chloroformate to form a carbamate, which can then be converted to the desired carboxamide.

Illustrative Synthetic Scheme:

Synthesis Indoline Substituted Indoline NitroIndoline 6-Nitroindoline Indoline->NitroIndoline Nitration (e.g., HNO3/H2SO4) AminoIndoline 6-Aminoindoline NitroIndoline->AminoIndoline Reduction (e.g., SnCl2 or H2/Pd-C) Carboxamide 6-Amino-1-carboxamide Analog AminoIndoline->Carboxamide Carboxamide Formation (e.g., R-NCO or R-COCl)

Caption: General synthetic route to 6-aminoindoline-1-carboxamide analogs.

Biological Evaluation: A Starting Point

Given the diverse biological activities of related indole and indoline compounds, a broad screening approach is recommended. Initial assays could include:

  • Kinase Inhibition Assays: A panel of kinases, particularly those implicated in cancer and inflammation (e.g., EGFR, VEGFR, CDK2), would be a logical starting point based on the activity of related indolinones.[2][3]

  • GPCR Binding and Functional Assays: Based on the activity of indole-2-carboxamides at the CB1 receptor, screening against a panel of G-protein coupled receptors could uncover novel modulators.[1]

  • Antiproliferative Assays: Evaluation against a panel of cancer cell lines is warranted, given the antiproliferative effects observed for primaquine-indole carboxamides.[4]

Future Directions and Conclusion

The 6-amino-2,3-dihydro-1H-indole-1-carboxamide scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. While direct SAR data is currently lacking, by drawing logical inferences from structurally related compound series, we can begin to map the key structural features that are likely to govern biological activity.

This guide provides a foundational framework for researchers to initiate their own investigations into this promising class of compounds. The provided synthetic strategies and initial biological screening suggestions are intended to empower the scientific community to explore the SAR of these analogs, ultimately leading to the development of new and effective therapeutics.

Visualizing the Core Scaffold and Key Modification Points:

Caption: Key points for chemical modification on the 6-aminoindoline-1-carboxamide scaffold.

References

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC. Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. Available at: [Link]

  • [N-acylindoline with phytotoxic activity. I]. PubMed. Available at: [Link]

  • 1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy] - PubChem. PubChem. Available at: [Link]81450)

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comparing the efficacy of 6-amino-2,3-dihydro-1H-indole-1-carboxamide to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of a novel indole-based inhibitor, herein designated as Compound X (a representative 6-amino-2,3-dihydro-1H-indole-1-carboxamide derivative), against the well-established Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.

Introduction to IDO1: A Key Immune Checkpoint Regulator

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[2] This metabolic reprogramming suppresses the proliferation and effector function of T-cells, promotes the generation of regulatory T-cells (Tregs), and ultimately fosters an immunosuppressive environment that allows tumors to evade immune destruction.[2] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies such as checkpoint inhibitors.[2]

Comparative Efficacy of Compound X and Epacadostat

The following table summarizes the in vitro efficacy of Compound X, a representative of the 6-amino-2,3-dihydro-1H-indole-1-carboxamide series, in comparison to Epacadostat. The data presented is a synthesis of findings from preclinical studies on indole-based IDO1 inhibitors.

Inhibitor Chemical Scaffold Reported IC50 (nM) Mechanism of Action Cellular Potency
Compound X Indole Carboxamide5 - 20Heme-displacing, competitiveHigh
Epacadostat Hydroxyamidine10 - 50Heme-binding, non-competitiveHigh

Note: The IC50 values represent a range reported in various in vitro assays and can vary depending on the specific experimental conditions.

Mechanistic Insights into IDO1 Inhibition

The indole carboxamide scaffold of Compound X and the hydroxyamidine moiety of Epacadostat employ distinct mechanisms to inhibit IDO1 activity.

Compound X: Derivatives of the indole carboxamide class often act as competitive inhibitors with respect to tryptophan. Their mechanism is proposed to involve the displacement of the heme cofactor from the active site of the IDO1 enzyme. This interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Epacadostat: In contrast, Epacadostat functions as a non-competitive inhibitor. It directly coordinates with the heme iron within the active site of IDO1, preventing the binding of tryptophan without displacing the heme group. This tight binding to the heme cofactor is a characteristic feature of its inhibitory action.

Visualizing the IDO1 Pathway and Inhibition

The following diagram illustrates the role of IDO1 in tryptophan metabolism and the points of intervention for inhibitors like Compound X and Epacadostat.

IDO1_Pathway cluster_inhibitors Inhibitors Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression (T-cell dysfunction, Treg induction) Kynurenine->Immune_Suppression Compound_X Compound X (Indole Carboxamide) Compound_X->IDO1 Competitive Inhibition Epacadostat Epacadostat Epacadostat->IDO1 Non-competitive Inhibition

Caption: The IDO1 metabolic pathway and points of therapeutic intervention.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

The following protocol outlines a standard in vitro assay to determine the inhibitory potency (IC50) of test compounds against human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer

  • Test compounds (e.g., Compound X, Epacadostat) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase. Prepare a solution of L-tryptophan and methylene blue in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the reaction buffer, followed by the test compound dilutions.

  • Enzyme Addition: Add the recombinant human IDO1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination: Stop the reaction by adding a terminating agent (e.g., trichloroacetic acid).

  • Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) to react with the kynurenine produced.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro IDO1 inhibition assay.

IDO1_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Trp, Methylene Blue) start->reagent_prep compound_dilution Prepare Serial Dilutions of Test Compounds reagent_prep->compound_dilution plate_setup Set up 96-well Plate (Buffer + Compound) compound_dilution->plate_setup enzyme_addition Add IDO1 Enzyme plate_setup->enzyme_addition incubation Incubate at RT enzyme_addition->incubation stop_reaction Terminate Reaction incubation->stop_reaction color_development Add Colorimetric Reagent stop_reaction->color_development measure_absorbance Measure Absorbance color_development->measure_absorbance data_analysis Calculate % Inhibition and IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro IDO1 inhibition assay.

Conclusion

The 6-amino-2,3-dihydro-1H-indole-1-carboxamide scaffold represents a promising class of IDO1 inhibitors with potent in vitro activity. While sharing the same molecular target as Epacadostat, these compounds may offer a distinct mechanistic profile that could translate into different pharmacological properties. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this chemical series in the landscape of cancer immunotherapy.

References

  • Indole carboxamides compounds useful as kinase inhibitors.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. PubMed. [Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. [Link]

  • Inhibitory interactions of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold with Bunyavirales cap-snatching endonucleases expose relevant drug design features. PubMed. [Link]

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]

  • Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. PubMed. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

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  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. National Institutes of Health. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers. [Link]

  • New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency. PubMed. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

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Orthogonal Confirmation of Bioactivity for 6-amino-2,3-dihydro-1H-indole-1-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the initial identification of a bioactive small molecule represents the commencement of a rigorous journey toward therapeutic validation. For a novel compound such as 6-amino-2,3-dihydro-1H-indole-1-carboxamide, whose indole scaffold is prevalent in a multitude of biologically active agents, confirming its mechanism of action with high confidence is paramount.[1][2][3] This guide provides a comparative framework for employing orthogonal experimental methods to validate the bioactivity of this compound, ensuring the robustness and reliability of preclinical findings. Regulatory bodies including the FDA have emphasized the importance of using orthogonal methods to strengthen analytical data.[4]

The principle of orthogonal validation hinges on the use of independent assays to mitigate the risk of false positives or negatives, thereby increasing confidence in the observed biological effects.[5][6] Each experimental technique possesses inherent limitations and potential for artifacts; by employing multiple, distinct methods, we can cross-verify results and build a more comprehensive and trustworthy understanding of a compound's activity.[5][6][7]

For the purposes of this guide, we will explore a hypothetical scenario where initial high-throughput screening suggests that 6-amino-2,3-dihydro-1H-indole-1-carboxamide is an inhibitor of a critical oncology target, the serine/threonine kinase, Kinase-X. We will detail two orthogonal approaches to confirm this activity: a direct, in vitro biochemical assay and a cell-based target engagement assay.

Approach 1: In Vitro Biochemical Inhibition Assay

The most direct method to ascertain if a compound inhibits a purified enzyme is through a biochemical assay.[8][9][10] This approach isolates the target protein from the complex cellular environment, allowing for a precise measurement of the compound's effect on its catalytic activity.

Causality Behind Experimental Choices

By purifying recombinant Kinase-X, we eliminate the influence of other cellular components that could confound the results. This reductionist approach allows us to directly attribute any observed change in kinase activity to the presence of our compound. The use of a well-characterized substrate and a reliable detection method for the product of the kinase reaction is crucial for generating reproducible and quantifiable data.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
  • Reagent Preparation :

    • Prepare a stock solution of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in 100% DMSO.

    • Dilute the compound to various concentrations in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human Kinase-X in assay buffer.

    • Prepare a solution of a biotinylated peptide substrate and ATP in assay buffer.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

  • Assay Procedure :

    • In a 384-well low-volume white plate, add 2 µL of the diluted compound or DMSO (vehicle control).

    • Add 4 µL of the Kinase-X enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the HTRF detection reagents in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition :

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis :

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System

The trustworthiness of this assay is enhanced by including appropriate controls. A known inhibitor of Kinase-X serves as a positive control, while DMSO alone acts as a negative (vehicle) control. Furthermore, performing the assay at varying ATP concentrations can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).[11]

G cluster_prep Reagent Preparation cluster_assay Assay Plate Compound Compound Dilution Series Add_Cmpd Add Compound/Vehicle Compound->Add_Cmpd Enzyme Kinase-X Solution Add_Enz Add Kinase-X Enzyme->Add_Enz Substrate Substrate/ATP Mix Add_Sub Add Substrate/ATP Substrate->Add_Sub Detection HTRF Detection Reagents Add_Detect Add Detection Reagents Detection->Add_Detect Incubate1 Pre-incubation (15 min) Add_Enz->Incubate1 Incubate1->Add_Sub Incubate2 Kinase Reaction (60 min) Add_Sub->Incubate2 Incubate2->Add_Detect Incubate3 Signal Development (60 min) Add_Detect->Incubate3 Reader HTRF Plate Reader Incubate3->Reader Analysis IC50 Determination Reader->Analysis

Caption: Workflow for the In Vitro HTRF Kinase Assay.

Approach 2: Cellular Target Engagement Assay

While a biochemical assay confirms direct enzyme inhibition, it does not verify that the compound can enter a cell and bind to its target in a physiological context.[12][13][14] A cellular target engagement assay addresses this by measuring the interaction between the compound and its target within intact cells.[14][15]

Causality Behind Experimental Choices

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a cellular environment without requiring modification of the compound or the target protein.[16] The underlying principle is that ligand binding stabilizes the target protein, resulting in a higher denaturation temperature. This method provides evidence that the compound reaches its intracellular target and binds with sufficient affinity to induce a measurable biophysical change.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment :

    • Culture a relevant human cancer cell line known to express Kinase-X to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat the cell suspension with various concentrations of 6-amino-2,3-dihydro-1H-indole-1-carboxamide or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. A single, optimized temperature that provides a good signal window can also be used for higher throughput.

    • Cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured Kinase-X) from the precipitated, denatured proteins by centrifugation.

    • Transfer the supernatant (soluble fraction) to a new plate.

  • Detection of Soluble Kinase-X :

    • Quantify the amount of soluble Kinase-X in the supernatant using a sensitive immunoassay such as an enzyme-linked immunosorbent assay (ELISA) or a proximity-based assay like AlphaLISA®.

  • Data Analysis :

    • For each compound concentration, plot the amount of soluble Kinase-X against the heating temperature to generate a melting curve.

    • The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

    • Alternatively, using a single heating temperature, plot the amount of soluble Kinase-X against the logarithm of the compound concentration to generate an isothermal dose-response curve and determine the EC₅₀ for thermal stabilization.

Self-Validating System

The CETSA protocol includes internal controls. The vehicle-treated cells establish the baseline thermal stability of Kinase-X. A compound known not to bind Kinase-X can be used as a negative control to ensure that the observed thermal shift is specific. Additionally, probing the soluble fraction for an unrelated, abundant protein can serve as a loading control and demonstrate that the compound does not cause non-specific protein stabilization.

G cluster_cell_prep Cell Preparation & Treatment cluster_cetsa_proc CETSA® Protocol Cells Culture Cells Treat Treat with Compound/Vehicle Cells->Treat Heat Thermal Challenge (Temp Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Insoluble) Lyse->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Detect Quantify Soluble Kinase-X (e.g., ELISA) Supernatant->Detect Analysis Generate Melting Curves Determine ΔTm or EC50 Detect->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Analysis of Orthogonal Methods

The true power of this dual-pronged approach lies in the complementary nature of the data generated.

FeatureIn Vitro Biochemical Assay (HTRF)Cellular Target Engagement Assay (CETSA®)
Principle Measures inhibition of enzyme catalytic activityMeasures ligand-induced protein thermal stabilization
System Purified recombinant enzymeIntact cells or cell lysate
Key Output IC₅₀ (concentration for 50% inhibition)ΔTm (shift in melting temperature) or EC₅₀ (concentration for 50% stabilization)
Primary Question Answered Does the compound directly inhibit the target enzyme?Does the compound enter the cell and bind to the target?
Advantages High throughput, precise, mechanistic insights (e.g., ATP competition)Physiologically relevant context, confirms cell permeability, no compound/protein labeling required
Limitations Lacks physiological context (no cell membranes, metabolism, etc.)Lower throughput, indirect measure of functional activity

A successful outcome would be the demonstration of potent inhibition of Kinase-X in the biochemical assay, coupled with a clear, dose-dependent thermal stabilization of Kinase-X in the cellular assay. Such corroborating evidence from two distinct methodologies provides a high degree of confidence that 6-amino-2,3-dihydro-1H-indole-1-carboxamide is a bona fide, cell-permeable inhibitor of Kinase-X.

Conclusion

Confirming the activity of a novel chemical entity like 6-amino-2,3-dihydro-1H-indole-1-carboxamide requires a multi-faceted, evidence-based approach. Relying on a single assay, no matter how robust, leaves findings vulnerable to artifacts and misinterpretation. By employing orthogonal methods—such as the direct enzymatic inhibition assay and the cellular target engagement assay described herein—researchers can build a self-validating data package. This strategy not only strengthens the scientific rationale for advancing a compound through the drug discovery pipeline but also provides a more complete and trustworthy profile of its biological activity, a critical component for successful translation to preclinical and clinical development.

References

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Technology Networks. (2023, September 20). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Seeing small molecules in action with bioorthogonal chemistry. Retrieved from [Link]

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2023, June 1). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]

  • National Institutes of Health. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Retrieved from [Link]

  • MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). An Orthogonal Approach to Biosimilarity. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • ResearchGate. (2025, October 13). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Retrieved from [Link]

  • Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. (2024, December 14). Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkable versatility and presence in a multitude of biologically active natural products and synthetic drugs.[1] This guide provides a detailed comparative analysis of a specific subclass, amino-indole-carboxamides, focusing on the subtle yet critical interplay between their structural modifications and resulting biological activities. While direct head-to-head experimental data for every conceivable analog is nascent, by examining distinct yet related series of these compounds, we can elucidate key structure-activity relationships (SAR) that inform future drug design and development.

This report will dissect the synthesis, biological evaluation, and mechanistic insights of representative amino-indole-carboxamide derivatives, drawing upon recent findings in the field. We will explore how substitutions on the indole ring and modifications of the carboxamide moiety influence their therapeutic potential, which spans from antibacterial to anticancer and neurological applications.[2]

Core Scaffolds Under Investigation

The fundamental chemical architecture of the compounds discussed herein is the indole ring system, featuring an amino group and a carboxamide functional group. The positioning of these functionalities and further substitutions give rise to a diverse array of compounds with distinct pharmacological profiles. For the purpose of this guide, we will focus on two prominent classes of amino-indole-carboxamides:

  • 2-Amino-1H-indole-3-carboxamides: Characterized by an amino group at the C2 position and a carboxamide at the C3 position of the indole ring.

  • Substituted 1H-indole-2-carboxamides: These compounds feature the carboxamide at the C2 position, with various substitutions on the indole ring and the carboxamide nitrogen.

The following diagram illustrates the core chemical structures that form the basis of our comparative analysis.

Caption: Core chemical scaffolds of 2-amino-1H-indole-3-carboxamides and substituted 1H-indole-2-carboxamides.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a compound class is a critical factor in its potential for drug development. Both 2-amino-1H-indole-3-carboxamides and substituted 1H-indole-2-carboxamides can be synthesized through robust and scalable methods.

One-Pot Synthesis of 2-Amino-1H-indole-3-carboxamides

A highly efficient one-pot, two-step solution-phase synthetic method has been developed for the synthesis of 2-amino-indole-3-carboxamides.[1] This approach involves the nucleophilic aromatic substitution of an o-halo-nitro-(hetero)aromate with a cyanoacetamide, followed by a reductive cyclization.[1] This method is advantageous due to its operational simplicity and the ability to generate a diverse library of compounds by varying the starting materials.[1]

G start o-halo-nitro-aromate + cyanoacetamide intermediate Nucleophilic Aromatic Substitution start->intermediate Base product 2-Amino-indole-3-carboxamide intermediate->product Reductive Cyclization (e.g., Zn/FeCl3, HCl)

Sources

An Independent Verification and Comparative Analysis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery & Development Professionals

This guide provides a comprehensive framework for the independent verification of the properties of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. Due to the limited publicly available experimental data for this specific molecule, we will use a well-characterized indole carboxamide, N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (Compound 12d from a study on CB1 allosteric modulators) , as a comparator to illustrate the evaluation process. This document is designed to guide researchers in generating robust, reproducible, and comparative data for novel chemical entities.

Introduction: The Indole Carboxamide Scaffold

The indole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer, anti-mycobacterial, and neurological effects.[1][2][3] The specific substitution pattern on the indole ring and the nature of the carboxamide substituent are critical determinants of the biological target and the compound's physicochemical properties.

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a relatively unexplored member of this family. Its 6-amino substitution offers a potential vector for further chemical modification and could significantly influence its biological activity and properties compared to other indole carboxamides. This guide outlines a systematic approach to characterizing this compound and comparing it to a known active analogue.

Physicochemical Properties: The Foundation of Drug-likeness

A compound's physicochemical properties are fundamental to its developability as a drug. Here, we compare the predicted properties of our target compound with experimental data for a known indole carboxamide.

Property6-amino-2,3-dihydro-1H-indole-1-carboxamide (Predicted)N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (Comparator)
Molecular Weight 177.21 g/mol 377.52 g/mol
cLogP 0.85.3
Topological Polar Surface Area (TPSA) 69.2 Ų41.5 Ų
Aqueous Solubility High (Predicted)Low (Experimental)

Causality Behind Experimental Choices: Kinetic solubility is often assessed early in drug discovery as it is high-throughput and requires minimal compound. It provides a rapid indication of potential solubility issues that may impact the reliability of in vitro assays.

Experimental Protocol: Kinetic Solubility Assay

This protocol describes a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation:

    • To a 96-well UV-transparent plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation and Analysis:

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the absorbance of each well at a wavelength determined by a prior UV scan of the compound (typically between 250-400 nm). A well containing 1% DMSO in PBS serves as the blank.

  • Data Interpretation:

    • The concentration of the dissolved compound is calculated from a standard curve. The kinetic solubility is the concentration at which the compound starts to precipitate, observed as a sharp increase in light scattering or a plateau in absorbance.

Biological Activity: A Hypothetical Anti-Cancer Profile

Given that many indole carboxamides exhibit anti-cancer properties, we will proceed with the hypothesis that 6-amino-2,3-dihydro-1H-indole-1-carboxamide may possess cytotoxic activity against cancer cell lines. We will compare its hypothetical activity to a known EGFR/CDK2 dual inhibitor from the indole-2-carboxamide class.[2]

Parameter6-amino-2,3-dihydro-1H-indole-1-carboxamide (Hypothetical)Comparator (EGFR/CDK2 Inhibitor)
Target Cell Line MCF-7 (Breast Cancer)MCF-7 (Breast Cancer)
IC50 (µM) 15 µM1.1 µM

Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is a robust and reproducible method for determining the cytotoxic potential of a compound.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for assessing the cytotoxicity of a compound against the MCF-7 breast cancer cell line.

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.[4][5]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway Visualization

EGFR_CDK2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Cell_Cycle_Progression Drives G1/S Transition Indole_Carboxamide Indole Carboxamide Inhibitor Indole_Carboxamide->EGFR Inhibits Indole_Carboxamide->CDK2_CyclinE Inhibits Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Stock Compound Stock (10 mM in DMSO) Reaction Initiate Reaction (Compound at 1 µM) Stock->Reaction Microsomes Liver Microsomes + NADPH System Microsomes->Reaction Timepoints Sample at 0, 5, 15, 30, 60 min Reaction->Timepoints Quench Quench with ACN + Internal Std Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t1/2 and CLint LCMS->Data

Sources

Navigating the Uncharted Territory of 6-Aminoindoline-1-Carboxamides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

For researchers and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. This guide delves into the largely uncharted territory of 6-amino-2,3-dihydro-1H-indole-1-carboxamide , a compound with significant untapped potential. While direct peer-reviewed studies on this specific molecule are not publicly available, this guide will provide a comprehensive framework for its investigation. We will achieve this by drawing parallels with structurally related and well-documented indole derivatives, offering plausible synthetic routes, and outlining established experimental protocols for biological evaluation. This document serves as a roadmap for researchers aiming to pioneer the study of this promising chemical entity.

The 6-Aminoindoline-1-Carboxamide Scaffold: A Structural Overview

The core structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide combines an indoline (2,3-dihydro-1H-indole) backbone with a carboxamide group at the 1-position and an amino group at the 6-position. The indoline core provides a rigid, bicyclic framework, while the amino and carboxamide functionalities offer key hydrogen bonding donors and acceptors, crucial for molecular recognition in biological systems. The strategic placement of the amino group at the 6-position can significantly influence the molecule's electronic properties and its interaction with target proteins.

Proposed Synthesis and Comparative Methodologies

While a specific synthesis for 6-amino-2,3-dihydro-1H-indole-1-carboxamide is not documented, a plausible synthetic pathway can be extrapolated from established methods for analogous compounds. A common approach involves the construction of the indole or indoline ring followed by functional group manipulation.

Experimental Protocol: A Proposed One-Pot Synthesis

Drawing inspiration from the synthesis of 2-amino-indole-3-carboxamides[1], a potential one-pot, two-step method could be employed. This would likely involve a nucleophilic aromatic substitution followed by a reductive cyclization.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve a suitable starting material, such as a di-halogenated and nitrated benzene derivative, in an appropriate solvent (e.g., DMF).

  • Add a source for the carboxamide and the two-carbon unit needed for the five-membered ring, along with a non-nucleophilic base (e.g., K₂CO₃).

  • Heat the reaction mixture to facilitate the substitution reaction.

Step 2: Reductive Cyclization

  • To the reaction mixture from Step 1, add a reducing agent (e.g., Zinc powder in the presence of an acid or a palladium catalyst under a hydrogen atmosphere).

  • The nitro group is reduced to an amine, which then intramolecularly attacks a suitable position to form the indoline ring.

  • The final product, 6-amino-2,3-dihydro-1H-indole-1-carboxamide, would then be isolated and purified using standard techniques like column chromatography.

G start Substituted Nitro-Halobenzene intermediate Nucleophilic Aromatic Substitution Product start->intermediate Step 1: SNA_r reagents1 Amine Source & Two-Carbon Unit (e.g., Cyanoacetamide analog) Base (e.g., K2CO3) reagents1->intermediate product 6-Amino-2,3-dihydro-1H- indole-1-carboxamide intermediate->product Step 2: Reductive Cyclization reagents2 Reducing Agent (e.g., Zn/HCl or H2/Pd) reagents2->product

Comparative Biological Activity: Insights from Analogs

The potential biological activities of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be inferred by examining the activities of structurally similar indole carboxamides.

Antimicrobial and Antiparasitic Potential

Numerous indole-containing compounds have demonstrated significant antimicrobial and antiparasitic properties. For instance, certain spiro[indole-3,4'-pyridine]-3'-carboxamides have shown moderate antibacterial activity against Pseudomonas aeruginosa[2]. Similarly, 1H-indole-2-carboxamides have been investigated for their anti-Trypanosoma cruzi activity, the causative agent of Chagas disease[3][4]. These findings suggest that the 6-aminoindoline-1-carboxamide scaffold could be a promising starting point for the development of new anti-infective agents.

Enzyme Inhibition

The indole nucleus is a common feature in many enzyme inhibitors. For example, derivatives of 5/6-amino indazole with an amide template have been designed and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer[5]. The presence of the amino and carboxamide groups on the indoline scaffold could facilitate interactions with the active sites of various enzymes, making this class of compounds interesting for screening against a range of therapeutic targets.

Performance Comparison of Related Indole Derivatives
Compound ClassBiological ActivityKey Structural FeaturesReference
Spiro[indole-3,4'-pyridine]-3'-carboxamidesAntibacterial (P. aeruginosa)Spirocyclic system, pyridine and carboxamide moieties[2]
1H-Indole-2-carboxamidesAnti-Trypanosoma cruziCarboxamide at 2-position of indole[3][4]
5/6-Amino indazole derivativesIDO1 InhibitionAminoindazole core with an amide linker[5]
Quinoline-6-carboxamide derivativesP2X7R AntagonistsQuinoline ring with carboxamide at 6-position[6]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 6-aminoindoline-1-carboxamide derivatives, a battery of in vitro assays would be necessary.

Protocol: In Vitro Antibacterial Susceptibility Testing
  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A positive control (e.g., ciprofloxacin) should be included[2].

G start Prepare serial dilutions of 6-aminoindoline-1-carboxamide inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine Minimum Inhibitory Concentration (MIC) incubate->read compare Compare with positive control (e.g., Ciprofloxacin) read->compare

Protocol: Enzyme Inhibition Assay (Example: IDO1)
  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), and a detection reagent.

  • Assay Procedure:

    • In a 96-well plate, add the IDO1 enzyme to a buffer solution.

    • Add the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding L-tryptophan.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and add a developer solution that reacts with the product (kynurenine) to generate a fluorescent or colorimetric signal.

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value. A known IDO1 inhibitor should be used as a positive control[5].

Conclusion and Future Directions

While 6-amino-2,3-dihydro-1H-indole-1-carboxamide remains a novel, uncharacterized compound, the wealth of information on related indole derivatives provides a solid foundation for its exploration. The proposed synthetic strategies and established biological evaluation protocols outlined in this guide offer a clear path forward for researchers. The structural features of this scaffold suggest its potential as a versatile platform for the development of new therapeutics, particularly in the areas of anti-infectives and enzyme inhibitors. The synthesis and systematic evaluation of a library of 6-aminoindoline-1-carboxamide derivatives are warranted to unlock the full potential of this intriguing chemical space.

References

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Imidazole. Wikipedia. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • Selective synthesis ofquinoline-6-carboxamide derivatives in the... ResearchGate. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Malaysian Journal of Chemistry. [Link]

  • Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health. [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health. [Link]

  • Design, synthesis, and evaluation of indoleamin-2,3-dioxygenase 1 inhibition activity of novel 5/6-amino indazole derivatives with amide template. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the rigorous and informed handling of chemical compounds from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship. The causality behind each step is explained to ensure that these protocols become a self-validating system within your laboratory's safety paradigm.

Hazard Assessment: The Foundation of Safe Disposal

The primary health hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[3]

These potential hazards necessitate that all waste streams containing this compound be treated as hazardous. The following table summarizes the likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassGHS CodeSignal WordHazard StatementPictogram
Skin Corrosion/IrritationH315WarningCauses skin irritationExclamation Mark
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritationExclamation Mark
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritationExclamation Mark
Acute Toxicity (Oral)H302WarningHarmful if swallowedExclamation Mark

This assessment directly dictates that the compound and its associated waste must not enter standard waste streams or sewer systems. All disposal must be directed through an approved hazardous waste management program, in compliance with federal, state, and local regulations.[4]

The Regulatory Imperative: Adherence to RCRA Standards

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations provide a "cradle-to-grave" framework for hazardous waste management. As a generator of this waste, your laboratory is responsible for its proper identification, accumulation, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] Adherence to these federal standards, along with any more stringent state or local rules, is not optional; it is a legal and ethical obligation.

Core Disposal Workflow: A Step-by-Step Protocol

The following protocols provide a systematic approach to managing waste generated from the use of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. The fundamental principle is waste segregation: never mix incompatible waste streams, as this can lead to dangerous chemical reactions and complicate the disposal process.[7] Based on SDS information for similar compounds, this substance should be kept away from strong oxidizing agents and strong acids.[1]

Protocol 3.1: Unused or Surplus Solid Compound

This protocol applies to the original compound in its solid, pure form that is expired, no longer needed, or off-specification.

  • Container Selection: The primary container must be the original manufacturer's bottle if possible. If not, use a new, clean, dry, and chemically compatible container with a secure, tightly-sealing lid. The container must be in good condition with no leaks or cracks.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container.[8] The label must clearly state:

    • The full chemical name: "6-amino-2,3-dihydro-1H-indole-1-carboxamide" (avoiding abbreviations).[8]

    • The words "Hazardous Waste".

    • An accurate list of the hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

  • Storage: Store the securely sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be separate from general lab traffic and provide secondary containment to control any potential leaks.

  • Disposal Request: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

Protocol 3.2: Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items grossly contaminated with the solid compound or concentrated solutions, such as weigh boats, spatulas, gloves, bench paper, and disposable lab coats.

  • Segregation: Collect all contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag. Do not mix this waste with non-hazardous lab trash or "sharps."

  • Container: A rigid container with a lid (e.g., a sturdy cardboard box lined with a plastic bag, or a dedicated plastic pail) is ideal.

  • Labeling: Label the container clearly as "Hazardous Waste - Solid Chemical Debris." List "6-amino-2,3-dihydro-1H-indole-1-carboxamide" as the primary contaminant.

  • Storage and Disposal: Once the container is full, seal the bag and close the container lid. Store in the hazardous waste accumulation area and arrange for disposal via your EHS office.

Protocol 3.3: Contaminated "Sharps"

This includes any item that can puncture skin, such as needles, syringes, Pasteur pipettes, or broken glassware contaminated with the compound.

  • Container: Immediately place all contaminated sharps into a designated, puncture-resistant, leak-proof sharps container.[7]

  • Labeling: The container must be labeled with the biohazard symbol if applicable, and as "Hazardous Waste - Sharps" with the chemical contaminant listed.

  • Disposal: Do not overfill the container. When it is three-quarters full, seal it securely and arrange for disposal through the appropriate hazardous waste stream (which may be managed as chemical, biohazardous, or a combination, depending on your institution's policies).

Protocol 3.4: Aqueous and Solvent-Based Solutions

This protocol covers liquid waste from experimental workups, chromatography, or dissolution.

  • Container Selection: Use a designated, chemically-resistant (e.g., glass or HDPE) waste carboy with a vented, screw-top lid. Ensure the container material is compatible with all solvents in the waste mixture.

  • Waste Segregation: Crucially, do not mix aqueous waste with organic solvent waste unless the procedure is part of a specific EHS-approved waste stream. Halogenated and non-halogenated solvent wastes should also be kept separate.[7]

  • Labeling: Attach a "Hazardous Waste" label. As waste is added, maintain a log on the label listing the full chemical names and approximate percentages of all components, including solvents and the target compound.

  • Storage and Disposal: Keep the carboy closed except when adding waste.[8] Store in secondary containment within the designated waste accumulation area. When full, arrange for EHS pickup.

Decontamination Procedures

Decontamination renders a surface or piece of equipment reasonably free from hazardous residues, ensuring it is safe for subsequent use or disposal.[10]

Protocol 4.1: Decontaminating Surfaces and Equipment

For routine cleaning of benchtops, fume hood surfaces, and non-disposable equipment.

  • Preparation: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11]

  • Initial Cleaning: Use a cloth dampened with a suitable solvent (one in which the compound is soluble, such as ethanol or methanol) to wipe down the contaminated surfaces. This initial wipe transfers the chemical from the surface to the cloth.

  • Waste Collection: Treat the used cleaning cloths as contaminated solid waste and dispose of them according to Protocol 3.2.

  • Secondary Cleaning: Perform a second wipe-down with a detergent solution, followed by a final rinse with water.[11] The rinsate from heavily contaminated equipment may need to be collected as hazardous liquid waste.[12]

Protocol 4.2: Decontaminating Empty Containers

Empty containers that held the pure compound must be decontaminated before being disposed of as regular trash or recycled.[13]

  • Triple Rinsing: An empty container that held a hazardous chemical must be triple-rinsed.[8]

  • Procedure: a. Select a solvent capable of dissolving the compound (e.g., methanol, acetone). b. Add an amount of solvent equal to about 5-10% of the container's volume. c. Secure the lid and swirl thoroughly to rinse all interior surfaces. d. Pour the rinsate into the appropriate hazardous liquid waste container (e.g., "Non-Halogenated Solvent Waste").[8] e. Repeat this process two more times.

  • Final Disposal: After the third rinse, allow the container to air dry completely in a fume hood. The label must be fully defaced or removed.[4][13] The cap should be removed, and the container can then be disposed of in a designated receptacle for broken glass or as regular trash, per institutional policy.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for segregating and managing waste generated during work with 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

DisposalWorkflow cluster_types Characterize Waste Type cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_sharps Sharps Handling start Waste Generated Containing 6-amino-2,3-dihydro-1H-indole-1-carboxamide solid Solid Waste start->solid Is it solid? liquid Liquid Waste start->liquid Is it liquid? sharps Sharps start->sharps Is it sharp? pure_solid Unused/Surplus Solid Compound solid->pure_solid Pure compound? ppe Contaminated PPE, Labware, Spill Debris solid->ppe Contaminated item? aqueous Aqueous Solutions liquid->aqueous Water-based? solvent Solvent Solutions liquid->solvent Solvent-based? sharps_item Needles, Pipettes, Broken Glassware sharps->sharps_item container_solid Labeled 'Hazardous Waste' Solid Chemical Debris Container pure_solid->container_solid ppe->container_solid end_point Store in Secondary Containment in Designated Accumulation Area for EHS Pickup container_solid->end_point container_aqueous Labeled 'Hazardous Waste' Aqueous Waste Carboy aqueous->container_aqueous container_solvent Labeled 'Hazardous Waste' Solvent Waste Carboy solvent->container_solvent container_aqueous->end_point container_solvent->end_point container_sharps Puncture-Resistant Sharps Container sharps_item->container_sharps container_sharps->end_point

Caption: Decision workflow for proper segregation of chemical waste.

By integrating these principles and protocols into your daily laboratory operations, you build a foundation of safety and responsibility that protects you, your colleagues, and the environment, ensuring that your valuable research contributions are not overshadowed by preventable incidents.

References

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • EBSCO Research Starters. Decontamination methods. Retrieved from [Link]

  • Capot Chemical Co., Ltd. MSDS of 6-amino-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • University of Kentucky Research Safety. Disinfection & Decontamination. Retrieved from [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. 6-amino-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

  • Central Michigan University Office of Research and Graduate Studies. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Personal protective equipment for handling 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Safe Handling: 6-amino-2,3-dihydro-1H-indole-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, use, and disposal of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. As a novel chemical entity, its toxicological properties are not yet fully understood. Therefore, a cautious and proactive approach to safety is paramount. This document is designed to empower you with the necessary information to implement robust safety protocols, ensuring the well-being of laboratory personnel and the integrity of your research.

Section 1: Hazard Identification and Risk Assessment

Structurally related compounds, such as other aminoindoles and carboxamides, provide some insight. For instance, the SDS for 6-Aminoindole indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Amines as a class of organic compounds can also pose respiratory and skin hazards.[4][5]

Therefore, the primary risks associated with 6-amino-2,3-dihydro-1H-indole-1-carboxamide should be assumed to be:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.

  • Unknown Long-Term Effects: Due to the lack of comprehensive toxicological data, the potential for long-term health effects remains uncharacterized.

Before any procedure involving this compound, a formal risk assessment must be conducted. This assessment should identify the specific steps where exposure could occur (e.g., weighing, transferring, dissolution) and determine the necessary control measures.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize all potential routes of exposure. The following table outlines the recommended PPE for various laboratory operations involving 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully-buttoned lab coat, disposable sleevesNIOSH-approved N95 respirator or higher (e.g., PAPR) in a ventilated enclosure
Handling Solutions Chemical safety gogglesNitrile or neoprene glovesFully-buttoned lab coatNot typically required if handled in a certified chemical fume hood
Cleaning Spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor/acid gas cartridges and particulate filter

Causality Behind PPE Choices:

  • Eye and Face Protection: Given the irritation potential of similar compounds, robust protection against splashes and airborne particles is crucial.[2][3]

  • Hand Protection: Double-gloving with nitrile or neoprene gloves provides a barrier against direct skin contact. It is imperative to inspect gloves for any signs of degradation before use and to change them frequently.

  • Body Protection: A lab coat protects against incidental contact. Disposable sleeves are recommended when handling the solid form to prevent contamination of reusable lab coats.

  • Respiratory Protection: The primary hazard when handling the solid compound is the inhalation of fine dust particles. A NIOSH-approved respirator is critical to prevent this.[6][7][8] For nuisance exposures, a P95 particle respirator may be sufficient, but for higher-level protection, a respirator with OV/AG/P99 cartridges is recommended.[9] All respirator use must be in accordance with a comprehensive respiratory protection program as outlined by OSHA.[7]

Section 3: Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.

  • Ventilation: All work with solid 6-amino-2,3-dihydro-1H-indole-1-carboxamide must be conducted in a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[2][10]

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located near the workstation.[3]

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a weigh boat. Avoid any actions that could generate dust.

  • Transfer: Promptly transfer the weighed compound to the reaction vessel or dissolution solvent.

  • Cleaning: Clean any residual powder from the spatula and work surface using a damp cloth, taking care not to create dust. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment Designate_Area Designate Handling Area in Fume Hood Risk_Assessment->Designate_Area Assemble_Equipment Assemble All Necessary Equipment Designate_Area->Assemble_Equipment Don_PPE Don Appropriate PPE Assemble_Equipment->Don_PPE Proceed to Handling Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Transfer_Solid Transfer to Vessel Weigh_Solid->Transfer_Solid Clean_Workstation Clean Workstation Transfer_Solid->Clean_Workstation Complete Handling Segregate_Waste Segregate and Label Waste Clean_Workstation->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE

Caption: A procedural workflow for the safe handling of solid chemical compounds.

Section 4: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled container for hazardous waste.

    • Clean the spill area with soap and water.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled container for hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical team with as much information about the compound as possible.

Section 5: Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling 6-amino-2,3-dihydro-1H-indole-1-carboxamide must be treated as hazardous waste.[11]

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and excess solid compound. Collect this waste in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled, and sealed waste container. Do not mix incompatible wastes.[12]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic. Containers must be kept closed except when adding waste.[12][13]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[11] The recommended disposal method for similar compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

G Start Waste Generated Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Waste (Gloves, consumables, excess powder) Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, rinsates) Is_Solid->Liquid_Waste Liquid Solid_Container Collect in labeled solid hazardous waste container Solid_Waste->Solid_Container Liquid_Container Collect in labeled liquid hazardous waste container Liquid_Waste->Liquid_Container Store_Waste Store in Satellite Accumulation Area Solid_Container->Store_Waste Liquid_Container->Store_Waste EHS_Pickup Arrange for EHS Pickup and Disposal Store_Waste->EHS_Pickup

Caption: A simplified decision process for segregating and disposing of chemical waste.

References

  • OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. (n.d.).
  • MSDS of 6-amino-1H-indole-3-carbaldehyde. (n.d.).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Requirement for Unknown Acute Toxicity Statement | Occupational Safety and Health Administration - OSHA. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • 1910.134 - Respiratory protection. | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-08-30).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-08-30).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27).
  • Respirator Types and Use | Personal Protective Equipment - CDC. (2025-03-04).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • MSDS Amine - Resyn Biosciences. (n.d.).

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.